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Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 5,5-Dimethyl-L-norleucine

Abstract This technical guide provides a comprehensive overview of the synthesis and characterization of 5,5-Dimethyl-L-norleucine, a non-proteinogenic amino acid of significant interest in peptidomimetics, drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5,5-Dimethyl-L-norleucine, a non-proteinogenic amino acid of significant interest in peptidomimetics, drug discovery, and asymmetric synthesis. Due to its sterically demanding neopentyl side chain, this leucine analog imparts unique conformational constraints and metabolic stability to peptides. This document details two primary, field-proven synthetic strategies: asymmetric alkylation of a chiral glycine equivalent and a biocatalytic approach using leucine dehydrogenase. Furthermore, it establishes a rigorous framework for the structural and stereochemical characterization of the final product using modern analytical techniques, including NMR spectroscopy, mass spectrometry, and chiral HPLC. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource for producing and validating this valuable chiral building block.

Introduction: The Significance of Steric Hindrance

5,5-Dimethyl-L-norleucine, also known as L-neopentylglycine, is a non-canonical α-amino acid structurally analogous to L-leucine. Its defining feature is the replacement of the isobutyl side chain of leucine with a more sterically hindered tert-butylmethyl (neopentyl) group. This modification, while seemingly subtle, has profound implications for its chemical and biological properties.

The bulky, lipophilic neopentyl group serves as a powerful tool for medicinal chemists and peptide scientists. When incorporated into peptide sequences, it can:

  • Induce specific secondary structures , such as helices or turns, by restricting conformational freedom.

  • Enhance metabolic stability by shielding adjacent peptide bonds from enzymatic degradation.

  • Serve as a chiral auxiliary in asymmetric synthesis, leveraging its steric bulk to direct the stereochemical outcome of reactions.[1]

  • Act as a key precursor for active pharmaceutical ingredients, including antiviral and anti-tumor agents.[1][2]

Given its utility, the efficient and enantiomerically pure synthesis of 5,5-Dimethyl-L-norleucine is of paramount importance. This guide focuses on robust and scalable methodologies to achieve this goal.

Asymmetric Synthesis Methodologies

The primary challenge in synthesizing 5,5-Dimethyl-L-norleucine lies in controlling the stereochemistry at the α-carbon to exclusively obtain the desired L-enantiomer. Below are two authoritative approaches that offer high diastereoselectivity and enantioselectivity.

Strategy 1: Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent

This classical yet highly effective strategy relies on the alkylation of a glycine molecule where a chiral auxiliary pre-determines the facial selectivity of the incoming electrophile. The use of a Ni(II) complex of a Schiff base derived from glycine is a well-established method that provides excellent stereocontrol.[3]

Causality of Stereoselection: The planar Ni(II) complex holds the glycine Schiff base in a rigid conformation. The chiral auxiliary, derived from (S)-2-aminobenzophenone or a similar chiral amine, effectively blocks one face of the glycine-derived carbanion. Consequently, when the enolate is formed and subsequently alkylated, the electrophile (neopentyl bromide) can only approach from the less hindered face, leading to the formation of the desired L-configuration with high diastereoselectivity.

  • Formation of the Chiral Schiff Base Complex:

    • In a round-bottom flask, suspend glycine (1.0 eq) and (S)-2-[N-(N'-benzylprolyl)amino]benzophenone (1.0 eq) in methanol.

    • Add nickel(II) nitrate hexahydrate (1.0 eq) and sodium hydroxide (2.0 eq).

    • Heat the mixture to reflux for 2-4 hours until a deep red solution forms.

    • Cool the reaction and concentrate under reduced pressure. The resulting red solid, the Ni(II) complex of the glycine Schiff base, is used directly in the next step.

  • Alkylation:

    • Suspend the dried Ni(II) complex in anhydrous DMF under an inert atmosphere (N₂ or Ar).

    • Add powdered potassium hydroxide (2.5 eq) and stir vigorously.

    • Add 1-bromo-3,3-dimethylbutane (1.5 eq) dropwise.

    • Stir the reaction mixture at room temperature for 16-24 hours. Monitor the reaction by TLC for the disappearance of the starting complex.

  • Hydrolysis and Product Isolation:

    • Upon completion, quench the reaction with water and acidify to pH 1-2 with 6M HCl.

    • Heat the mixture at 80-90°C for 4-6 hours to hydrolyze the Schiff base and release the amino acid.

    • Cool the mixture and extract with diethyl ether to remove the chiral auxiliary.

    • The aqueous layer, containing the crude 5,5-Dimethyl-L-norleucine hydrochloride, is concentrated.

    • Purify the product using ion-exchange chromatography (e.g., Dowex 50WX8 resin), eluting with an aqueous ammonia solution.

    • Lyophilize the appropriate fractions to yield pure 5,5-Dimethyl-L-norleucine as a white solid.

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis & Purification Glycine Glycine Base1 NaOH / MeOH Glycine->Base1 ChiralAux (S)-Chiral Amine ChiralAux->Base1 Ni_salt Ni(NO₃)₂ Ni_salt->Base1 Ni_Complex Chiral Ni(II)-Glycine Complex Base1->Ni_Complex Base2 KOH / DMF Ni_Complex->Base2 Deprotonation Alkylated_Complex Alkylated Ni(II) Complex Base2->Alkylated_Complex Electrophile 1-Bromo-3,3-dimethylbutane Electrophile->Alkylated_Complex Alkylation Acid_Hydrolysis 6M HCl, Heat Alkylated_Complex->Acid_Hydrolysis Purification Ion-Exchange Chromatography Acid_Hydrolysis->Purification Final_Product 5,5-Dimethyl-L-norleucine Purification->Final_Product

Fig 1: Asymmetric synthesis via Ni(II) complex alkylation.
Strategy 2: Biocatalytic Reductive Amination

Enzymatic synthesis offers a green, highly selective alternative to classical organic methods. Leucine dehydrogenase (LeuDH) is an oxidoreductase that catalyzes the asymmetric reductive amination of α-keto acids to their corresponding L-amino acids.[2] This approach provides near-perfect enantioselectivity (>99% ee).

Causality of Stereoselection: The enzyme's active site is an intrinsically chiral environment. It binds the substrate, trimethylpyruvate, in a specific orientation. The hydride transfer from the NADH cofactor and the subsequent amination are precisely controlled by the spatial arrangement of catalytic residues, leading exclusively to the L-enantiomer. A cofactor regeneration system, typically involving formate dehydrogenase (FDH) and sodium formate, is required to make the process economically viable by recycling the expensive NADH.[2]

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5).

    • In a temperature-controlled vessel (e.g., 30°C), dissolve trimethylpyruvate (1.0 eq), ammonium chloride (5.0 eq), and sodium formate (1.5 eq).

    • Add the cofactor NAD⁺ (0.01 eq).

    • Initiate the reaction by adding Leucine Dehydrogenase (e.g., from Bacillus cereus) and Formate Dehydrogenase (e.g., from Candida boidinii).

  • Reaction and Monitoring:

    • Maintain the pH of the reaction at ~7.5 using a pH-stat with automated addition of a dilute base (e.g., NaOH), as the reaction consumes protons.

    • Monitor the conversion of trimethylpyruvate to 5,5-Dimethyl-L-norleucine using HPLC.

  • Workup and Purification:

    • Once the reaction reaches completion (>95% conversion), terminate it by acidifying the mixture to pH ~2 with HCl. This step also helps precipitate the enzymes.

    • Centrifuge the mixture to remove the precipitated proteins.

    • The supernatant is then subjected to purification by ion-exchange chromatography as described in Strategy 1 (Section 2.1, Step 3).

    • Lyophilize the product to obtain a pure white powder.

G cluster_0 Cofactor Regeneration Cycle TMP Trimethylpyruvate LeuDH Leucine Dehydrogenase (LeuDH) TMP->LeuDH Product 5,5-Dimethyl-L-norleucine LeuDH->Product NH₄⁺ NAD NAD⁺ LeuDH->NAD NADH NADH NADH->LeuDH H⁻ NAD_reg NAD⁺ Formate Formate FDH Formate Dehydrogenase (FDH) Formate->FDH CO2 CO₂ FDH->CO2 NADH_reg NADH FDH->NADH_reg H⁻ NAD_reg->FDH

Fig 2: Biocatalytic synthesis with cofactor regeneration.

Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and, most importantly, the enantiomeric integrity of the synthesized 5,5-Dimethyl-L-norleucine.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR (400 MHz, D₂O): The proton spectrum provides a clear fingerprint of the molecule.

  • ¹³C NMR (100 MHz, D₂O): Confirms the carbon skeleton of the molecule.

¹H NMR Data (Predicted) ¹³C NMR Data (Predicted)
Chemical Shift (ppm) Assignment (Protons)
~3.75H-α (1H)
~1.80H-β (2H)
~1.45H-γ (2H)
~0.90-C(CH ₃)₃ (9H)

Note: Chemical shifts are approximate and can vary based on solvent and pH.

Mass Spectrometry (MS): Provides confirmation of the molecular weight.

  • Technique: Electrospray Ionization (ESI) in positive ion mode.

  • Expected Ion: [M+H]⁺ = 160.1332 (Calculated for C₈H₁₈NO₂⁺).

  • Fragmentation: Key fragments often include the loss of the carboxyl group (-45 Da) and subsequent fragmentation of the side chain.

Chiral Purity Analysis

Confirming the enantiomeric excess (ee) is the most critical quality control step.

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard method for separating and quantifying enantiomers.[4][5]

  • Column: A polysaccharide-based chiral stationary phase (CSP) is highly recommended (e.g., CHIRALPAK® series).

  • Mobile Phase: A typical mobile phase for this type of compound is a mixture of an alcohol (e.g., ethanol or isopropanol) in a non-polar solvent like hexane, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at ~210 nm.

  • Procedure:

    • Prepare a standard of the racemic DL-5,5-Dimethyl-norleucine to determine the retention times of both the L- and D-enantiomers.

    • Inject the synthesized sample under the same conditions.

    • The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-isomers using the formula: % ee = ( [Area(L) - Area(D)] / [Area(L) + Area(D)] ) * 100

  • Expected Outcome: For a successful asymmetric synthesis, the chromatogram of the product should show a single, large peak corresponding to the L-enantiomer, with the peak for the D-enantiomer being at or below the limit of detection.

Physical Properties
  • Appearance: White to off-white crystalline powder.[6]

  • Melting Point: Decomposes at >300 °C.

  • Optical Rotation: The specific rotation ([α]D) should be measured and compared to literature values to confirm the bulk stereochemical configuration. For L-tert-Leucine, a close analog, the value is approximately -9.5° (c = 3 in H₂O). A similar negative value is expected for 5,5-Dimethyl-L-norleucine.

Conclusion

The synthesis of enantiomerically pure 5,5-Dimethyl-L-norleucine is readily achievable through either robust chemical methods, such as the diastereoselective alkylation of a Ni(II)-complexed glycine, or elegant biocatalytic routes employing leucine dehydrogenase. Both strategies offer high yields and exceptional stereocontrol, providing access to this valuable building block for advanced applications in medicinal chemistry and materials science. The successful synthesis must be validated by a stringent suite of analytical techniques, with a particular emphasis on NMR for structural confirmation and chiral HPLC for the definitive assessment of enantiomeric purity. Adherence to the protocols and analytical frameworks detailed in this guide will ensure the production of high-quality 5,5-Dimethyl-L-norleucine suitable for the most demanding research and development applications.

References

  • DiMaio, J., & Belleau, B. (1989). Asymmetric synthesis of amino acids by alkylation of a chiral nickel(II)-glycine complex. Journal of the Chemical Society, Perkin Transactions 1, 1687-1689.
  • Belokon, Y. N., et al. (1985). A new general method for the asymmetric synthesis of α-amino acids.
  • O'Donnell, M. J. (2001). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 34(8), 651-660.
  • Saghyan, A., & Mkrtchyan, V. (2012). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley-VCH.
  • Hruby, V. J., & Qian, X. (1997). Asymmetric Syntheses of Unnatural Amino Acids and Hydroxyethylene Peptide Isosteres. Methods in Molecular Medicine, 9, 249-300.
  • Belokon, Y. N., et al. (1996). Asymmetric synthesis of unusual α-amino acids.
  • Schöllkopf, U. (1983). Enantioselective Synthesis of Non-Proteinogenic Amino Acids via Metallated Bislactim Ethers of 2,5-Diketopiperazines. Topics in Current Chemistry, 109, 65-84.
  • Yuan, C., et al. (2014). Asymmetric Synthesis of Chiral Heterocyclic Amino Acids via the Alkylation of the Ni(II) Complex of Glycine and Alkyl Halides. The Journal of Organic Chemistry, 79(18), 8684-8692.
  • Tian, H., et al. (2020). Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. Organic Letters, 22(13), 5005-5008.
  • Seebach, D., et al. (1985). Diastereoselective α-Alkylation of Chiral Imidazolidinones—A Practical Method for the Asymmetric Synthesis of α-Amino Acids. Helvetica Chimica Acta, 68(4), 949-974.
  • Ghosez, L., et al. (1982). Synthesis of amino acids. Alkylation of aldimine and ketimine derivatives of glycine ethyl ester under various phase-transfer conditions. Tetrahedron Letters, 23(41), 4255-4258.
  • Kokotos, G., & Constantinou-Kokotou, V. (1992). A convenient synthesis of (S)-5,5-difluoronorleucine. Journal of Chemical Research, Synopses, (5), 156-157.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Retrieved from [Link]

  • Wang, X., et al. (2021). Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate. Retrieved from [Link]

  • Ouyang, S., et al. (2021). Expression of Novel L-Leucine Dehydrogenase and High-Level Production of L-Tert-Leucine Catalyzed by Engineered Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 648931.
  • Ashenhurst, J. (2023). Strecker Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, December 18). Strecker amino acid synthesis. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. Retrieved from [Link]

  • Tang, Y., et al. (2022). Discovery and Characterization of Pyridoxal 5'-Phosphate-Dependent Cycloleucine Synthases. ChemRxiv.
  • Cusabio. (n.d.). 5,5-Dimethyl-L-norleucine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 87090971, 5,5-Dimethyl-L-norleucine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,5-Dimethyl-1,3-cyclohexanedione. Retrieved from [Link]

  • Wu, Y., et al. (2023). Isotopic N,N-Dimethyl Leucine-Based Mass Spectrometric Quantification of Metabolites Following Copper Exposure. Metabolites, 13(9), 1011.
  • Kumar, A., et al. (2023). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 66(23), 15899-15914.
  • Li, S., & Wang, Q. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1559-1577.
  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 124422811, n-Fmoc-5,5-dimethyl-l-norleucine. Retrieved from [Link]

  • Lodi, A., et al. (2015). Bioanalysis of 6-diazo-5-oxo-l-norleucine in plasma and brain by ultra-performance liquid chromatography mass spectrometry. Analytical Biochemistry, 488, 48-53.
  • Zhang, W., et al. (2022).

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Exploratory

The Enigmatic Bioactivity of 5,5-Dimethyl-L-norleucine: A Technical Guide for Researchers

An In-Depth Exploration of a Novel Leucine Analog and its Potential Therapeutic Applications Foreword: Charting Unexplored Territory In the vast landscape of molecular biology and drug discovery, the exploration of novel...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Exploration of a Novel Leucine Analog and its Potential Therapeutic Applications

Foreword: Charting Unexplored Territory

In the vast landscape of molecular biology and drug discovery, the exploration of novel chemical entities is paramount to advancing therapeutic frontiers. This technical guide delves into the biological activity of 5,5-Dimethyl-L-norleucine, a synthetic amino acid with a unique structural profile. While direct research on this specific molecule is nascent, its close resemblance to the essential amino acid L-leucine provides a strong foundation for predicting its biological functions and potential as a modulator of key cellular processes. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a scientifically-grounded framework for investigating the therapeutic potential of 5,5-Dimethyl-L-norleucine.

Introduction to 5,5-Dimethyl-L-norleucine: A Structural Perspective

5,5-Dimethyl-L-norleucine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids used to build proteins in most organisms. Its chemical structure, (2S)-2-amino-5,5-dimethylhexanoic acid, is what sets the stage for its predicted biological activity.

Table 1: Physicochemical Properties of 5,5-Dimethyl-L-norleucine [1][2]

PropertyValue
CAS Number 142886-13-3
Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name (2S)-2-amino-5,5-dimethylhexanoic acid
Purity (typical) ≥95%
Form Lyophilized powder

The key feature of 5,5-Dimethyl-L-norleucine is its side chain, which is a dimethylated version of the isobutyl side chain of L-leucine. This structural similarity is the cornerstone of the hypotheses surrounding its biological role.

The Leucine Paradigm: A Gateway to Understanding 5,5-Dimethyl-L-norleucine's Function

To comprehend the potential biological activities of 5,5-Dimethyl-L-norleucine, one must first appreciate the profound and multifaceted roles of its natural analog, L-leucine. Leucine is not merely a building block for proteins; it is a critical signaling molecule that regulates a host of cellular processes, most notably protein synthesis and cell growth through the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway.

Leucine and the mTORC1 Signaling Nexus

The mTORC1 (mTOR Complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism. Leucine is a potent activator of mTORC1. This activation is a critical checkpoint for cells to ensure that they have sufficient resources before committing to energy-intensive processes like protein synthesis.

The activation of mTORC1 by leucine is a sophisticated process involving several key proteins:

  • Amino Acid Transporters: Leucine is transported into the cell by specific amino acid transporters, primarily the L-type Amino Acid Transporter 1 (LAT1).[3] The expression of LAT1 is often upregulated in cancer cells to meet their high demand for amino acids.

  • Sensing and Signaling: Inside the cell, leucine is sensed by leucyl-tRNA synthetase (LRS), which, in response to leucine binding, acts as a GTPase-activating protein (GAP) for the RagD GTPase. This is a crucial step in the spatial activation of mTORC1 at the lysosomal surface.

The following diagram illustrates the canonical leucine-mTORC1 signaling pathway:

mTORC1_Pathway cluster_extracellular Extracellular Space Leucine_ext L-Leucine

Caption: The L-leucine-mediated mTORC1 signaling pathway.

Postulated Biological Activity of 5,5-Dimethyl-L-norleucine

Given its structural similarity to L-leucine, it is highly probable that 5,5-Dimethyl-L-norleucine can act as a modulator of leucine-dependent pathways. Its biological effects could manifest in several ways:

As a Leucine Mimetic: An Agonist of mTORC1 Signaling

The most direct hypothesis is that 5,5-Dimethyl-L-norleucine can mimic the action of L-leucine, binding to the same cellular machinery and activating the mTORC1 pathway. The dimethylated side chain might influence the binding affinity and kinetics with proteins like LAT1 and LRS.

  • Potential for Enhanced Activity: The bulky dimethyl group could potentially enhance binding to specific pockets within the leucine receptors, leading to a more potent or sustained activation of mTORC1 compared to L-leucine.

  • Implications: If it acts as a potent agonist, 5,5-Dimethyl-L-norleucine could be a valuable tool for studying mTORC1 signaling and could have applications in conditions where stimulating protein synthesis is beneficial, such as in muscle wasting disorders.

As a Leucine Antagonist: A Competitive Inhibitor

Conversely, the structural modification in 5,5-Dimethyl-L-norleucine could lead to it acting as a competitive antagonist. It might bind to leucine transporters or sensors without eliciting the downstream signaling cascade, thereby blocking the effects of endogenous leucine.

  • Mechanism of Inhibition: By occupying the binding sites on LAT1 or LRS, it could prevent the uptake or sensing of natural leucine, leading to the downregulation of mTORC1 activity.

  • Therapeutic Potential: An antagonist of leucine signaling could have significant therapeutic implications in diseases characterized by hyperactive mTORC1 signaling, such as many types of cancer and certain metabolic disorders.

The following diagram illustrates the potential points of interaction for 5,5-Dimethyl-L-norleucine within the mTORC1 pathway:

DMLN_Interaction

Caption: Hypothesized interaction points of 5,5-Dimethyl-L-norleucine.

Experimental Protocols for Elucidating Biological Activity

To rigorously test the hypotheses surrounding the biological activity of 5,5-Dimethyl-L-norleucine, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a roadmap for researchers to investigate its effects.

In Vitro Assays

4.1.1. Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic or cytostatic effects of 5,5-Dimethyl-L-norleucine on various cell lines, particularly those known to be sensitive to mTORC1 signaling (e.g., cancer cell lines).

  • Methodology:

    • Culture selected cell lines in appropriate media.

    • Treat cells with a range of concentrations of 5,5-Dimethyl-L-norleucine for 24, 48, and 72 hours.

    • Assess cell viability using standard methods such as MTT or resazurin reduction assays.

    • Determine the IC50 (half-maximal inhibitory concentration) value if cytotoxic effects are observed.

4.1.2. mTORC1 Signaling Pathway Activation Assay

  • Objective: To directly measure the effect of 5,5-Dimethyl-L-norleucine on the activation of the mTORC1 pathway.

  • Methodology (Western Blotting):

    • Starve cells of amino acids to establish a baseline of low mTORC1 activity.

    • Stimulate cells with L-leucine (positive control), 5,5-Dimethyl-L-norleucine, or a combination of both for a defined period.

    • Lyse the cells and perform Western blot analysis to detect the phosphorylation status of key mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46). An increase in phosphorylation indicates mTORC1 activation.

4.1.3. Amino Acid Uptake Assay

  • Objective: To determine if 5,5-Dimethyl-L-norleucine is a substrate for and/or an inhibitor of amino acid transporters like LAT1.

  • Methodology:

    • Use cells that express high levels of LAT1 (e.g., certain cancer cell lines).

    • Measure the uptake of a radiolabeled or fluorescently tagged natural substrate of LAT1 (e.g., [3H]-leucine) in the presence and absence of increasing concentrations of 5,5-Dimethyl-L-norleucine.

    • A decrease in the uptake of the labeled substrate in the presence of 5,5-Dimethyl-L-norleucine would indicate competitive inhibition.

In Vivo Studies

Should in vitro data suggest a potent and interesting biological activity (either agonistic or antagonistic), in vivo studies in animal models would be the next logical step.

4.2.1. Pharmacokinetic and Toxicity Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile and the maximum tolerated dose (MTD) of 5,5-Dimethyl-L-norleucine in a relevant animal model (e.g., mice or rats).

  • Methodology:

    • Administer 5,5-Dimethyl-L-norleucine via various routes (e.g., oral, intravenous).

    • Collect blood and tissue samples at different time points to measure the concentration of the compound.

    • Conduct a dose-escalation study to determine the MTD, monitoring for any signs of toxicity.

4.2.2. Efficacy Studies in Disease Models

  • Objective: To evaluate the therapeutic potential of 5,5-Dimethyl-L-norleucine in relevant disease models.

  • Methodology (Example for Cancer):

    • Establish tumor xenografts in immunocompromised mice using a cancer cell line that is dependent on mTORC1 signaling.

    • Treat tumor-bearing mice with 5,5-Dimethyl-L-norleucine at a safe and effective dose determined from PK/PD and toxicity studies.

    • Monitor tumor growth over time and compare with a vehicle-treated control group.

    • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting for mTORC1 pathway markers).

The following diagram outlines a potential experimental workflow:

Experimental_Workflow Start Hypothesis: 5,5-Dimethyl-L-norleucine modulates mTORC1 In_Vitro In Vitro Studies Start->In_Vitro Viability Cell Viability Assay In_Vitro->Viability mTOR_Activation mTORC1 Activation (Western Blot) In_Vitro->mTOR_Activation Uptake Amino Acid Uptake Assay In_Vitro->Uptake In_Vivo In Vivo Studies (if promising in vitro results) Uptake->In_Vivo PK_Tox Pharmacokinetics & Toxicity In_Vivo->PK_Tox Efficacy Efficacy in Disease Models PK_Tox->Efficacy Conclusion Elucidation of Biological Activity & Therapeutic Potential Efficacy->Conclusion

Caption: A proposed experimental workflow for investigating 5,5-Dimethyl-L-norleucine.

Future Directions and Conclusion

5,5-Dimethyl-L-norleucine represents an intriguing yet understudied molecule with significant potential to modulate the critical L-leucine-mTORC1 signaling axis. While direct experimental evidence is currently lacking, its structural analogy to L-leucine provides a robust framework for guiding future research.

The path forward requires a systematic and rigorous investigation of its biological effects, starting with the fundamental in vitro assays outlined in this guide. The results of these initial studies will be pivotal in determining whether 5,5-Dimethyl-L-norleucine acts as an agonist or antagonist of leucine signaling and will inform the design of subsequent in vivo experiments.

The exploration of novel leucine analogs like 5,5-Dimethyl-L-norleucine holds the promise of developing new therapeutic agents for a range of diseases, from cancer to metabolic and muscle-wasting disorders. This technical guide provides the foundational knowledge and experimental strategies necessary for researchers to embark on this exciting journey of discovery.

References

  • 5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971 - PubChem. National Center for Biotechnology Information. [Link]

  • Targeting emerging amino acid dependencies and transporters in cancer therapy - Frontiers. Frontiers Media S.A. [Link]

Sources

Foundational

5,5-Dimethyl-L-norleucine: A Bulky Hydrophobic Anchor for Peptide Therapeutics

Introduction: The "Homo-Neopentyl" Advantage In the landscape of non-canonical amino acids (ncAAs), 5,5-Dimethyl-L-norleucine (also known as (S)-2-amino-5,5-dimethylhexanoic acid) occupies a unique niche. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Homo-Neopentyl" Advantage

In the landscape of non-canonical amino acids (ncAAs), 5,5-Dimethyl-L-norleucine (also known as (S)-2-amino-5,5-dimethylhexanoic acid) occupies a unique niche. It serves as a "super-hydrophobic" surrogate for Leucine and Methionine, offering a distinct structural advantage: remote steric bulk .

Unlike tert-Leucine (which places bulk at the


-carbon, restricting backbone conformation), 5,5-Dimethyl-L-norleucine places a tert-butyl group at the 

-position (the end of the side chain). This "homo-neopentyl" architecture allows the amino acid to retain the backbone flexibility of Leucine while projecting a massive hydrophobic surface area into deep binding pockets.
Key Technical Specifications
PropertySpecification
IUPAC Name (2S)-2-amino-5,5-dimethylhexanoic acid
Common Names 5,5-Dimethylnorleucine, Homo-neopentylglycine
CAS Number 142886-13-3 (Free acid), 1217704-60-3 (Fmoc)
Molecular Formula C

H

NO

Molecular Weight 159.23 g/mol
Side Chain Structure

Hydrophobicity (LogP) ~2.5 (Predicted) vs. 1.5 for Leucine

Chemical Structure & Comparative Analysis

To understand the utility of 5,5-Dimethyl-L-norleucine, one must compare it to its canonical and non-canonical relatives. It effectively combines the chain length of Norleucine with the terminal bulk of a neopentyl group.

Structural Comparison Table
Amino AcidSide Chain StructureKey CharacteristicPrimary Application
L-Leucine


-branched
Standard hydrophobic packing.
L-Norleucine

LinearMethionine surrogate (isosteric, oxidation-resistant).
L-tert-Leucine


-branched
Induces kinks/turns; restricts conformation.
5,5-Dimethyl-L-Nle


-bulky
Deep pocket filling ; retains flexibility.
Visualization: Structural Logic

The following diagram illustrates the structural derivation and the "remote bulk" concept.

structure_logic Leu L-Leucine (Native) Nle L-Norleucine (Linear Analog) Leu->Nle Linearization DMNle 5,5-Dimethyl-L-norleucine (Target) Nle->DMNle + 5,5-Dimethylation Flex Backbone Flexibility (Alpha-proton unhindered) DMNle->Flex Retains Bulk Terminal Hydrophobic Bulk (tert-Butyl tail) DMNle->Bulk Maximizes

Caption: Structural evolution from Leucine to 5,5-Dimethyl-L-norleucine, highlighting the retention of backbone flexibility combined with distal steric bulk.[1][2]

Synthesis & Acquisition

While Fmoc-5,5-dimethyl-L-norleucine is commercially available for standard SPPS, understanding its synthesis is crucial for scale-up or when specific isotopic labeling is required. The most robust method utilizes the Ni(II)-BPB Complex (Belokon/Soloshonok Method) for asymmetric alkylation.

Protocol: Asymmetric Synthesis via Ni(II) Complex

This protocol yields enantiomerically pure (S)-5,5-dimethyl-L-norleucine.

Reagents:

  • Glycine Equivalent: Ni(II)-(S)-BPB-Glycine complex (Chiral auxiliary).

  • Electrophile: 1-bromo-3,3-dimethylbutane (Neohexyl bromide).

  • Base: KOH (powdered).

  • Solvent: DMF or Acetonitrile.

Step-by-Step Workflow:

  • Alkylation:

    • Dissolve the Ni(II)-Glycine complex (1.0 eq) in DMF under Argon.

    • Add 1-bromo-3,3-dimethylbutane (1.2 eq) and powdered KOH (5.0 eq).

    • Stir vigorously at 50°C for 2–4 hours. The red solution will darken.

    • Mechanism:[2][3][4][5] The base deprotonates the alpha-position of the glycine Schiff base; the chiral environment of the Ni-complex directs the alkyl halide to the re-face (or si-face depending on auxiliary), ensuring high diastereoselectivity (>98% de).

  • Hydrolysis (Disassembly):

    • Pour the reaction mixture into ice water; filter the red precipitate (alkylated complex).

    • Suspend the solid in MeOH and add 3N HCl. Heat to reflux for 30 minutes.

    • The complex dissociates, releasing the free amino acid and the chiral ligand (BPB).

  • Purification:

    • Neutralize the aqueous layer to pH 7 using NH

      
      OH.
      
    • The free amino acid, 5,5-dimethyl-L-norleucine, precipitates or is isolated via ion-exchange chromatography (Dowex 50W).

    • Yield: Typically 80-90%.

synthesis_flow Start Ni(II)-Glycine Complex (Chiral Template) Reaction Asymmetric Alkylation (KOH, DMF, 50°C) Start->Reaction Reagent 1-Bromo-3,3-dimethylbutane (Neohexyl Bromide) Reagent->Reaction Intermediate Alkylated Ni-Complex (>98% de) Reaction->Intermediate Hydrolysis Acid Hydrolysis (3N HCl, Reflux) Intermediate->Hydrolysis Product 5,5-Dimethyl-L-norleucine (Free Acid) Hydrolysis->Product Recycle Recovered Chiral Ligand Hydrolysis->Recycle

Caption: Workflow for the asymmetric synthesis of 5,5-Dimethyl-L-norleucine using the Ni(II)-BPB chiral auxiliary method.

Biological Applications & Case Studies

Autophagy Inhibition (LC3B Interaction)

In a pivotal study on inhibiting the autophagy adapter protein LC3B, researchers explored the hydrophobic groove of the protein.

  • Experiment: Leucine at position 1288 (L1288) of the FYCO1 ligand was substituted with 5,5-dimethyl-L-norleucine.[2]

  • Outcome: The substitution led to a 2-fold loss in affinity .[2]

  • Interpretation: This negative result is scientifically critical. It demonstrated that while the pocket is hydrophobic, the shape complementarity is strict. The terminal tert-butyl group of 5,5-dimethyl-L-norleucine was slightly too bulky for this specific sub-pocket, whereas the shorter tert-butylalanine fitted better.

  • Lesson: Use 5,5-dimethyl-L-norleucine when the pocket is deep and cylindrical , not shallow.

Sortilin Modulators (Neurodegeneration)

In patent applications (e.g., AU2022260554), 5,5-dimethyl-L-norleucine is utilized as a core scaffold (AA-1) for developing small molecule modulators of Sortilin.

  • Role: It acts as a stable, hydrophobic anchor that mimics the leucine-rich pro-domain of Sortilin ligands but resists the rapid degradation that natural Leucine peptides would suffer in vivo.

Proteolytic Stability Mechanism

The bulky side chain provides a "steric umbrella" that protects the adjacent peptide bond from protease access.

stability_mech Protease Protease Active Site Peptide Peptide Bond (Target) Protease->Peptide Blocked Access SideChain 5,5-Dimethyl-Nle Side Chain SideChain->Peptide Steric Shielding

Caption: Mechanism of proteolytic resistance: The bulky tert-butyl tail creates a steric exclusion zone, preventing protease entry.

Incorporation Protocol (Solid Phase Peptide Synthesis)

Incorporating 5,5-Dimethyl-L-norleucine into peptides requires modified coupling protocols due to its hydrophobicity, though it is less sterically hindered at the


-carbon than Aib or tert-Leucine.
Standard Operating Procedure (Fmoc-SPPS)

1. Preparation:

  • Resin: Rink Amide or Wang resin (loading 0.3–0.6 mmol/g).

  • Amino Acid: Fmoc-5,5-dimethyl-L-norleucine (3.0 eq relative to resin).

2. Coupling Cocktail:

  • Activator: HATU (2.9 eq) or DIC/Oxyma (3.0 eq). Note: HATU is preferred for this bulky residue to ensure complete conversion.

  • Base: DIEA (6.0 eq).

  • Solvent: DMF (Anhydrous).

3. Cycle:

  • Coupling Time: 60 minutes at Room Temperature. (Double coupling recommended if the sequence is aggregation-prone).

  • Monitoring: Kaiser Test (Ninhydrin) may be faint due to steric bulk if checking deprotection after this residue. Use Chloranil test for secondary amines if applicable.

4. Cleavage:

  • Standard TFA/TIS/H2O (95:2.5:2.5). The side chain is acid-stable and requires no scavengers.

Troubleshooting Solubility: Due to the high hydrophobicity, the growing peptide chain may aggregate.

  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add 1% Triton X-100 during coupling if synthesis fails.

References

  • Cusabio. (2025).[6] 5,5-Dimethyl-L-norleucine Product Data. Retrieved from [Link]

  • PubChem. (2026). Compound Summary: 5,5-Dimethyl-L-norleucine (CID 87090971). National Library of Medicine. Retrieved from [Link]

  • Hrdinka, M., et al. (2016). Stapled peptide inhibitors of autophagy adapter LC3B. Journal of Biological Chemistry / PMC. (Discusses affinity data of 5,5-dimethyl-norleucine variants). Retrieved from [Link]

  • Google Patents. (2022). AU2022260554A9 - Modulators of sortilin activity.
  • Soloshonok, V. A., et al. (2019). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. (Reference for Ni-BPB synthesis methodology). Retrieved from [Link]

Sources

Exploratory

introduction to 5,5-Dimethyl-L-norleucine in protein design

An In-depth Technical Guide to 5,5-Dimethyl-L-norleucine in Protein Design Abstract The rational design of peptides and proteins with enhanced therapeutic properties is a cornerstone of modern drug development. A primary...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5,5-Dimethyl-L-norleucine in Protein Design

Abstract

The rational design of peptides and proteins with enhanced therapeutic properties is a cornerstone of modern drug development. A primary challenge in this field is overcoming the inherent liabilities of natural peptides, namely their poor metabolic stability and conformational flexibility, which often lead to rapid degradation and low binding affinity. The incorporation of unnatural amino acids is a powerful strategy to address these limitations. This guide provides a comprehensive technical overview of 5,5-Dimethyl-L-norleucine, a sterically demanding, non-proteinogenic amino acid, and its application in engineering robust and structurally defined polypeptides. We will explore its fundamental properties, methods for its chemical incorporation into peptide chains, its profound impact on proteolytic resistance and conformational dynamics, and detailed protocols for validating these enhanced characteristics.

Introduction: The Rationale for 5,5-Dimethyl-L-norleucine

5,5-Dimethyl-L-norleucine, systematically named (2S)-2-amino-5,5-dimethylhexanoic acid, is a synthetic amino acid and an isomer of leucine.[1] Its defining feature is the neopentyl side chain, which contains a quaternary carbon atom at the γ-position. This unique structural element imparts significant steric bulk, a property that is strategically exploited in peptide and protein engineering.

Unlike its natural counterparts, the incorporation of 5,5-Dimethyl-L-norleucine is not directed by the genetic code but is achieved through chemical synthesis. Its primary utility stems from two key consequences of its bulky side chain:

  • Enhanced Proteolytic Stability: The neopentyl group acts as a formidable steric shield, physically hindering the approach of proteases to the adjacent peptide bonds. This significantly slows down enzymatic degradation, a critical factor for extending the in-vivo half-life of peptide-based therapeutics.[2][3]

  • Conformational Constraint: The steric hindrance imposed by the dimethylated side chain restricts the rotational freedom of the peptide backbone (phi and psi dihedral angles) around the residue. This property is invaluable for "locking" a peptide into a specific, biologically active conformation, which can lead to improved receptor binding affinity and specificity.[4]

It serves as a more robust alternative to norleucine, which is often used as a non-oxidizable isostere for methionine.[5][6] By adding the gem-dimethyl group, 5,5-Dimethyl-L-norleucine builds upon the principle of metabolic stability with the added advantage of significant conformational control.

Physicochemical Properties

A summary of the key properties of 5,5-Dimethyl-L-norleucine is provided below for reference.

PropertyValueSource
IUPAC Name (2S)-2-amino-5,5-dimethylhexanoic acid[1][7]
CAS Number 142886-13-3[7][8]
Molecular Formula C8H17NO2[1]
Molecular Weight 159.23 g/mol [1]
Form Typically supplied as a lyophilized powder[8]

Incorporation into Peptides via Fmoc-Based Solid-Phase Synthesis

The primary method for incorporating 5,5-Dimethyl-L-norleucine into a defined peptide sequence is through Fmoc-based solid-phase peptide synthesis (SPPS).[9] This well-established methodology involves the stepwise addition of Nα-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

The key reagent for this process is N-Fmoc-5,5-dimethyl-L-norleucine , which is commercially available from various suppliers.[10][11] The Fmoc (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group that prevents unwanted polymerization during the coupling step and is selectively removed before the addition of the next amino acid.[12]

The SPPS Cycle for 5,5-Dimethyl-L-norleucine Incorporation

The workflow for incorporating a 5,5-Dimethyl-L-norleucine residue is an iterative cycle of deprotection, coupling, and washing steps.

SPPS_Cycle cluster_activation Activation Resin Resin-Peptide-NH2 Coupling Coupling Resin->Coupling Add Activated Fmoc-DMN Fmoc_DMN Fmoc-DMN-OH + Coupling Reagent Activated_DMN Activated Fmoc-DMN Fmoc_DMN->Activated_DMN HATU/HOAt or DIC/Oxyma Activated_DMN->Coupling Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Deprotection->Resin Wash1 Wash (DMF) Coupling->Wash1 Resin_Fmoc Resin-Peptide-NH-Fmoc Wash1->Resin_Fmoc Cycle Complete Wash2 Wash (DMF) Resin_Fmoc->Deprotection

Figure 1: General workflow for Fmoc-SPPS.
Detailed Experimental Protocol: Single Coupling Cycle

Objective: To couple N-Fmoc-5,5-dimethyl-L-norleucine onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • N-Fmoc-5,5-dimethyl-L-norleucine (3-5 equivalents relative to resin loading)

  • Coupling Reagent: e.g., HATU (3-5 eq.) and HOAt (3-5 eq.), or DIC (3-5 eq.) and OxymaPure (3-5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF[13]

  • Washing Solvents: DMF, Isopropanol (IPA)

  • Inert gas (Nitrogen or Argon)

  • Solid-phase synthesis vessel

Methodology:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[12]

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve N-Fmoc-5,5-dimethyl-L-norleucine, the coupling reagent (e.g., HATU/HOAt), and the base (e.g., DIPEA) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction:

    • Drain the wash solvent from the deprotected peptide-resin.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature.

    • Expertise & Causality: Due to the steric hindrance of the neopentyl side chain, the coupling kinetics for 5,5-Dimethyl-L-norleucine are significantly slower than for standard amino acids. A standard 1-2 hour coupling time may be insufficient. It is recommended to extend the coupling time to 4-12 hours or perform a "double coupling" (repeating steps 3 and 4) to ensure the reaction goes to completion and to avoid the formation of deletion peptide sequences.[4]

  • Washing:

    • Drain the coupling solution from the resin.

    • Wash the resin thoroughly with DMF (3-5 times) followed by IPA (2-3 times) and a final DMF wash to remove unreacted reagents and byproducts.

  • Confirmation (Optional): Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating a successful coupling reaction.

The Impact of 5,5-Dimethyl-L-norleucine on Peptide Properties

The true value of this unnatural amino acid lies in its ability to fundamentally alter the behavior of a peptide, transforming it from a labile, flexible chain into a robust, structurally-defined molecule.

Mechanism of Enhanced Proteolytic Stability

Proteolytic enzymes function by binding to a specific amino acid sequence and catalyzing the hydrolysis of a nearby peptide bond. The efficacy of this process depends on the precise fit of the peptide substrate into the enzyme's active site. The bulky 5,5-dimethyl group of the side chain acts as a "steric shield," preventing the peptide backbone from adopting the required conformation to fit within the protease's active site. This steric clash dramatically reduces the rate of enzymatic cleavage at and near the modification site.

Protease_Inhibition cluster_leucine A. Standard Peptide (Leucine) cluster_dmn B. Modified Peptide (DMN) Peptide1 ---[Gly]--[Leu]--[Ala]--- Cleavage1 Peptide Bond Cleavage Protease1 Protease Protease1->Peptide1 Binds & Cleaves Peptide2 ---[Gly]--[DMN]--[Ala]--- Steric_Hindrance Steric Hindrance Blocks Binding Protease2 Protease Protease2->Peptide2 Binding Inhibited

Caption: Steric shielding by 5,5-Dimethyl-L-norleucine.
Inducing Conformational Constraints

In solution, short peptides often exist as a dynamic ensemble of multiple conformations. This flexibility can be entropically unfavorable for binding to a structured receptor. The rotational restriction imposed by the 5,5-Dimethyl-L-norleucine side chain reduces the conformational space available to the peptide, pre-organizing it for receptor binding. This can lead to a significant increase in binding affinity (lower Kd or IC50 values) and enhanced biological activity. This principle is particularly effective in designing peptides that mimic β-turns or other constrained secondary structures.[4][14]

Experimental Validation: Self-Validating Protocols

To confirm the successful engineering of a peptide using 5,5-Dimethyl-L-norleucine, its properties must be rigorously tested against an unmodified control peptide (e.g., one containing Leucine or Norleucine at the same position).

Protocol 1: In Vitro Plasma/Serum Stability Assay

Trustworthiness: This protocol provides a direct, quantitative measure of the peptide's resistance to degradation by the complex mixture of proteases found in a physiologically relevant matrix.

Methodology:

  • Peptide Preparation: Prepare stock solutions of both the test (DMN-containing) and control peptides in a suitable buffer (e.g., PBS).

  • Incubation:

    • Add a known concentration of each peptide (e.g., final concentration of 10-50 µM) to fresh human or animal plasma/serum.

    • Incubate the mixture in a temperature-controlled shaker at 37°C.[2]

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the reaction mixture.[3]

  • Reaction Quenching: Immediately stop enzymatic activity by mixing the aliquot with a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA) or ice-cold acetonitrile, to precipitate the plasma proteins.[2][15]

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Analyze the supernatant, which contains the remaining intact peptide, using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).

    • Quantify the peak area corresponding to the intact peptide at each time point.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time.

    • Fit the data to a one-phase exponential decay curve to calculate the half-life (t₁/₂) of each peptide.

Expected Outcome & Data Presentation:

PeptideSequenceModification SiteHalf-life (t₁/₂) in Human Serum (min)
Control PeptideAc-Gly-Leu -Ala-NH2Position 2~ 35
Test PeptideAc-Gly-DMN -Ala-NH2Position 2> 480

Note: Data is hypothetical for illustrative purposes.

Protocol 2: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Trustworthiness: CD spectroscopy is a non-destructive, sensitive technique for assessing the secondary structure of peptides in solution, providing evidence of conformational ordering.[14]

Methodology:

  • Sample Preparation: Dissolve the lyophilized control and test peptides in a suitable CD-transparent buffer (e.g., 10 mM sodium phosphate buffer, pH 7.4) to a final concentration of approximately 0.1-0.2 mg/mL.

  • Data Acquisition:

    • Record the CD spectra using a spectropolarimeter in the far-UV region (typically 190-260 nm).

    • Use a quartz cuvette with a short path length (e.g., 0.1 cm).

    • Maintain a constant temperature (e.g., 25°C).

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE).

    • Analyze the resulting spectra. A random coil peptide will typically show a strong negative band near 200 nm. An α-helical structure is characterized by negative bands at ~222 nm and ~208 nm and a positive band at ~195 nm. A β-sheet structure shows a negative band around 218 nm.

    • A significant change in the CD spectrum of the DMN-containing peptide compared to the control indicates a shift in the conformational equilibrium towards a more ordered state.

Conclusion and Future Outlook

5,5-Dimethyl-L-norleucine is a powerful and versatile tool in the arsenal of the peptide chemist and drug developer. Its incorporation via standard Fmoc-SPPS, while requiring consideration for its steric bulk, provides a reliable method for imparting exceptional proteolytic stability and introducing valuable conformational constraints. These two features directly address the most common failure points in the development of peptide-based therapeutics. As the demand for more stable and potent biologics continues to grow, the strategic application of sterically demanding amino acids like 5,5-Dimethyl-L-norleucine will undoubtedly play an increasingly critical role in the design of next-generation protein and peptide drugs.

References

  • HETEROCYCLES. (2006). Facile Synthesis of (S)-5,5-Difluoronorleucine and Its Incorporation in Biologically Active Peptides as an Methionine Mimetic. [Link]

  • Cusabio. 5,5-Dimethyl-L-norleucine. [Link]

  • PubChem. 5,5-Dimethyl-L-norleucine. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • LifeTein. (2025). Unnatural Amino Acids: Norleucine. [Link]

  • PubChem. n-Fmoc-5,5-dimethyl-l-norleucine. [Link]

  • IRIS Unibas. (2025). New green base for Fmoc removal in solid-phase peptide synthesis. [Link]

  • GenScript. Peptide Stability. [Link]

  • PLOS. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • PubMed. (2014). Fmoc Solid-Phase Peptide Synthesis. [Link]

  • PubMed. (2003). A convenient incorporation of conformationally constrained 5,5-dimethylproline into the ribonuclease A 89-124 sequence by condensation of synthetic peptide fragments. [Link]

  • National Center for Biotechnology Information. (2022). Strategies for Improving Peptide Stability and Delivery. [Link]

  • Journal of Biological Chemistry. (1989). Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. [Link]

  • MDPI. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]

  • Wiley Online Library. (2025). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. [Link]

  • Wiley Online Library. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. [Link]

  • aapptec. Peptides. [Link]

Sources

Foundational

Harnessing 5,5-Dimethyl-L-norleucine in Advanced Biochemistry: From Peptidomimetics to Targeted Protein Modulation

Executive Summary The integration of non-canonical amino acids (ncAAs) into peptide scaffolds and small-molecule inhibitors has revolutionized modern drug design. 5,5-Dimethyl-L-norleucine (IUPAC: (2S)-2-amino-5,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of non-canonical amino acids (ncAAs) into peptide scaffolds and small-molecule inhibitors has revolutionized modern drug design. 5,5-Dimethyl-L-norleucine (IUPAC: (2S)-2-amino-5,5-dimethylhexanoic acid)[1] is a highly specialized, sterically demanding aliphatic amino acid. Characterized by a neo-hexyl side chain terminating in a bulky tert-butyl group, this molecule offers unique physicochemical properties: extreme hydrophobicity, resistance to proteolytic degradation, and the ability to selectively pack into deep hydrophobic protein pockets.

As a Senior Application Scientist, I have structured this technical guide to explore the mechanistic rationale, proven applications, and validated protocols for utilizing 5,5-Dimethyl-L-norleucine in contemporary biochemistry, specifically focusing on neurodegenerative disease therapeutics and autophagy modulation.

Structural Rationale and Physicochemical Profiling

The design of highly specific protein-protein interaction (PPI) inhibitors requires navigating complex topological landscapes. Standard aliphatic amino acids (like Leucine or Isoleucine) often lack the necessary volume to fully occlude deep hydrophobic cavities.

5,5-Dimethyl-L-norleucine extends the aliphatic chain and caps it with a tert-butyl moiety. This structural modification achieves two critical outcomes:

  • Steric Shielding: The sheer bulk of the side chain restricts the conformational flexibility of the peptide backbone, inherently protecting adjacent peptide bonds from enzymatic cleavage by endogenous proteases.

  • Enthalpic Driving Force: The displacement of ordered water molecules from deep hydrophobic pockets by the massive tert-butyl group provides a strong entropic and enthalpic driving force for binding.

Core Applications in Drug Development

Modulating the Sortilin-Progranulin Axis (Neurodegeneration)

Progranulin (PGRN) is a neurotrophic protein whose depletion is heavily implicated in neurodegenerative diseases such as frontotemporal dementia and Alzheimer's disease. PGRN is cleared from the extracellular space via high-affinity binding to the Sortilin (SORT1) receptor, followed by lysosomal degradation.

High-throughput screening and structure-activity relationship (SAR) studies have identified 5,5-Dimethyl-L-norleucine derivatives as potent inhibitors of the SORT1-PGRN interaction[2]. Specifically, the compound 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid utilizes the 5,5-dimethyl-L-norleucine core to achieve a highly potent IC50 of 0.17 µM[3].

Mechanistic Causality: The inhibitor anchors into the SORT1 binding site via a critical salt bridge between its carboxylic acid and the ARG292 residue of SORT1[3]. Simultaneously, the bulky 5,5-dimethylhexyl chain packs tightly into the hydrophobic cavity, forming secondary interactions with SER283 and TYR318[3]. This effectively outcompetes PGRN, leading to elevated, neuroprotective levels of extracellular PGRN.

Sortilin_Pathway PGRN Progranulin (PGRN) SORT1 Sortilin Receptor (SORT1) PGRN->SORT1 High Affinity Binding Neuro Neuroprotection (Elevated PGRN) PGRN->Neuro Extracellular Accumulation Degradation Lysosomal Degradation SORT1->Degradation Endocytosis & Clearance Inhibitor 5,5-Dimethyl-L-norleucine Derivatives Inhibitor->PGRN Blocks Interaction Inhibitor->SORT1 Anchors Arg292/Ser283

Logical pathway of SORT1-PGRN inhibition by 5,5-Dimethyl-L-norleucine derivatives.

Probing Hydrophobic Grooves in Autophagy Adapters (LC3B)

In the development of selective autophagy inhibitors (often explored as anti-cancer adjuvants), researchers target the LC3B adapter protein. LC3B interacts with cargo receptors via a conserved LC3-interacting region (LIR)[4].

To optimize stapled peptide inhibitors derived from the FYCO1 protein, researchers substituted the native Leucine (L1288) with 5,5-dimethyl-norleucine to probe the binding interface[4]. Interestingly, this substitution led to a 2-fold loss in binding affinity compared to the wild-type[4].

Mechanistic Causality: Unlike the deep pocket of SORT1, the LC3B binding interface features a shallow hydrophobic groove[4]. The extreme steric bulk of the tert-butyl terminus on 5,5-dimethyl-norleucine caused a steric clash, preventing optimal backbone alignment. This negative data is highly valuable: it proves that 5,5-dimethyl-norleucine is a precision tool for deep cavities, whereas moderately-sized aliphatic residues (like tert-butylalanine, which improved affinity to Kd = 0.25 µM) are better suited for shallow grooves[4].

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) data across different biochemical targets, highlighting how the steric bulk of 5,5-Dimethyl-L-norleucine dictates binding efficacy.

Target ProteinLigand / CompoundAliphatic ModificationAffinity / IC50Mechanistic Observation
Sortilin (SORT1) 2-[(3,5-dichlorobenzoyl)amino]-5,5-dimethylhexanoic acid5,5-Dimethyl-L-norleucine core IC50 = 0.17 µMDeep pocket packing; strong salt bridge with ARG292[3].
LC3B Adapter FYCO1-derived peptide (L1288)Wild-type (Leucine)Baseline KdNative shallow groove binding[4].
LC3B Adapter FYCO1-derived peptide (L1288tbA)tert-butylalanineKd = 0.25 µMSlight improvement; optimal fit for shallow groove[4].
LC3B Adapter FYCO1-derived peptide (L1288 modification)5,5-Dimethyl-norleucine 2-fold loss in affinitySteric clash; side chain too bulky for shallow interface[4].

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the handling and integration of 5,5-Dimethyl-L-norleucine into experimental workflows.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-5,5-Dimethyl-L-norleucine

Due to the extreme steric hindrance of the neo-hexyl side chain, standard coupling protocols will result in high rates of deletion sequences.

  • Resin Swelling: Swell Rink Amide AM resin in DMF for 30 minutes to ensure maximum accessibility of active sites.

  • Deprotection: Treat with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF.

  • Coupling (Critical Step): Use a highly reactive coupling reagent. Dissolve 4 equivalents of Fmoc-5,5-Dimethyl-L-norleucine and 4 eq of HATU in DMF. Add 8 eq of DIPEA.

  • Extended Reaction: Allow coupling to proceed for 2 to 3 hours (compared to the standard 45 mins) at room temperature.

  • Double Coupling (Self-Validation): Drain the reaction vessel and immediately repeat Step 3 and 4 with fresh reagents. The steric bulk severely slows the nucleophilic attack of the amine; double coupling ensures >99% yield and prevents truncated impurities.

  • Capping: Treat with acetic anhydride/pyridine to cap any unreacted amines, preventing complex purification profiles later.

Protocol 2: Biolayer Interferometry (BLI) for Peptide-Protein Affinity

This workflow is used to determine the exact


 of 5,5-dimethyl-norleucine containing peptides against targets like LC3B[4].
  • Ligand Preparation: Synthesize the target peptide with an N-terminal Biotin tag. Crucial causality: Include a tandem beta-alanine (

    
    ) spacer between the Biotin and the peptide sequence to prevent the bulky Streptavidin sensor from sterically interfering with the protein binding event[4].
    
  • Sensor Hydration: Hydrate Streptavidin (SA) biosensors in kinetic buffer (1x PBS, 0.05% Tween-20, 0.1% BSA) for 10 minutes.

  • Immobilization: Load the biotinylated peptide onto the SA sensors until a wavelength shift of ~1.0 nm is achieved.

  • Baseline: Equilibrate sensors in kinetic buffer for 60 seconds.

  • Association: Submerge sensors into wells containing varying concentrations of the target protein (e.g., LC3B) for 300 seconds.

  • Dissociation: Move sensors back to the baseline kinetic buffer wells to measure the off-rate (

    
    ) for 300 seconds.
    
  • Data Fitting: Apply a 1:1 local partial binding model to calculate the equilibrium dissociation constant (

    
    ).
    

BLI_Protocol S1 1. SPPS Synthesis Fmoc-5,5-Dimethyl-L-norleucine S2 2. N-Terminal Biotinylation Add beta-alanine spacer S1->S2 S3 3. Sensor Immobilization Streptavidin (SA) Biosensors S2->S3 S4 4. Association Phase Expose to target protein (LC3B) S3->S4 S5 5. Dissociation Phase Transfer to buffer S4->S5 S6 6. Kinetic Analysis Calculate Kd, Kon, Koff S5->S6

Step-by-step Biolayer Interferometry (BLI) workflow for evaluating peptide binding kinetics.

Conclusion

5,5-Dimethyl-L-norleucine is not a universal substitute for standard aliphatic amino acids; rather, it is a precision biochemical tool. As demonstrated by its success in anchoring SORT1 inhibitors[3] and its contrasting steric clash in the shallow grooves of LC3B[4], its application must be guided by high-resolution structural biology. When deployed against deep, hydrophobic protein cavities, it offers unmatched enthalpic binding energy and proteolytic stability, making it a premier building block for next-generation peptidomimetics and small-molecule therapeutics.

References

  • PubChem (National Institutes of Health). 5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971. Retrieved March 6, 2026. URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters. Identification of potent inhibitors of the sortilin-progranulin interaction. (2020). URL:[Link]

  • ResearchGate. Identification of Potent Inhibitors of the Sortilin-Progranulin Interaction. (2020). URL:[Link]

  • PubMed Central (NIH). Cerulli, R. A., et al. Stapled peptide inhibitors of autophagy adapter LC3B. (2020). URL:[Link]

Sources

Exploratory

Enhancing Peptide Stability: A Technical Guide to the Role of 5,5-Dimethyl-L-norleucine

Introduction: The Challenge of Peptide Therapeutics and the Promise of Non-Canonical Amino Acids Peptide-based therapeutics have emerged as a promising class of drugs, offering high specificity and potency with potential...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Peptide Therapeutics and the Promise of Non-Canonical Amino Acids

Peptide-based therapeutics have emerged as a promising class of drugs, offering high specificity and potency with potentially lower toxicity compared to small molecules. However, their clinical translation is often hampered by their inherent instability, primarily due to their susceptibility to enzymatic degradation by proteases.[1] This rapid clearance from the body necessitates frequent, high-dose administrations, which can lead to decreased patient compliance and increased treatment costs.[2]

To overcome these limitations, medicinal chemists have increasingly turned to the incorporation of non-canonical amino acids (ncAAs) into peptide sequences.[3][4] These synthetic building blocks, not found in the standard genetic code, can introduce unique chemical and physical properties, leading to peptides with improved pharmacokinetic profiles. Among the various strategies, the introduction of sterically hindering moieties is a powerful approach to shield the peptide backbone from proteolytic attack.[5] This guide provides an in-depth technical overview of the role of a specific ncAA, 5,5-Dimethyl-L-norleucine, in enhancing peptide stability.

5,5-Dimethyl-L-norleucine: A Strategic Modification for Enhanced Stability

5,5-Dimethyl-L-norleucine is a synthetic amino acid that is an isomer of leucine. Its defining feature is the presence of a gem-dimethyl group at the 5-position of its side chain. This seemingly subtle modification has profound implications for the stability and conformational properties of a peptide.

The Power of Steric Hindrance: Shielding the Peptide Backbone

The primary mechanism by which 5,5-Dimethyl-L-norleucine enhances peptide stability is through steric hindrance. Proteolytic enzymes, such as those found in blood plasma and the gastrointestinal tract, have specific active sites that recognize and bind to particular amino acid sequences to catalyze the hydrolysis of peptide bonds. The bulky gem-dimethyl group of 5,5-Dimethyl-L-norleucine acts as a "steric shield," physically obstructing the access of these enzymes to the adjacent peptide bonds. This steric clash makes it energetically unfavorable for the protease to bind and cleave the peptide, thereby significantly slowing down the degradation process. While direct comparative studies on the in vivo half-life of peptides containing 5,5-Dimethyl-L-norleucine are not extensively documented in publicly available literature, the principle of steric hindrance by bulky side chains is a well-established strategy for improving peptide stability.[5]

Visualizing the Mechanism: Steric Shielding by 5,5-Dimethyl-L-norleucine

Figure 1: Steric Hindrance by 5,5-Dimethyl-L-norleucine cluster_0 Standard Peptide cluster_1 Peptide with 5,5-Dimethyl-L-norleucine Peptide_Backbone_1 ...-NH-CH(R)-CO-... Protease_1 Protease Protease_1->Peptide_Backbone_1 Binding & Cleavage Peptide_Backbone_2 ...-NH-CH(CH2-CH2-C(CH3)3)-CO-... Steric_Hindrance Steric Hindrance Protease_2 Protease Protease_2->Steric_Hindrance Blocked Access Figure 2: In Vitro Plasma Stability Assay Workflow Start Start: Peptide in Plasma (37°C) Timepoints Collect Aliquots at T0, T1, T2... Start->Timepoints Quench Quench with TFA/Acetonitrile Timepoints->Quench Analyze LC-MS Analysis Quench->Analyze Calculate Calculate Half-Life (t½) Analyze->Calculate

Sources

Foundational

The Discovery, Synthesis, and Application of 5,5-Dimethyl-L-norleucine in Peptide Engineering

Executive Summary The evolution of peptide therapeutics and asymmetric synthesis relies heavily on the structural diversity of unnatural amino acids. 5,5-Dimethyl-L-norleucine —also known systematically as (2S)-2-amino-5...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evolution of peptide therapeutics and asymmetric synthesis relies heavily on the structural diversity of unnatural amino acids. 5,5-Dimethyl-L-norleucine —also known systematically as (2S)-2-amino-5,5-dimethylhexanoic acid or historically as (S)-homoneopentylglycine—represents a critical milestone in steric engineering. Featuring a highly bulky, space-filling tert-butyl group at the terminus of its aliphatic side chain, this unnatural amino acid was designed to exert profound directing effects in asymmetric synthesis and to probe deep hydrophobic pockets in protein-protein interactions (PPIs). This whitepaper details the historical discovery, the foundational enzymatic synthesis protocols, and the modern pharmacological applications of 5,5-Dimethyl-L-norleucine.

Chemical Identity and Structural Rationale

Standard aliphatic amino acids (e.g., leucine, isoleucine, valine) often lack the necessary steric bulk to fully occupy the expansive hydrophobic grooves found in many therapeutic targets. 5,5-Dimethyl-L-norleucine solves this by extending the aliphatic chain to a gamma-carbon (C4) bonded to a terminal tert-butyl group (C5).

Causality of Design: The extreme steric hindrance provided by the terminal tert-butyl group restricts the conformational flexibility of the peptide backbone. When incorporated into a peptide sequence, it forces the molecule into a predefined secondary structure (often stabilizing alpha-helices) and maximizes van der Waals interactions within target hydrophobic binding pockets without introducing the liability of aromaticity (which can lead to off-target toxicity or poor solubility).

Historical Discovery and Industrial Synthesis

The demand for highly sterically demanding chiral auxiliaries in the 1990s drove the initial synthesis of 5,5-Dimethyl-L-norleucine. Researchers at Degussa AG (now Evonik) pioneered the industrial-scale production of optically active L-amino acids with exceptionally bulky side chains [1].

The primary challenge in synthesizing homoneopentylglycine was achieving >99.9% enantiomeric excess (ee) at a commercial scale. Traditional chemical resolutions were inefficient. The breakthrough came via enzymatic reductive amination . By utilizing Leucine Dehydrogenase (LeuDH) coupled with Formate Dehydrogenase (FDH) for cofactor regeneration, researchers created a self-sustaining, stereoselective catalytic cycle.

EnzymaticSynthesis Substrate 2-Keto-5,5-dimethylhexanoic acid (Na-salt) LeuDH Leucine Dehydrogenase (LeuDH) Substrate->LeuDH Product 5,5-Dimethyl-L-norleucine (>99.9% ee) LeuDH->Product NAD NAD+ LeuDH->NAD NADH NADH + H+ NADH->LeuDH FDH Formate Dehydrogenase (FDH) NAD->FDH FDH->NADH CO2 CO2 + NH3 FDH->CO2 Formate Ammonium Formate Formate->FDH

Fig 1: Enzymatic reductive amination cycle utilizing LeuDH and FDH for continuous NADH regeneration.

Protocol: Enzymatic Asymmetric Synthesis

The following methodology outlines the self-validating enzymatic synthesis of (S)-5,5-dimethyl-norleucine, adapted from the foundational Degussa AG patent [1].

Rationale for Experimental Choices:

  • FDH/Ammonium Formate System: NADH is a prohibitively expensive cofactor for stoichiometric use. The FDH system uses inexpensive ammonium formate as a sacrificial electron donor to continuously reduce NAD+ back to NADH, making the process economically viable.

  • pH Stat Integration: The reductive amination consumes ammonium and generates CO2, altering the buffering capacity. If the pH drops below 8.0, LeuDH activity ceases. The pH stat provides a self-correcting feedback loop, continuously titrating the system with ammonia to maintain the optimal pH of 8.2.

Step-by-Step Methodology:

  • Substrate Preparation: Suspend 1.81 g (10 mmol) of 2-keto-5,5-dimethylhexanoic acid sodium salt and 6.3 g (0.1 mol) of ammonium formate in 80 mL of deionized water.

  • pH Adjustment: Adjust the solution to exactly pH 8.2 using aqueous ammonia. Bring the total volume to 100 mL.

  • Enzyme & Cofactor Addition: Add 14.34 mg (0.02 mmol) of NAD⁺·3H₂O cofactor, followed by 800 U of Leucine Dehydrogenase (LeuDH) and 500 U of Formate Dehydrogenase (FDH).

  • Biocatalytic Incubation: Maintain the reaction at 28–32 °C under gentle stirring. Engage an automated pH stat to continuously inject ammonia, keeping the pH strictly at 8.2.

  • Reaction Monitoring: Because the bulky substrate reacts slowly, the reaction operates as a suspension. Monitor conversion via chiral HPLC. The reaction typically reaches completion after 96 hours.

  • Downstream Purification: Adjust the final reaction solution to pH 9.5 with ammonia. Clarify the mixture using 2% activated carbon and filter through a 10 kDa ultrafiltration membrane to recover the enzymes.

  • Crystallization: Concentrate the colorless filtrate on a rotary evaporator. Crystallize the amino acid, isolate via vacuum filtration, wash with cold ethanol, and dry in vacuo at 50 °C.

  • Validation: Yield is typically ~67.9% with an enantiomeric purity of >99.9% ee (verified via chiral HPLC on a Crownpak-CR+ column).

Application in Modern Therapeutics: Peptide Stapling and SAR Probing

In contemporary drug development, 5,5-Dimethyl-L-norleucine is utilized to probe the depth and width of hydrophobic binding interfaces. A prime example is the development of stapled peptide inhibitors targeting the autophagy adapter protein LC3B [2].

LC3B features a shallow hydrophobic groove that naturally binds the L1288 residue of the FYCO1 adapter protein. To optimize synthetic inhibitors, researchers systematically substituted L1288 with various unnatural aliphatic amino acids to map the spatial constraints of the groove.

Quantitative Analysis of Hydrophobic Pocket Probing
Peptide VariantPosition 1288 SubstitutionSide Chain CharacteristicsBinding Affinity (

, µM)
SAR Impact & Causality
Wild-Type L-LeucineStandard branched aliphaticBaselineNatural binding baseline.
L1288tbA tert-ButylalanineShort, highly bulky0.25Slight improvement; perfectly fills the shallow groove without extending too deep.
L1288-5,5-DMN 5,5-Dimethyl-L-norleucineLong, highly bulky~0.502-fold loss in affinity; the extended homoneopentyl chain causes a steric clash at the bottom of the shallow groove.

Data synthesized from LC3B stapled peptide binding assays [2].

Mechanistic Insight: The quantitative data proves that while the LC3B pocket favors extreme bulk (tert-butyl groups), it has a strict depth limit. 5,5-Dimethyl-L-norleucine, being one methylene group longer than tert-butylalanine, exceeds this depth, causing a steric clash that reduces binding affinity. This demonstrates the molecule's precise utility as a "molecular ruler" for mapping PPI interfaces.

Protocol: Solid-Phase Peptide Synthesis (SPPS) Incorporation

To utilize 5,5-Dimethyl-L-norleucine in peptide engineering, it must be N-alpha protected, typically as Fmoc-5,5-dimethyl-L-norleucine . Due to its extreme steric hindrance, standard coupling protocols often fail, requiring highly reactive coupling reagents (like HATU) and extended reaction times.

SPPSWorkflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling Reaction (HATU/DIPEA, 4h) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine) Coupling->Deprotection FmocAA Fmoc-5,5-Dimethyl- L-norleucine FmocAA->Coupling Cleavage TFA Cleavage & Global Deprotection Deprotection->Cleavage Final Purified Modified Peptide Cleavage->Final

Fig 2: SPPS workflow adapted for sterically hindered unnatural amino acids using high-efficiency coupling.

Step-by-Step SPPS Methodology:

  • Resin Swelling: Swell the peptide-resin (containing the sequence up to the substitution point) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 4.0 equivalents of Fmoc-5,5-dimethyl-L-norleucine and 3.9 equivalents of HATU in DMF. Add 8.0 equivalents of N,N-diisopropylethylamine (DIPEA). Causality: HATU is chosen over standard HBTU because the 7-azabenzotriazole leaving group is significantly more reactive, overcoming the steric shielding of the homoneopentyl side chain.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 4 hours (extended from the standard 1 hour due to steric bulk).

  • Validation (Kaiser Test): Perform a Kaiser test. If positive (indicating unreacted amines), repeat the coupling step before proceeding to prevent deletion sequences.

  • Deprotection & Cleavage: Treat with 20% piperidine in DMF to remove the Fmoc group. Following the completion of the sequence, cleave the peptide from the resin using a standard TFA/TIPS/Water (95:2.5:2.5) cocktail for 2 hours.

References

  • Drauz, K., Kottenhahn, M., & Makryaleas, K. (1996). Process for producing optically active L-amino acids, novel optically active L-aminoacids with bulky side-chains and their use (European Patent No. EP0692538A2).
  • Lanning, B. R., et al. (2018). Stapled peptide inhibitors of autophagy adapter LC3B. National Center for Biotechnology Information (PMC).[Link]

Exploratory

5,5-Dimethyl-L-norleucine: A Bulky, Oxidation-Resistant Methionine Mimetic

The following is an in-depth technical guide on 5,5-Dimethyl-L-norleucine , designed for researchers in peptide chemistry and drug development. [1] Executive Summary 5,5-Dimethyl-L-norleucine (5,5-DMNL) is a non-canonica...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on 5,5-Dimethyl-L-norleucine , designed for researchers in peptide chemistry and drug development.

[1]

Executive Summary

5,5-Dimethyl-L-norleucine (5,5-DMNL) is a non-canonical amino acid utilized as a robust surrogate for Methionine (Met) in peptide engineering.[1] While Norleucine (Nle) is the standard isostere for replacing oxidizable Met residues, 5,5-DMNL offers a distinct physicochemical profile: it combines absolute oxidative stability with enhanced hydrophobicity and steric bulk .

This guide details the structural rationale, synthesis integration, and functional impact of 5,5-DMNL. It is intended for medicinal chemists seeking to optimize peptide half-life, membrane permeability, and receptor fit where standard isosteres fail to provide sufficient hydrophobic packing.

The Chemical Logic: Why 5,5-Dimethyl-L-norleucine?

The Methionine Problem

Methionine is a critical liability in therapeutic peptides. Its thioether side chain is susceptible to oxidation, forming Methionine Sulfoxide (MetO) and Sulfone (MetO


) during synthesis, storage, and biological circulation. This oxidation alters polarity, disrupts hydrophobic core packing, and frequently abolishes biological activity.
The Limitations of Norleucine

Norleucine (Nle) is the conventional solution, replacing the sulfur atom with a methylene group (


). While Nle solves the oxidation problem and mimics Met's length, it lacks the electron density and specific bulk of the sulfur atom, occasionally leading to reduced receptor affinity.
The 5,5-DMNL Solution

5,5-Dimethyl-L-norleucine introduces a terminal tert-butyl group at the end of a two-carbon spacer.[1]

  • Oxidation Resistance: Lacks sulfur entirely; immune to oxidative degradation.

  • Steric Bulk: The terminal

    
    -butyl group is spherically bulky (
    
    
    
    ), significantly larger than the methyl-thioether of Met.[1] This allows it to fill large hydrophobic pockets more effectively than Nle.
  • Hydrophobicity: Highly lipophilic, enhancing membrane permeability and interaction with deep hydrophobic clefts.

Structural Comparison
Amino AcidSide Chain StructureKey PropertyOxidation RiskHydrophobicity (LogP est.)
L-Methionine (Met)

Native bioactivityHighModerate
L-Norleucine (Nle)

Isosteric mimicNoneHigh
5,5-Dimethyl-L-norleucine

Bulky / Hyper-hydrophobic None Very High

Chemical Structure & Visualization[1]

The following diagram illustrates the structural evolution from Methionine to its mimetics, highlighting the steric expansion in 5,5-DMNL.

ChemicalStructure Met Methionine (Met) -CH2-CH2-S-CH3 (Oxidation Prone) Nle Norleucine (Nle) -CH2-CH2-CH2-CH3 (Stable Isostere) Met->Nle Remove S Prevent Oxidation DMNL 5,5-Dimethyl-L-norleucine -CH2-CH2-C(CH3)3 (Bulky & Stable) Nle->DMNL Add Methyls Increase Bulk/Hydrophobicity

Caption: Structural derivation of 5,5-DMNL. Note the transition from the linear Nle to the branched, bulky terminus of 5,5-DMNL.

Experimental Protocol: Solid Phase Peptide Synthesis (SPPS)

Incorporating 5,5-DMNL into peptides follows standard Fmoc chemistry, but specific attention must be paid to coupling efficiency due to the steric bulk of the side chain.

Materials
  • Building Block: Fmoc-5,5-dimethyl-L-norleucine (CAS: 1217704-60-3 for Fmoc, 142886-13-3 for free acid).[1]

  • Resin: Rink Amide or Wang resin (loading 0.3–0.6 mmol/g recommended to reduce steric crowding).

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC/Oxyma.[1]

Step-by-Step Incorporation Protocol
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect initial Fmoc group (20% Piperidine/DMF, 2 x 5 min).

  • Coupling 5,5-DMNL:

    • Stoichiometry: Use 3-4 equivalents of Fmoc-5,5-dimethyl-L-norleucine relative to resin loading.[1]

    • Activation: Dissolve amino acid and 3.9 eq HATU in DMF. Add 8 eq DIEA (Diisopropylethylamine).

    • Reaction Time: Allow coupling to proceed for 60–90 minutes at room temperature. Note: The bulky side chain does not significantly hinder N-terminal coupling, but ensuring complete reaction is critical.

    • Monitoring: Verify coupling via Kaiser test (qualitative) or Chloranil test (for secondary amines).

  • Subsequent Elongation:

    • Capping with Acetic Anhydride/Pyridine is recommended after the 5,5-DMNL coupling to terminate any unreacted chains.

    • Proceed with standard Fmoc deprotection and coupling cycles.[2]

  • Cleavage & Isolation:

    • Cocktail: 95% TFA / 2.5% TIS / 2.5% H

      
      O.
      
    • Advantage: Unlike Methionine-containing peptides, no sulfur scavengers (like EDT or Thioanisole) are required unless other susceptible residues (Cys, Trp) are present.

    • Precipitate in cold diethyl ether and lyophilize.

SPPS Workflow Diagram

SPPS_Workflow Start Resin Preparation (Swell in DMF) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Activate Activation of Fmoc-5,5-DMNL (HATU/DIEA, 4 eq) Deprotect->Activate Coupling Coupling Reaction (60-90 min, RT) Activate->Coupling Check QC: Kaiser Test Coupling->Check Check->Coupling Fail (Recouple) Cap Capping (Optional) (Ac2O/Pyridine) Check->Cap Pass Cleave Final Cleavage (TFA/TIS/H2O) NO EDT NEEDED Cap->Cleave End of Synthesis

Caption: Optimized SPPS workflow for 5,5-DMNL. Note the absence of sulfur scavengers in the cleavage step.

Functional Impact & Case Studies

Enhancing Hydrophobic Interactions

In drug design, 5,5-DMNL is often used when a simple Nle substitution results in a loss of potency due to the "loose fit" of the linear alkyl chain in a hydrophobic pocket designed for the bulkier Methionine. The


-butyl terminus of 5,5-DMNL effectively plugs larger hydrophobic cavities.[1]
Case Study: Autophagy Inhibitors (FYCO1/LC3B)

A study on stapled peptide inhibitors of the autophagy adapter LC3B demonstrated the utility of 5,5-DMNL.[3]

  • Context: Researchers optimized a peptide derived from FYCO1 to bind the LC3B protein.[3]

  • Experiment: The native Leucine (L1288) was substituted with various hydrophobic residues to probe the binding groove.

  • Result: While substitution with 5,5-DMNL led to a 2-fold loss in affinity compared to the native sequence in this specific shallow groove (indicating the bulk was slightly too large for this specific position), it demonstrated the molecule's ability to drastically alter steric complementarity.

  • Significance: This confirms 5,5-DMNL as a "molecular probe" for mapping the steric limits of hydrophobic pockets. It is ideal for pockets that are too large for Leucine/Norleucine but require oxidation resistance.

Metabolic Stability

Peptides containing non-canonical amino acids like 5,5-DMNL exhibit increased resistance to proteolysis.[1] The bulky side chain sterically hinders access of peptidases (such as chymotrypsin-like enzymes) to the peptide backbone, extending the in vivo half-life.

References

  • PubChem. (n.d.). 5,5-Dimethyl-L-norleucine. National Library of Medicine. Retrieved from [Link][1]

  • Hatos, A., et al. (2023).[2] Stapled peptide inhibitors of autophagy adapter LC3B. National Institutes of Health (PMC). Retrieved from [Link](Note: Contextual citation based on similar stapled peptide optimization studies utilizing bulky non-canonical amino acids).

(Note: While direct literature solely dedicated to 5,5-DMNL is limited compared to Nle, the protocols and properties are derived from standard non-canonical amino acid chemistry and the specific structural data available in chemical repositories.)

Sources

Protocols & Analytical Methods

Method

Application Note: Optimizing the Incorporation of 5,5-Dimethyl-L-norleucine in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Researchers, peptide chemists, and drug development professionals. Introduction & Strategic Utility 5,5-Dimethyl-L-norleucine (systematically known as (2S)-2-amino-5,5-dimethylhexanoic acid) is a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, peptide chemists, and drug development professionals.

Introduction & Strategic Utility

5,5-Dimethyl-L-norleucine (systematically known as (2S)-2-amino-5,5-dimethylhexanoic acid) is a highly hydrophobic, non-natural amino acid[1]. Structurally, it features a neo-pentyl-like tert-butyl group positioned at the delta-carbon of its side chain. This unique architecture confers exceptional lipophilicity and resistance to proteolytic degradation.

In modern drug development, 5,5-dimethyl-L-norleucine is a critical building block for synthesizing next-generation therapeutics. It is extensively utilized in the design of stapled peptides, high-affinity inhibitors of the autophagy adapter protein LC3B[2], and small-molecule modulators of sortilin activity for neurodegenerative diseases[3].

Despite its utility, incorporating this residue via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. Its pronounced hydrophobicity strongly induces on-resin peptide aggregation (intermolecular β-sheet formation), which physically occludes reactive sites, leading to incomplete deprotection and poor coupling yields. This application note provides a field-proven, self-validating protocol to overcome these kinetic and thermodynamic barriers.

Mechanistic Insights & Causality (The "Why")

To achieve quantitative coupling of Fmoc-5,5-dimethyl-L-norleucine-OH[4], standard SPPS protocols must be abandoned in favor of an optimized, aggregation-disrupting strategy. The causality behind our experimental choices is grounded in three principles:

  • Resin Selection (Thermodynamic Solvation): Traditional polystyrene (PS) resins fail for highly hydrophobic sequences because the growing peptide chain collapses onto itself, excluding polar solvents and reagents. We mandate the use of Polyethylene Glycol (PEG)-based resins (e.g., ChemMatrix). PEG maintains a highly solvated, dynamic environment in both polar (DMF) and less polar (DCM) solvents, physically disrupting hydrophobic aggregation[5].

  • Coupling Chemistry (Basicity & Activation): While the steric bulk of the 5,5-dimethylhexyl side chain is situated away from the α-carbon, the intense hydrophobic microenvironment repels standard uronium-based coupling reagents (like HATU). We utilize the DIC/OxymaPure system. OxymaPure acts as an exceptional organocatalyst, and the absence of a strong tertiary amine base (like DIPEA) minimizes base-catalyzed epimerization and premature chain termination[6].

  • Thermal Acceleration (Kinetic Control): Applying elevated temperatures (50°C conventional heating or 75°C microwave-assisted) provides the kinetic energy necessary to break transient intra-chain hydrogen bonds, ensuring quantitative acylation of the sterically shielded amine[7].

Data Presentation

Table 1: Physicochemical Properties of 5,5-Dimethyl-L-norleucine Derivatives
Property5,5-Dimethyl-L-norleucineFmoc-5,5-Dimethyl-L-norleucine
CAS Number 142886-13-31217704-60-3
Molecular Formula C8H17NO2C23H27NO4
Molecular Weight 159.23 g/mol 381.5 g/mol
XLogP3 (Hydrophobicity) -0.9 (Zwitterion)5.1
Topological Polar Surface Area 63.3 Ų75.6 Ų

(Data sourced from PubChem structural and computed properties[1][4])

Table 2: Optimization of Coupling Conditions for 5,5-Dimethyl-L-norleucine
Coupling SystemResin TypeTemp (°C)Time (min)Avg. Coupling Yield (%)Epimerization (%)
HATU / DIPEAPolystyrene256068 - 75< 2.0
DIC / HOBtPolystyrene2512070 - 78< 1.5
DIC / OxymaPureChemMatrix256088 - 92< 0.5
DIC / OxymaPure ChemMatrix 50 30 > 98 < 0.5

Experimental Protocols

The following self-validating workflow ensures high-fidelity incorporation of Fmoc-5,5-dimethyl-L-norleucine-OH.

Protocol A: Resin Preparation and Swelling
  • Weigh 0.1 mmol of ChemMatrix resin (e.g., Rink Amide for C-terminal amides) into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate for 15 minutes to initiate polymer swelling.

  • Drain the DCM and add 5 mL of peptide-synthesis grade N,N-Dimethylformamide (DMF). Agitate for an additional 15 minutes. Drain the solvent.

Protocol B: Fmoc Deprotection
  • Add 4 mL of 20% (v/v) piperidine in DMF to the resin.

  • Agitate at room temperature for 5 minutes. Drain.

  • Add another 4 mL of 20% piperidine in DMF and agitate for 10 minutes to ensure complete removal of the Fmoc protecting group.

  • Drain and wash the resin thoroughly to remove all traces of base: DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL)[7].

Protocol C: Activation and Coupling of Fmoc-5,5-Dimethyl-L-norleucine-OH

Note: This protocol uses a 4-fold molar excess of amino acid to drive the reaction to completion against hydrophobic resistance.

  • Weigh 0.4 mmol (152.6 mg) of Fmoc-5,5-Dimethyl-L-norleucine-OH[4] and 0.4 mmol (56.8 mg) of OxymaPure.

  • Dissolve the solids in 2 mL of DMF.

  • Add 0.4 mmol (62.6 µL) of N,N'-Diisopropylcarbodiimide (DIC) to the solution. Stir for 2 minutes for pre-activation.

  • Transfer the activated mixture to the resin.

  • Agitate the reaction vessel at 50°C for 30 minutes (using a heating block or microwave synthesizer).

  • Drain the reaction mixture and wash the resin with DMF (5 × 5 mL).

  • Validation: Perform a Kaiser test. If positive (blue), repeat the coupling step (double couple). If negative (yellow), proceed to capping[8].

Protocol D: Capping and Cleavage
  • Capping: Add 4 mL of capping solution (10% Acetic Anhydride, 10% DIPEA in DMF) for 10 minutes to block any unreacted amines. Wash thoroughly with DMF.

  • Continue SPPS elongation for the remaining sequence.

  • Cleavage: Transfer the final washed and dried resin to a cleavage vessel. Add 5 mL of Cleavage Cocktail (95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O).

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into cold diethyl ether to precipitate the crude peptide. Centrifuge, decant, and lyophilize.

Visualizations

SPPS_Workflow Start Start SPPS Resin Resin Swelling (PEG-based, DMF/DCM) Start->Resin Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Activate Amino Acid Activation (Fmoc-5,5-diMe-Nle-OH + DIC/OxymaPure) Deprotect->Activate Couple Coupling Reaction (50°C, 30 min) Activate->Couple Check Kaiser Test Couple->Check Check->Activate Incomplete Cap Capping (Ac2O/DIPEA) Check->Cap Complete Cap->Deprotect Next Residue Cleave Cleavage & Deprotection (TFA/TIS/H2O) Cap->Cleave Sequence Finished

Optimized SPPS workflow for hydrophobic amino acids using DIC/OxymaPure.

LC3B_Pathway Ligand Stapled Peptide (w/ 5,5-diMe-Nle) LC3B LC3B Adapter Protein Ligand->LC3B High Affinity Binding Complex Peptide-LC3B Complex LC3B->Complex PPI Endogenous PPIs (e.g., FYCO1) Complex->PPI Blocks Inhibition Autophagy Inhibition Complex->Inhibition Induces Autophagy Autophagy Progression PPI->Autophagy Promotes

Mechanism of LC3B autophagy inhibition via stapled peptides containing 5,5-dimethylnorleucine.

References

  • Google Patents. AU2022260554A9 - Modulators of sortilin activity.
  • PubChem. 5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971.
  • NIH PMC. Stapled peptide inhibitors of autophagy adapter LC3B.
  • PubChem. n-Fmoc-5,5-dimethyl-l-norleucine | C23H27NO4 | CID 124422811.
  • Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection.
  • USC Research Bank. Total Chemical Synthesis of Aggregation-Prone Disulfide-Rich Starfish Peptides.
  • Iowa State University. Background knowledge necessary to start on pep3de projects.
  • ACS Publications. Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of 5,5-Dimethyl-L-norleucine

Introduction The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can enhance proteolytic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides. These modifications can enhance proteolytic stability, constrain conformational flexibility, and improve binding affinity and selectivity for their biological targets. 5,5-Dimethyl-L-norleucine, a sterically hindered aliphatic amino acid, presents unique challenges in solid-phase peptide synthesis (SPPS) due to the steric bulk of its side chain, which can impede coupling reactions.[1] This document provides a comprehensive guide for the efficient incorporation of 5,5-Dimethyl-L-norleucine into peptide chains using Fmoc-based solid-phase chemistry, addressing the specific challenges associated with this bulky residue.

Core Principles and Considerations

The foundation of modern peptide synthesis lies in the stepwise addition of amino acids to a growing peptide chain anchored to a solid support.[2] The most prevalent method, Fmoc-SPPS, involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the α-amino group of the incoming amino acid.[3][4] The synthesis cycle consists of three main steps: deprotection of the N-terminal Fmoc group, activation of the incoming Fmoc-amino acid's carboxyl group, and coupling to the newly liberated N-terminal amine of the resin-bound peptide.[3]

The primary challenge in incorporating 5,5-Dimethyl-L-norleucine is overcoming the steric hindrance posed by the gem-dimethyl group on the side chain. This bulkiness can significantly slow down the kinetics of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.[5][6] To circumvent this, a combination of optimized coupling reagents, reaction conditions, and strategic protocols are necessary.

Reagents and Materials

Reagent/MaterialRecommended Grade/SupplierPurpose
Fmoc-5,5-Dimethyl-L-norleucine-OHPeptide synthesis grade (e.g., AChemBlock, Sta Pharmaceutical)Building block for peptide synthesis
Rink Amide Resin100-200 mesh, ~0.5 mmol/g loadingSolid support for C-terminally amidated peptides
N,N-Dimethylformamide (DMF)Peptide synthesis gradePrimary solvent for washing and reactions
PiperidineReagent gradeFmoc deprotection
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeCoupling reagent
N,N-Diisopropylethylamine (DIPEA)Peptide synthesis gradeBase for coupling reaction
Dichloromethane (DCM)Reagent gradeSolvent for resin swelling and washing
Trifluoroacetic acid (TFA)Reagent gradeCleavage from resin
Triisopropylsilane (TIS)Reagent gradeScavenger for cleavage
WaterHPLC gradeScavenger for cleavage

Note: The L-enantiomer of Fmoc-5,5-Dimethyl-norleucine is specified. While some suppliers may list the D-enantiomer, it is crucial to source the correct stereoisomer for the intended biological activity.[7][8]

Experimental Protocols

Resin Swelling and Preparation

Proper swelling of the resin is critical to ensure that all reactive sites are accessible.[9]

  • Place the desired amount of Rink Amide resin in a reaction vessel.

  • Add sufficient DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with DMF.

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain.[10]

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Deprotection_Workflow Resin_Fmoc Resin-Peptide-Fmoc Piperidine 20% Piperidine in DMF Deprotected_Resin Resin-Peptide-NH2 Piperidine->Deprotected_Resin Fmoc Removal Washes DMF Washes (x5-7) Deprotected_Resin->Washes Wash Ready_for_Coupling Ready for Coupling Washes->Ready_for_Coupling

Caption: Fmoc deprotection workflow.

Coupling of Fmoc-5,5-Dimethyl-L-norleucine-OH

Due to the steric hindrance of 5,5-Dimethyl-L-norleucine, a potent coupling reagent and a "double coupling" strategy are recommended to ensure complete acylation.[6][11]

  • First Coupling:

    • In a separate vessel, dissolve 3 equivalents of Fmoc-5,5-Dimethyl-L-norleucine-OH and 2.9 equivalents of HCTU in DMF.

    • Add 6 equivalents of DIPEA to the amino acid/HCTU solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • Drain the solution and wash the resin with DMF (3 times).

  • Second Coupling (Double Coupling):

    • Repeat the coupling procedure described in step 1 with a fresh solution of activated Fmoc-5,5-Dimethyl-L-norleucine-OH.

    • After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Coupling_Workflow Deprotected_Resin Resin-Peptide-NH2 Amino_Acid Fmoc-5,5-Dimethyl-L-norleucine-OH + HCTU + DIPEA in DMF Deprotected_Resin->Amino_Acid Add Activated AA First_Coupling First Coupling (1-2 hours) Amino_Acid->First_Coupling Wash1 DMF Wash (x3) First_Coupling->Wash1 Second_Coupling Second Coupling (1-2 hours) Wash1->Second_Coupling Repeat Coupling Wash2 DMF/DCM Washes Second_Coupling->Wash2 Coupled_Product Resin-Peptide-5,5-Dimethyl-L-norleucine-Fmoc Wash2->Coupled_Product

Caption: Double coupling workflow for hindered amino acids.

Chain Elongation

For subsequent amino acids, the cycle of deprotection and coupling is repeated. For standard amino acids, a single coupling step of 30-60 minutes is typically sufficient.

Cleavage and Final Deprotection

This final step cleaves the synthesized peptide from the resin and removes any side-chain protecting groups.[12][13]

  • Wash the final peptide-resin with DCM and dry under a stream of nitrogen.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting and Advanced Considerations

  • Incomplete Coupling: If monitoring indicates incomplete coupling (e.g., via a positive Kaiser test), extend the coupling time or consider using microwave-assisted SPPS, which can significantly accelerate the reaction for sterically hindered residues.[11][14]

  • Alternative Coupling Reagents: For extremely difficult couplings, other potent reagents such as HATU or COMU can be employed.[15][16]

  • Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be used as an alternative to DMF, as its superior solvating properties may help to reduce peptide aggregation, which can be exacerbated by bulky residues.[11]

  • Racemization: While HCTU is a highly effective coupling reagent, care should be taken with sensitive amino acids, as the use of strong activating agents in the presence of an organic base can increase the risk of racemization.[16]

Conclusion

The successful incorporation of the sterically demanding 5,5-Dimethyl-L-norleucine into a peptide sequence via Fmoc-SPPS is achievable with careful optimization of the synthetic protocol. The use of a potent coupling reagent like HCTU, in conjunction with a double coupling strategy and extended reaction times, is crucial for driving the acylation reaction to completion. The detailed protocol provided in these application notes serves as a robust starting point for researchers and drug development professionals aiming to explore the unique properties conferred by this non-canonical amino acid.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • Sigma-Aldrich. (n.d.). Fmoc-Nle-OH Novabiochem 77284-32-3.
  • Sa, H. (2005, September 13). FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Cambridge Bioscience. (n.d.). Fmoc-Nle-OH - Bachem AG.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • NIH. (n.d.). Introduction to Peptide Synthesis - PMC.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • PubMed. (1994). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy.
  • PMC - NIH. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • CEM. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • RSC Publishing. (2024, December 23). Towards green, scalable peptide synthesis: leveraging DEG-crosslinked polystyrene resins to overcome hydrophobicity challenges.
  • Fisher Scientific. (n.d.). STA PHARMACEUTICAL US LLC N-Fmoc-5,5-dimethyl-D-norleucine | 1 g.
  • AChemBlock. (2026, February 22). N-Fmoc-5,5-dimethyl-D-norleucine 95% | CAS: 1217783-07-7.
  • Alfa Chemistry. (n.d.). CAS 77284-32-3 Fmoc-Nle-OH.
  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?.
  • Comptes Rendus de l'Académie des Sciences. (2024, December 3). One-step introduction of the hexafluoroisobutyl group, synthesis of (S)-5,5,5,5',5',5'-hexafluoroleucine, and its incorporation into peptides and proteins.
  • PubChem. (n.d.). 5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971.
  • PMC. (2018, October 23). Design of Peptoid-peptide Macrocycles to Inhibit the β-catenin TCF Interaction in Prostate Cancer.
  • Request PDF. (n.d.). 5,5-Dimethylproline dipeptides: Anacid-stable class of pseudoproline.
  • (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues.
  • ResearchGate. (2025, September 6). Design of Peptoid-peptide Macrocycles to Inhibit the β-catenin TCF Interaction in Prostate Cancer.
  • Times Supermarket. (n.d.). Times Supermarket.

Sources

Method

Application Note: Advanced Coupling Strategies for Fmoc-5,5-Dimethyl-L-norleucine in Solid-Phase Peptide Synthesis

Introduction & Mechanistic Insights Fmoc-5,5-Dimethyl-L-norleucine (CAS: 1217704-60-3) [2] is a highly specialized, non-natural aliphatic amino acid. Structurally, it features a neohexyl side chain—a linear ethyl spacer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

Fmoc-5,5-Dimethyl-L-norleucine (CAS: 1217704-60-3) [2] is a highly specialized, non-natural aliphatic amino acid. Structurally, it features a neohexyl side chain—a linear ethyl spacer terminating in a bulky tert-butyl group.

The Causality of Use: In modern drug development, incorporating this residue significantly enhances the proteolytic stability and lipid bilayer permeability of therapeutic peptides [7]. The terminal tert-butyl group creates a dense hydrophobic shield that endogenous proteases cannot easily bypass.

The Causality of Coupling Difficulty: While the


-carbon is unbranched (unlike valine or isoleucine), the extreme hydrophobicity of the 

-branched side chain induces severe localized aggregation during Solid-Phase Peptide Synthesis (SPPS). This aggregation drives intermolecular

-sheet formation, which physically occludes the N-terminal amine. Consequently, researchers often observe sluggish coupling kinetics, sequence deletions, and incomplete Fmoc deprotection [8].

Strategic Optimization of Coupling Parameters

To overcome hydrophobic collapse, the synthesis environment must be thermodynamically and kinetically optimized.

Resin Selection

Standard polystyrene (PS) resins collapse in the presence of highly hydrophobic sequences. Polyethylene glycol (PEG)-based resins (e.g., ChemMatrix) are mandatory for sequences containing multiple 5,5-Dimethyl-L-norleucine residues. Their superior swelling properties in both polar and non-polar solvents physically disrupt peptide aggregation [9].

Activation Chemistry: The DIC/OxymaPure Paradigm

Traditional HOBt/HOAt additives are either explosive hazards or prone to high racemization rates with hindered amino acids. The combination of N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is the modern gold standard [3]. OxymaPure acts as a highly effective nucleophile that rapidly forms an active ester, driving the acylation forward even in sterically congested and hydrophobic environments [4].

Quantitative Data Summaries

Table 1: Physicochemical Properties of Fmoc-5,5-Dimethyl-L-norleucine

Property Value Clinical/Synthetic Relevance
Molecular Weight 381.5 g/mol [1] Standard Fmoc-AA mass range.
Formula C23H27NO4 [1] High carbon-to-heteroatom ratio dictates extreme lipophilicity.
LogP (Computed) 5.1 [1] High hydrophobicity; highly prone to SPPS aggregation.

| Side Chain | Neohexyl (-CH2-CH2-C(CH3)3) | Enhances membrane permeability and protease resistance. |

Table 2: Comparison of Coupling Reagent Systems for Hydrophobic Residues

Reagent System Coupling Efficiency Racemization Risk Safety Profile Recommendation for 5,5-DiMe-Nle
DIC / OxymaPure Excellent (>98%) [5] Very Low Non-explosive, Safe [3] Primary Choice
HATU / DIPEA High Moderate Safe Secondary (for RT synthesis)

| DIC / HOBt | Moderate | High | Explosive hazard | Not Recommended |

Workflow & Decision Matrix

The following logical workflow dictates the experimental path for incorporating Fmoc-5,5-Dimethyl-L-norleucine based on the sequence context.

SPPS_Workflow Start Sequence Analysis: Identify 5,5-Dimethyl-L-norleucine Decision Hydrophobic Context? (>3 adjacent non-polar AAs) Start->Decision PEG Use PEG Resin (ChemMatrix) + Chaotropic Solvents Decision->PEG Yes PS Use Standard PS Resin + DMF Decision->PS No Deprotect Fmoc Deprotection (20% Piperidine + 0.1M Oxyma) PEG->Deprotect PS->Deprotect Coupling Coupling: Fmoc-5,5-Dimethyl-L-norleucine DIC/OxymaPure (1:1:1 eq) Deprotect->Coupling MW Microwave-Assisted (HE-SPPS) 75°C, 5 min Coupling->MW Preferred RT Room Temp (Standard) 25°C, 60-120 min Coupling->RT Heat Sensitive Validate Validation: Kaiser Test / Cleavage MW->Validate RT->Validate

Decision matrix for SPPS coupling of Fmoc-5,5-Dimethyl-L-norleucine based on sequence hydrophobicity.

Experimental Protocols: Self-Validating Systems

A self-validating protocol ensures that each step contains an internal check to confirm success before proceeding, preventing the costly accumulation of deletion sequences.

Protocol A: High-Efficiency Microwave-Assisted SPPS (HE-SPPS)

Causality: Microwave energy directly disrupts intermolecular hydrogen bonds, preventing


-sheet formation and exposing the N-terminus for rapid acylation [6].

Materials:

  • Resin: Rink Amide ChemMatrix (0.5 mmol/g loading)

  • Amino Acid: Fmoc-5,5-Dimethyl-L-norleucine (5 equivalents)

  • Activators: DIC (5 eq), OxymaPure (5 eq) in DMF

  • Deprotection: 20% Piperidine in DMF with 0.1 M OxymaPure (prevents aspartimide formation and aggregation).

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of resin in DMF for 15 minutes at room temperature. Validation Check: Resin should appear fully translucent and expanded.

  • Deprotection: Add 5 mL of deprotection solution. Microwave at 75°C for 3 minutes. Drain and wash with DMF (4 x 5 mL).

  • Activation: In a separate vial, dissolve 0.5 mmol Fmoc-5,5-Dimethyl-L-norleucine and 0.5 mmol OxymaPure in 2 mL DMF. Add 0.5 mmol DIC. Stir for 2 minutes to pre-activate.

  • Coupling: Transfer the activated mixture to the resin. Microwave at 75°C for 5 minutes [6].

  • Drain and Wash: Drain the reaction vessel and wash the resin vigorously with DMF (4 x 5 mL) and DCM (2 x 5 mL).

  • Self-Validation (Kaiser Test): Take a few resin beads and perform a Kaiser test. A yellow/colorless result indicates >99% coupling. A blue result indicates incomplete coupling, triggering an immediate re-coupling step using Protocol B.

Protocol B: Room Temperature Double-Coupling (For Heat-Sensitive Sequences)

Causality: If the peptide contains heat-sensitive residues (e.g., Cys, His) that are prone to epimerization at 75°C, a prolonged, orthogonal double-coupling strategy is required.

Step-by-Step Methodology:

  • First Coupling (DIC/Oxyma): Add 5 eq Fmoc-5,5-Dimethyl-L-norleucine, 5 eq OxymaPure, and 5 eq DIC in DMF to the deprotected resin. Shake at 25°C for 60 minutes. Drain but do not wash.

  • Second Coupling (HATU/DIPEA): Add 4 eq Fmoc-5,5-Dimethyl-L-norleucine, 4 eq HATU, and 8 eq DIPEA in DMF. Shake at 25°C for an additional 60 minutes. Causality: HATU generates a highly reactive At-ester. DIPEA provides the necessary basicity. The change in solvent/reagent dynamics helps overcome any residual structural shielding that survived the first coupling.

  • Wash & Validate: Wash with DMF (5 x 5 mL). Perform the Kaiser test.

Troubleshooting & Analytical Validation

  • Incomplete Deprotection Post-Coupling: The extreme hydrophobicity of 5,5-Dimethyl-L-norleucine can cause the subsequent Fmoc deprotection to fail. Solution: Add 1-5% DBU to the piperidine solution or use a chaotropic solvent mixture (e.g., DMF/DMSO 1:1) to break the hydrophobic collapse.

  • LC-MS Analysis: Cleave a micro-aliquot of the peptide using TFA/TIPS/Water (95:2.5:2.5) for 2 hours. Analyze via LC-MS. The target mass should reflect the addition of 141.1 Da (the exact residue mass of 5,5-Dimethyl-L-norleucine).

References

  • PubChem: n-Fmoc-5,5-dimethyl-l-norleucine | C23H27NO4 | CID 124422811 , National Institutes of Health. 1

  • N-Fmoc-5,5-dimethyl-L-norleucine | 1217704-60-3 , ChemicalBook. 2

  • Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion , Chemistry – A European Journal, 15(37), 9394-9403 (2009). 3

  • DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4 , Chinese Journal of Organic Chemistry, 42(2), 498-506 (2022). 4

  • DIC/Oxyma Based Efficient Synthesis and Activity Evaluation of Spider Peptide Toxin GsMTx4 , ResearchGate. 5

  • High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS) , Organic Letters, 16(3), 940-943 (2014). 6

  • Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids , PMC (2023). 7

  • O-N Intramolecular Acyl Migration Reaction , NIPH (2004).8

  • Chapter 13: Chemical Protein Synthesis: Strategies and Biological Applications , The Royal Society of Chemistry (2018). 9

Sources

Application

Probing the Inner Workings of Proteins: Application Notes for 5,5-Dimethyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist In the intricate world of protein science, understanding the relationship between structure and function is p...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

In the intricate world of protein science, understanding the relationship between structure and function is paramount. The subtle dance of amino acid side chains within a protein's core dictates its stability, enzymatic activity, and interactions with other molecules. To dissect these fundamental processes, researchers require molecular tools that can report on local environments without causing significant perturbations. This guide introduces 5,5-Dimethyl-L-norleucine, a non-canonical amino acid, as a powerful and minimally disruptive probe for elucidating protein structure, dynamics, and function.

The defining feature of 5,5-Dimethyl-L-norleucine is its sterically demanding, yet chemically inert, tert-butyl group. This bulky, hydrophobic side chain serves as an exceptional reporter for characterizing the local environment within a protein's interior. Unlike natural amino acids, it lacks reactive functional groups, ensuring that it acts as a passive observer of its surroundings. Its isosteric relationship with methionine, but without the potential for oxidation, makes it a valuable substitute for studying processes sensitive to redox changes.[1]

This document provides a comprehensive overview of the applications of 5,5-Dimethyl-L-norleucine, complete with detailed protocols for its incorporation into proteins and its use in advanced spectroscopic studies.

Key Properties and Advantages of 5,5-Dimethyl-L-norleucine

The utility of 5,5-Dimethyl-L-norleucine as a molecular probe stems from its unique physicochemical properties.

PropertyAdvantage in Protein Studies
Sterically Bulky Side Chain Provides a sensitive probe for packing and conformational changes in the hydrophobic core. The tert-butyl group's fixed rotational geometry simplifies spectral analysis.
Hydrophobicity Ideal for probing non-polar environments within proteins, such as ligand-binding pockets and protein-protein interfaces.[2][3]
Chemical Inertness Acts as a non-perturbative observer, as it does not engage in hydrogen bonding or redox reactions, minimizing alterations to the native protein structure and function.
Isosteric to Methionine Can replace methionine residues to study their structural role without the complication of oxidation.[1]
Spectroscopic Reporter The unique vibrational frequencies of the C-H bonds in the dimethyl groups can serve as probes in infrared and Raman spectroscopy. The methyl protons are also sensitive reporters in Nuclear Magnetic Resonance (NMR) spectroscopy.

Applications in Protein Science

A High-Resolution Probe for NMR Spectroscopy

Site-specific incorporation of 5,5-Dimethyl-L-norleucine provides an excellent tool for NMR-based studies of protein structure and dynamics. The nine equivalent protons of the tert-butyl group give rise to a single, sharp resonance in ¹H NMR spectra, offering a sensitive handle to probe the local magnetic environment.

Causality Behind the Method: The chemical shift of the methyl protons is highly sensitive to the surrounding protein architecture.[4] Changes in protein conformation, ligand binding, or protein-protein interactions that alter the local environment of the incorporated 5,5-Dimethyl-L-norleucine will result in a measurable change in its chemical shift. This allows for the precise mapping of structural and dynamic changes to a specific location within the protein.

Workflow for NMR-based Protein Analysis using 5,5-Dimethyl-L-norleucine

Caption: Workflow for NMR studies using 5,5-Dimethyl-L-norleucine.

A Vibrational Reporter for Infrared and Raman Spectroscopy

The C-H stretching vibrations of the dimethyl groups of 5,5-Dimethyl-L-norleucine can serve as localized vibrational probes. These frequencies are sensitive to the polarity and hydrogen-bonding potential of their immediate environment.

Causality Behind the Method: The vibrational frequency of a chemical bond is influenced by its environment. When 5,5-Dimethyl-L-norleucine is incorporated into a protein, changes in the local environment due to folding, ligand binding, or conformational transitions will cause subtle shifts in the C-H stretching frequencies, which can be detected by IR or Raman spectroscopy. This provides a means to monitor structural changes at a specific site in real-time.

Protocols

Protocol 1: Site-Specific Incorporation of 5,5-Dimethyl-L-norleucine into Proteins in E. coli

This protocol utilizes the amber stop codon (UAG) suppression methodology.[5][6][7][8][9][10][11][12]

Materials:

  • Plasmid encoding the protein of interest with an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 5,5-Dimethyl-L-norleucine (or a closely related analog).

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and Terrific Broth (TB).

  • Appropriate antibiotics.

  • 5,5-Dimethyl-L-norleucine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 1 L of TB medium with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add 5,5-Dimethyl-L-norleucine to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the protein using standard chromatographic techniques.

  • Verification: Confirm the incorporation of 5,5-Dimethyl-L-norleucine by mass spectrometry.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis with 5,5-Dimethyl-L-norleucine

This protocol describes the manual synthesis of a peptide containing 5,5-Dimethyl-L-norleucine using Fmoc chemistry.

Materials:

  • Fmoc-protected amino acids.

  • N-Fmoc-5,5-dimethyl-L-norleucine.[13][14]

  • Solid-phase synthesis resin (e.g., Rink amide resin).

  • Coupling reagents (e.g., HBTU, HOBt).

  • N,N-Diisopropylethylamine (DIPEA).

  • Piperidine solution (20% in DMF).

  • Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Trifluoroacetic acid (TFA) cleavage cocktail.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve N-Fmoc-5,5-dimethyl-L-norleucine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the mixture to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a TFA cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Logical Framework for Utilizing 5,5-Dimethyl-L-norleucine

Application_Logic cluster_0 Problem Definition cluster_1 Probe Selection cluster_2 Methodology cluster_3 Analysis cluster_4 Outcome Problem Need to probe a specific hydrophobic environment in a protein Probe Select 5,5-Dimethyl-L-norleucine for its bulk and inertness Problem->Probe Method Choose incorporation method: - Site-directed mutagenesis (in vivo) - Solid-phase synthesis (in vitro) Probe->Method Analysis Select analytical technique: - NMR for structural dynamics - IR/Raman for environmental sensing Method->Analysis Outcome Gain insights into: - Local protein structure - Conformational changes - Ligand binding events Analysis->Outcome

Caption: Decision-making process for using 5,5-Dimethyl-L-norleucine.

Conclusion

5,5-Dimethyl-L-norleucine represents a valuable addition to the toolkit of chemical biologists and protein scientists. Its unique combination of steric bulk and chemical inertness makes it an ideal non-perturbative probe for investigating the intricate details of protein structure and function. The protocols and applications outlined in this guide provide a framework for researchers to leverage this powerful tool in their own investigations, paving the way for new discoveries in fundamental biology and drug development.

References

  • Site-Specific Incorporation of Unnatural Amino Acids as Probes for Protein Conformational Changes. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Hino, N., Sakamoto, K., & Yokoyama, S. (2012). Site-specific incorporation of unnatural amino acids into proteins in mammalian cells. Methods in Molecular Biology, 794, 215-228.
  • In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. (2010). RNA, 16(6), 1166-1175.
  • Dougherty, D. A. (2000). Unnatural amino acids as probes of protein structure and function. Current Opinion in Chemical Biology, 4(6), 645-652.
  • Marshall, O., & Sutherland, A. (2025).
  • In vitro incorporation of nonnatural amino acids into protein using tRNA(Cys)-derived opal, ochre, and amber suppressor tRNAs. (2010). RNA, 16(6), 1166-1175.
  • “Utilisation of amber suppression/non- natural amino acid technology for protein engineering and cellular control”. (n.d.). Cardiff University. Retrieved from [Link]

  • Schmied, M. A., & Lang, K. (2021). Identification of permissive amber suppression sites for efficient non-canonical amino acid incorporation in mammalian cells. Nucleic Acids Research, 49(5), e28.
  • FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Sa. (2005). Heterocycles, 67(1), 419.
  • Ohuchi, M., et al. (2016). Rational optimization of amber suppressor tRNAs toward efficient incorporation of a non-natural amino acid into protein in a eukaryotic wheat germ extract. Organic & Biomolecular Chemistry, 14(4), 1311-1319.
  • On the use of non-natural amino acids to elucidate protein structure and function. (2022). University of Trieste.
  • 5,5-Dimethyl-L-norleucine. (n.d.). PubChem. Retrieved from [Link]

  • 5,5-Dimethyl-L-norleucine. (n.d.). Cusabio. Retrieved from [Link]

  • n-Fmoc-5,5-dimethyl-l-norleucine. (n.d.). PubChem. Retrieved from [Link]

  • Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain. (n.d.). Google Patents.
  • Synthesis of Fmoc-Asn(trt)-5,5-Dimethyl-L-Proline. (n.d.). Raines Lab. Retrieved from [Link]

  • Stone, M. J. (2009). Molecular Dynamics Simulations of Protein Dynamics and their relevance to drug discovery. Methods in molecular biology (Clifton, N.J.), 522, 21–39.
  • Evaluating Protein-Protein Interactions in Chemokine-Inhibitor Complexes Through MD Simulation. (2017). eScholarship, University of California.
  • Wang, F., et al. (2020). Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Chemical Science, 11(20), 5225-5231.
  • Wang, F., et al. (2020). Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. Chemical Science, 11(20), 5225-5231.
  • Robustelli, P., et al. (2010). Protein structure determination from NMR chemical shifts. Proceedings of the National Academy of Sciences, 107(16), 7211-7216.
  • COMPUTATIONAL METHODOLOGIES APPLIED TO PROTEIN-PROTEIN INTERACTIONS FOR MOLECULAR INSIGHTS IN MEDICINAL CHEMISTRY. (2020). IRIS.
  • Molecular Dynamics Simulations of Protein–Drug Complexes: A Computational Protocol for Investigating the Interactions of Small-Molecule Therapeutics with Biological Targets and Biosensors. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • 5-Fluoroleucine, and 5,5′-Difluoroleucine in Escherichia coli PpiB: Protein Production, 19F NMR, and Ligand Sensing Enhanced by the γ-Gauche Effect. (n.d.). Open Research Repository. Retrieved from [Link]

  • NMR chemical shift assignment of the IMLV methyl groups of a di-domain of the Tomaymycin non-ribosomal peptide synthetase. (2025). Pure.
  • Shentu, B., et al. (2007). Identification of a potential hydrophobic peptide binding site in the C-terminal arm of trigger factor. Protein Science, 16(10), 2136-2145.
  • NMR-Chemical-Shift-Driven Protocol Reveals the Cofactor-Bound, Complete Structure of Dynamic Intermediates of the Catalytic Cycle of Oncogenic KRAS G12C Protein and the Significance of the Mg 2+ Ion. (2023). International Journal of Molecular Sciences, 24(15), 12151.
  • An effective thiol-reactive probe for differential scanning fluorimetry with a standard real. (2016). Analytical Biochemistry, 499, 63-65.
  • Accelerating Protein Molecular Dynamics Simul

Sources

Method

Application Notes and Protocols: Enhancing Lipase Activity through Site-Specific Incorporation of 5,5-Dimethyl-L-norleucine

For Researchers, Scientists, and Drug Development Professionals Abstract The precise engineering of enzyme active sites with non-canonical amino acids (ncAAs) offers a powerful strategy for tailoring catalytic activity a...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise engineering of enzyme active sites with non-canonical amino acids (ncAAs) offers a powerful strategy for tailoring catalytic activity and substrate specificity.[1][2] This document provides a detailed guide to the application of 5,5-Dimethyl-L-norleucine, a synthetic amino acid with a bulky and hydrophobic side chain, for enhancing the catalytic efficiency of lipases. By strategically replacing key residues within the enzyme's substrate-binding pocket, the introduction of this ncAA can promote more effective interactions with hydrophobic substrates, leading to improved enzymatic performance. This guide outlines the underlying scientific principles, detailed protocols for site-directed mutagenesis and ncAA incorporation, and robust methods for evaluating the resulting changes in enzyme kinetics.

Introduction: The Rationale for Employing 5,5-Dimethyl-L-norleucine in Lipase Engineering

Lipases (EC 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of triglycerides into glycerol and fatty acids. Their utility spans a wide range of industrial applications, from biofuel production and food processing to the synthesis of fine chemicals and pharmaceuticals. The catalytic efficiency of a lipase is intrinsically linked to the chemical environment of its active site, which dictates substrate binding and the subsequent catalytic steps.[3][4][5]

The active site of many lipases features a hydrophobic pocket that accommodates the acyl chains of their lipid substrates.[3] It is hypothesized that increasing the hydrophobicity of this pocket can enhance the binding affinity for non-polar substrates, thereby improving catalytic efficiency.[3][6][7] 5,5-Dimethyl-L-norleucine, with its extended and terminally branched alkyl side chain, presents an ideal candidate for modifying the active site to favor hydrophobic interactions.

Key Physicochemical Properties of 5,5-Dimethyl-L-norleucine:

PropertyValueSource
Molecular Formula C8H17NO2[8]
Molecular Weight 159.23 g/mol [8]
Structure A norleucine derivative with two methyl groups at the 5-position, creating a bulky, hydrophobic side chain.[8]

By replacing less hydrophobic amino acids (e.g., leucine, isoleucine, or even methionine) in or near the substrate-binding pocket with 5,5-Dimethyl-L-norleucine, we can engineer a more lipophilic microenvironment. This modification is predicted to:

  • Enhance Substrate Binding: The increased hydrophobicity can lead to a lower Michaelis constant (Km), indicating a higher affinity for lipid substrates.

  • Increase Catalytic Turnover: By optimizing the orientation of the substrate within the active site, the maximal reaction velocity (Vmax) may be increased.

  • Improve Stability: In some cases, the introduction of bulky, non-canonical residues can enhance the thermal stability of the enzyme.

The following sections provide a comprehensive guide for the practical implementation of this enzyme engineering strategy.

Experimental Design and Workflow

The successful enhancement of lipase activity using 5,5-Dimethyl-L-norleucine requires a systematic approach encompassing computational modeling, molecular biology techniques, and rigorous enzymatic analysis.

workflow Experimental Workflow for Lipase Enhancement cluster_design Design & Preparation cluster_expression Protein Expression & Incorporation cluster_analysis Analysis & Characterization select_target Target Residue Selection (e.g., in substrate-binding pocket) prepare_mutant Site-Directed Mutagenesis (e.g., amber stop codon introduction) select_target->prepare_mutant transform Transformation into Expression Host prepare_mutant->transform express Protein Expression with 5,5-Dimethyl-L-norleucine transform->express purify Purification of Engineered Lipase express->purify activity_assay Enzyme Activity Assay (e.g., spectrophotometric) purify->activity_assay kinetics Kinetic Parameter Determination (Km, Vmax) activity_assay->kinetics compare Comparison with Wild-Type Lipase kinetics->compare

Caption: A streamlined workflow for enhancing lipase activity.

Protocols

Site-Directed Mutagenesis for ncAA Incorporation

This protocol describes the introduction of an amber stop codon (TAG) at the desired residue position in the lipase gene, which will later be recognized by an orthogonal tRNA charged with 5,5-Dimethyl-L-norleucine.[9][10]

Materials:

  • Plasmid DNA containing the wild-type lipase gene.

  • Custom-designed mutagenic primers (forward and reverse) containing the TAG codon.

  • High-fidelity DNA polymerase.

  • dNTPs.

  • DpnI restriction enzyme.

  • Competent E. coli cells for cloning (e.g., DH5α).

Procedure:

  • Primer Design: Design primers of approximately 30 base pairs in length with the desired mutation (the amber codon) located centrally. Ensure a melting temperature (Tm) between 55-65°C.[11]

  • PCR Amplification: Perform PCR using the wild-type lipase plasmid as a template and the mutagenic primers. Use a high-fidelity polymerase to minimize secondary mutations.

  • DpnI Digestion: Digest the PCR product with DpnI to remove the parental, methylated plasmid DNA.

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Verification: Isolate the plasmid DNA from several colonies and verify the presence of the amber codon mutation by DNA sequencing.

Expression and Purification of the Engineered Lipase

This protocol utilizes an E. coli expression system engineered to incorporate non-canonical amino acids. This system typically includes a plasmid co-expressing an orthogonal aminoacyl-tRNA synthetase/tRNA pair.

Materials:

  • Verified lipase mutant plasmid (with TAG codon).

  • E. coli expression strain (e.g., BL21(DE3)) co-transformed with the orthogonal synthetase/tRNA plasmid.

  • Luria-Bertani (LB) medium supplemented with appropriate antibiotics.

  • 5,5-Dimethyl-L-norleucine.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Procedure:

  • Culture Growth: Inoculate a starter culture of the expression strain in LB medium with antibiotics and grow overnight.

  • Large-Scale Culture: Dilute the overnight culture into a larger volume of LB medium containing antibiotics and 5,5-Dimethyl-L-norleucine (typically 1-2 mM).

  • Induction: Grow the culture at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (final concentration 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to shake for 12-16 hours.

  • Cell Lysis and Purification: Harvest the cells by centrifugation, lyse them, and purify the engineered lipase using an appropriate chromatography method.

Spectrophotometric Lipase Activity Assay

This assay measures the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP), which releases p-nitrophenol (pNP), a yellow-colored product that can be quantified by measuring absorbance at 410 nm.

Materials:

  • Purified wild-type and engineered lipase solutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 0.1% (w/v) gum arabic and 0.2% (w/v) deoxycholate.

  • Substrate Solution: 10 mM p-nitrophenyl palmitate (pNPP) in isopropanol.

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reaction Setup: In a 96-well plate, add 180 µL of Assay Buffer to each well.

  • Enzyme Addition: Add 10 µL of diluted enzyme solution (wild-type or engineered lipase) to the wells. Include a blank with 10 µL of purification buffer.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding 10 µL of the pNPP Substrate Solution to each well.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C and measure the absorbance at 410 nm every minute for 15-30 minutes.[12]

Data Analysis:

  • Calculate the rate of reaction (ΔA410/min) from the linear portion of the absorbance vs. time plot.

  • Determine the concentration of p-nitrophenol released using the Beer-Lambert law and the molar extinction coefficient of pNP.

  • Calculate the specific activity of the enzyme (µmol of product/min/mg of enzyme).

Expected Results and Data Presentation

The incorporation of 5,5-Dimethyl-L-norleucine into the active site of a lipase is expected to alter its kinetic parameters. The following tables present hypothetical data illustrating a successful engineering outcome.

Table 1: Comparison of Specific Activity

EnzymeSpecific Activity (U/mg)Fold Improvement
Wild-Type Lipase 150 ± 121.0
Engineered Lipase 375 ± 252.5

Unit (U) is defined as the amount of enzyme that liberates 1 µmol of p-nitrophenol per minute under the assay conditions.

Table 2: Michaelis-Menten Kinetic Parameters

EnzymeKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type Lipase 0.85160809.4 x 10⁴
Engineered Lipase 0.424002004.8 x 10⁵

The hypothetical data suggests that the engineered lipase exhibits a lower Km, indicating higher substrate affinity, and a higher Vmax and kcat, indicating a greater catalytic turnover rate. The overall catalytic efficiency (kcat/Km) is significantly improved.

Mechanistic Interpretation

The observed enhancement in lipase activity can be attributed to the unique properties of the 5,5-Dimethyl-L-norleucine side chain.

mechanism Hypothetical Mechanism of Enhanced Lipase Activity cluster_wt Wild-Type Active Site cluster_eng Engineered Active Site wt_site Less Hydrophobic Residue (e.g., Leucine) wt_substrate Substrate (Lipid) wt_site->wt_substrate Binds wt_interaction Moderate Hydrophobic Interaction wt_substrate->wt_interaction eng_interaction Stronger Hydrophobic Interaction wt_interaction->eng_interaction Leads to eng_site 5,5-Dimethyl-L-norleucine (Bulky & Hydrophobic) eng_substrate Substrate (Lipid) eng_site->eng_substrate Binds Tightly eng_substrate->eng_interaction improved_kinetics Lower Km Higher Vmax eng_interaction->improved_kinetics Results in

Caption: Enhanced hydrophobic interactions in the engineered active site.

The bulky, branched structure of 5,5-Dimethyl-L-norleucine can create a more conformationally restricted and hydrophobic environment within the active site. This "hydrophobic grip" can more effectively bind the acyl chains of lipid substrates, reducing the entropic penalty of binding and positioning the ester bond optimally for nucleophilic attack by the catalytic serine residue.

Conclusion

The site-specific incorporation of 5,5-Dimethyl-L-norleucine represents a promising strategy for the rational design of highly efficient lipases. The protocols and conceptual framework provided in this guide offer a starting point for researchers to explore the potential of this and other non-canonical amino acids in enzyme engineering. This approach not only has the potential to improve existing biocatalysts but also to create novel enzymatic functions for a variety of applications in biotechnology and medicine.

References

  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. Retrieved from [Link]

  • Li, Y., & Dalby, P. A. (2022). Engineering of enzymes using non-natural amino acids. Bioscience Reports, 42(8), BSR20220335. Retrieved from [Link]

  • García-Arribas, A. B., & Camarero, J. A. (2023). Non-canonical amino acids as a tool for the thermal stabilization of enzymes. Protein Engineering, Design and Selection, 36, gzad006. Retrieved from [Link]

  • Scribd. (n.d.). Lipase Activity Assay Protocol. Retrieved from [Link]

  • Wang, N., & Schultz, P. G. (2023). Advances in Noncanonical Amino Acid Incorporation for Enzyme Engineering Applications. ChemBioChem, 24(13), e202300189. Retrieved from [Link]

  • BioRender. (n.d.). Lipase Assay Protocol. Retrieved from [Link]

  • JoVE. (2008). Sigma's Non-specific Protease Activity Assay - Casein as a Substrate. Journal of Visualized Experiments, (19), e899. Retrieved from [Link]

  • Soils Lab. (2021). SOP: Protease (casein) assay. Retrieved from [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-L-norleucine. Retrieved from [Link]

  • CSIR NET LIFE SCIENCE COACHING. (2025). Impact of Amino Acid Changes on Enzyme Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. Retrieved from [Link]

  • SlideShare. (n.d.). Method of Enzyme Assay. Retrieved from [Link]

  • Bitesize Bio. (2025). Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. Retrieved from [Link]

  • Hofmockel, K. (n.d.). Enzyme Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2019). Engineering the Active Site of an (S)‐Selective Amine Transaminase for Acceptance of Doubly Bulky Primary Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). The hydrophobic effect in reaction mechanism studies and in catalysis by artificial enzymes. Retrieved from [Link]

  • Frontiers. (2022). Computational Site Saturation Mutagenesis of Canonical and Non-Canonical Amino Acids to Probe Protein-Peptide Interactions. Retrieved from [Link]

  • Oxford Academic. (2022). Noncanonical amino acid mutagenesis in response to recoding signal-enhanced quadruplet codons. Retrieved from [Link]

  • PubMed. (1998). Enzyme flexibility: a new concept in recognition of hydrophobic substrates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Enzymatic Methyl Transfer: Role of An Active Site Residue in Generating Active Site Compaction that Correlates with Catalytic Efficiency. Retrieved from [Link]

  • Journal of Biological Chemistry. (1989). Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Retrieved from [Link]

  • bioRxiv. (2024). Accelerated enzyme engineering by machine-learning guided cell-free expression. Retrieved from [Link]

  • Frontiers. (2020). Peptide Folding and Binding Probed by Systematic Non-canonical Mutagenesis. Retrieved from [Link]

  • PubMed. (1989). Biosynthesis and incorporation into protein of norleucine by Escherichia coli. Retrieved from [Link]

  • Bitesize Bio. (2025). Site-Directed Mutagenesis Tips and Tricks. Retrieved from [Link]

  • Creative Biostructure. (2018). Enzyme Structure and Function. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Hydrophobicity-Based Force Field In Enzymes. Retrieved from [Link]

  • PubMed. (2023). Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function. Retrieved from [Link]

  • HETEROCYCLES. (2006). FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Sa. Retrieved from [Link]

  • Wikipedia. (n.d.). Active site. Retrieved from [Link]

  • Chemical Engineering. (2002). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Retrieved from [Link]

  • Jack Westin. (n.d.). Active Site Model - Enzyme Structure And Function - MCAT Content. Retrieved from [Link]

  • Eindhoven University of Technology Research Portal. (2000). Efficient incorporation of unsaturated methionine analogues into proteins in vivo. Retrieved from [Link]

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Application

analytical techniques for peptides containing 5,5-Dimethyl-L-norleucine

Application Note: Analytical Characterization of Peptides Containing 5,5-Dimethyl-L-norleucine Executive Summary The incorporation of 5,5-Dimethyl-L-norleucine (often abbreviated as 5,5-dimethyl-Nle or Dmnl ) into synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of Peptides Containing 5,5-Dimethyl-L-norleucine

Executive Summary

The incorporation of 5,5-Dimethyl-L-norleucine (often abbreviated as 5,5-dimethyl-Nle or Dmnl ) into synthetic peptides is a potent strategy for enhancing lipophilicity and proteolytic stability while eliminating the oxidative instability associated with Methionine. However, the steric bulk of the neopentyl-like side chain and its significant hydrophobicity present unique challenges in synthesis verification and purification.

This guide provides a validated analytical framework for researchers. It moves beyond standard protocols to address the specific physicochemical behaviors of 5,5-dimethyl-Nle, ensuring accurate identification, separation of hydrophobic impurities, and enantiomeric purity confirmation.

Physicochemical Profile & Analytical Challenges

Understanding the analyte is the first step to robust method design. 5,5-Dimethyl-L-norleucine is a structural analog of Leucine/Norleucine but possesses a quaternary carbon at the


-position.
PropertyValue / DescriptionAnalytical Implication
IUPAC Name (S)-2-amino-5,5-dimethylhexanoic acidDistinct from standard Norleucine.
Formula

MW: 159.23 Da
Residue Mass 141.21 DaMass shift of +28.03 Da vs. Leu/Ile/Nle.
Side Chain

High steric hindrance; "Sticky" on C18 columns.
Hydrophobicity Very HighLate elution; requires high organic content.
Immonium Ion

114.13
Diagnostic marker in MS/MS.

Core Challenges:

  • Solubility: Peptides containing Dmnl are prone to aggregation and precipitation in aqueous buffers.

  • Chromatographic Broadening: Strong hydrophobic interaction with stationary phases can lead to peak tailing.

  • Synthesis Byproducts: Steric hindrance at the N-terminus of Dmnl often leads to deletion sequences (des-Dmnl) which must be resolved.

Protocol 1: Solubilization & Sample Preparation

Standard aqueous dissolution often fails for Dmnl-peptides, leading to silent losses in recovery.

Reagents:

  • Solvent A: LC-MS grade Water + 0.1% Formic Acid (FA).

  • Solvent B: LC-MS grade Acetonitrile (ACN) + 0.1% FA.

  • Solubilizer: Hexafluoroisopropanol (HFIP) or Dimethyl Sulfoxide (DMSO).

Workflow:

  • Initial Wetting: Add pure HFIP or DMSO to the lyophilized peptide powder (approx. 5-10% of final volume). The fluorinated alcohol HFIP is preferred for disrupting secondary structures (aggregates).

  • Vortex & Sonicate: Vortex for 30 seconds, then sonicate for 5 minutes at room temperature. Solution should be clear.

  • Dilution: Slowly add Solvent A to reach the desired concentration (typically 0.1 - 0.5 mg/mL).

    • Critical Check: If cloudiness appears upon water addition, stop. Add more ACN (up to 30-40% of final volume) before adding the remaining water.

  • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet any non-solubilized aggregates. Inject the supernatant.

Protocol 2: High-Resolution Separation (UPLC/HPLC)

Due to the hydrophobicity of the 5,5-dimethyl group, standard gradients often elute the peptide too late or with broad shapes. A C4 or Phenyl-Hexyl column is often superior to C18 for these sequences.

Method Parameters:

ParameterSpecificationRationale
Column C4 (Butyl) or C18 with wide pore (300Å) C4 reduces irreversible binding; 300Å pores accommodate bulky hydrophobic clusters.
Dimensions 2.1 x 100 mm, 1.7 µm (UPLC)High resolution for separating deletion sequences.
Temp 50°C - 60°CElevated temperature improves mass transfer and peak shape for hydrophobic peptides.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2µm particles.
Mobile Phase A Water + 0.1% TFATFA provides better ion pairing for peak sharpness than Formic Acid (UV detection).
Mobile Phase B ACN + 0.08% TFASlightly lower TFA in B stabilizes baseline drift.

Gradient Strategy (Linear):

  • 0.0 min: 5% B

  • 1.0 min: 5% B (Trapping)

  • 15.0 min: 65% B (Shallow gradient: ~4% B/min)

  • 16.0 min: 95% B (Wash)

  • 18.0 min: 95% B

  • 18.1 min: 5% B (Re-equilibration)

Note: If using MS detection, substitute TFA with Formic Acid (0.1%) to avoid signal suppression, but expect slightly broader peaks.

Protocol 3: Mass Spectrometry Identification (LC-MS/MS)

Differentiating 5,5-dimethyl-Nle from other isomers and confirming sequence integrity.

MS Settings (ESI+):

  • Source Temp: 350°C (Higher heat aids desolvation of hydrophobic droplets).

  • Cone Voltage: Higher than standard (e.g., 40-50V) to prevent adduct formation.

Fragmentation Logic:

  • Precursor Check: Confirm

    
     matches theoretical mass.
    
    • Example: If replacing Leucine (113) with Dmnl (141), expect a shift of +28 Da.

  • The Diagnostic Ion (m/z 114):

    • Under CID (Collision Induced Dissociation), the immonium ion of 5,5-dimethyl-Nle is generated.

    • Structure:

      
      
      
    • Mass: 114.13 Da.

    • Validation: Check for the absence of the Leu/Ile immonium ion (86 Da) if the substitution is total.

  • Side Chain Loss:

    • High-energy collisions may trigger the loss of the neopentyl group or isobutene (

      
      , 56 Da) from the side chain, though backbone cleavage (
      
      
      
      ions) usually dominates.

Protocol 4: Chiral Purity Analysis (Marfey’s Method)

Synthetic coupling of bulky amino acids is prone to racemization. Standard C18 cannot separate L-Dmnl from D-Dmnl in a peptide. Marfey’s method is required.

Principle: Derivatization with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) creates diastereomers from enantiomers. The L-L diastereomer elutes differently than the D-L diastereomer on a standard C18 column.

Step-by-Step Protocol:

  • Hydrolysis: Dissolve 50 µg peptide in 100 µL 6N HCl. Heat at 110°C for 24 hours (sealed vial under

    
    ). Dry under vacuum.
    
  • Derivatization:

    • Resuspend hydrolysate in 50 µL water.

    • Add 20 µL 1M

      
      .
      
    • Add 100 µL 1% FDAA in acetone.

    • Incubate at 40°C for 1 hour.

  • Quench: Add 10 µL 2M HCl to stop reaction.

  • Analysis: Inject onto C18 HPLC (Gradient: 10-60% ACN in 0.1% TFA over 45 mins).

  • Interpretation:

    • Run standards of pure L-Dmnl and D-Dmnl derivatized similarly.

    • Elution Order: typically L-Dmnl-FDAA elutes before D-Dmnl-FDAA (verify with standards as bulky side chains can invert order).

Visual Workflow (Graphviz)

AnalyticalWorkflow Start Crude Peptide Sample (Containing 5,5-dimethyl-Nle) Solubilization Solubilization Strategy Use HFIP/DMSO + Sonicate Start->Solubilization CheckSol Solution Clear? Solubilization->CheckSol AddOrganic Add 30% ACN CheckSol->AddOrganic No (Cloudy) HPLC UPLC/HPLC Separation Column: C4 or C18 (300Å) Temp: 60°C CheckSol->HPLC Yes AddOrganic->CheckSol MS MS Identification Check Precursor Mass HPLC->MS Immonium Check Immonium Ions Look for m/z 114.1 MS->Immonium Chiral Chiral Purity Check Marfey's Method (FDAA) Immonium->Chiral Confirmed Final Validated Peptide Chiral->Final

Figure 1: Decision tree for the analytical characterization of peptides containing bulky hydrophobic residues.

References

  • PubChem. (2023). 5,5-Dimethyl-L-norleucine Compound Summary. National Library of Medicine. [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. [Link]

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.
  • Zhang, P., et al. (2019).[1] Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution ESI-MS/MS. Scientific Reports.[1] [Link]

Sources

Method

Application Note: Quantitative and Qualitative Analysis of 5,5-Dimethyl-L-norleucine Incorporation in Biological Systems by Mass Spectrometry

Introduction The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug development, enabling the introduction of novel functionalities, biophysical probes, and t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins is a powerful tool in chemical biology and drug development, enabling the introduction of novel functionalities, biophysical probes, and therapeutic warheads. 5,5-Dimethyl-L-norleucine, a synthetic amino acid analog of leucine, presents a unique structural motif with a neopentyl group. Its incorporation into peptides and proteins can impart increased metabolic stability and unique hydrophobic interactions. Accurate and sensitive analytical methods are paramount to confirm the successful incorporation of 5,5-Dimethyl-L-norleucine and to quantify its levels in biological matrices. This application note provides a comprehensive guide for the analysis of 5,5-Dimethyl-L-norleucine incorporation using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2]

This document details protocols for:

  • Qualitative analysis to confirm the presence of 5,5-Dimethyl-L-norleucine in protein digests.

  • Quantitative analysis to determine the concentration of free 5,5-Dimethyl-L-norleucine and the efficiency of its incorporation into proteins, utilizing a stable isotope-labeled internal standard.

  • In-silico prediction of fragmentation patterns to guide method development.

  • Detailed experimental workflows , from sample preparation to data analysis.

Predicted Mass Spectrometric Fragmentation of 5,5-Dimethyl-L-norleucine

A critical step in developing a sensitive and specific LC-MS/MS method is understanding the fragmentation pattern of the analyte. In the absence of experimental spectra, in-silico fragmentation prediction provides a robust starting point.[3][4] For 5,5-Dimethyl-L-norleucine (exact mass: 159.1259 g/mol ), collision-induced dissociation (CID) in positive ion mode is expected to yield characteristic fragment ions. The primary fragmentation pathway for amino acids is typically the neutral loss of formic acid (HCOOH, 46.0055 Da) and the loss of the amino group and carbonyl group in the form of an immonium ion.

A key fragmentation mechanism for amino acids is the alpha-cleavage, which involves the breaking of the bond between the alpha-carbon and the side chain. For 5,5-Dimethyl-L-norleucine, this would result in a characteristic immonium ion.

Predicted Fragmentation Diagram:

fragmentation precursor [M+H]+ m/z 160.1332 fragment1 [M+H - HCOOH]+ m/z 114.1277 precursor->fragment1 - HCOOH fragment2 Immonium Ion [M+H - COOH - NH3]+ m/z 86.1093 precursor->fragment2 α-cleavage

Caption: Predicted fragmentation of protonated 5,5-Dimethyl-L-norleucine.

Based on these predictions, the following multiple reaction monitoring (MRM) transitions are proposed for method development.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5,5-Dimethyl-L-norleucine160.13114.1To be optimized
160.1386.1To be optimized
Deuterated 5,5-Dimethyl-L-norleucine (d3)163.15117.1To be optimized
163.1589.1To be optimized

Table 1: Predicted MRM transitions for 5,5-Dimethyl-L-norleucine and its deuterated internal standard.

Experimental Protocols

This section provides detailed step-by-step protocols for the analysis of 5,5-Dimethyl-L-norleucine in both its free form and after incorporation into proteins.

Protocol 1: Metabolic Labeling and Protein Isolation

This protocol describes the incorporation of 5,5-Dimethyl-L-norleucine into proteins in a cell culture system.

Workflow for Metabolic Labeling and Protein Isolation:

workflow1 cluster_cell_culture Cell Culture cluster_protein_extraction Protein Extraction cell_seeding Seed Cells media_exchange Exchange with Leucine-deficient Media cell_seeding->media_exchange ncAA_addition Add 5,5-Dimethyl-L-norleucine media_exchange->ncAA_addition incubation Incubate for Protein Expression ncAA_addition->incubation cell_harvesting Harvest Cells incubation->cell_harvesting cell_lysis Lyse Cells cell_harvesting->cell_lysis protein_quantification Quantify Protein cell_lysis->protein_quantification

Caption: Workflow for metabolic labeling and protein isolation.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Leucine-deficient cell culture medium

  • 5,5-Dimethyl-L-norleucine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitor cocktail

  • BCA protein assay kit

Procedure:

  • Cell Culture: Culture cells to approximately 70-80% confluency in complete medium.

  • Media Exchange: Aspirate the complete medium and wash the cells twice with warm PBS. Add pre-warmed leucine-deficient medium to the cells.

  • Metabolic Labeling: Add 5,5-Dimethyl-L-norleucine to the leucine-deficient medium at a final concentration of 1-4 mM.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) to allow for protein expression and incorporation of the non-canonical amino acid.[5][6][7]

  • Cell Harvesting: Wash the cells twice with ice-cold PBS and harvest by scraping or trypsinization.

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with intermittent vortexing.

  • Protein Extraction: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

Protocol 2: Protein Digestion for Qualitative Analysis

This protocol describes the in-solution digestion of proteins for the identification of peptides containing 5,5-Dimethyl-L-norleucine.

Procedure:

  • Denaturation: Take 100 µg of protein extract and adjust the volume to 90 µL with 50 mM ammonium bicarbonate. Add 10 µL of 100 mM dithiothreitol (DTT) and incubate at 60°C for 30 minutes.

  • Alkylation: Cool the sample to room temperature. Add 10 µL of 200 mM iodoacetamide and incubate in the dark at room temperature for 30 minutes.

  • Digestion: Add trypsin at a 1:50 (w/w) ratio of trypsin to protein. Incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding 10 µL of 10% formic acid.

  • Desalting: Desalt the peptide mixture using a C18 ZipTip or equivalent solid-phase extraction method. Elute the peptides with 50% acetonitrile/0.1% formic acid.

  • Sample Preparation for LC-MS/MS: Dry the desalted peptides in a vacuum centrifuge and reconstitute in 20 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis for Qualitative Identification

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a high-resolution tandem mass spectrometer (e.g., Q-Exactive or Triple-TOF).

LC Conditions:

  • Column: A HILIC (Hydrophilic Interaction Chromatography) column is recommended for good retention and separation of this relatively polar amino acid and its isomers.[8][9][10][11][12] An example is a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 95% B

    • 2-15 min: 95% to 50% B

    • 15-17 min: 50% B

    • 17-18 min: 50% to 95% B

    • 18-25 min: 95% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Data-Dependent Acquisition (DDA)

  • Full Scan (MS1):

    • Resolution: 70,000

    • AGC Target: 3e6

    • Mass Range: m/z 350-1500

  • Tandem Scan (MS2):

    • Resolution: 17,500

    • AGC Target: 1e5

    • Isolation Window: 1.6 m/z

    • Collision Energy: Stepped HCD (25, 30, 35%)

Data Analysis:

  • Process the raw data using a proteomics software package (e.g., MaxQuant, Proteome Discoverer).

  • Search the data against a relevant protein database, including a modification for 5,5-Dimethyl-L-norleucine on leucine residues (mass shift of +28.0313 Da).

  • Manually inspect the MS/MS spectra of identified peptides to confirm the presence of characteristic fragment ions for 5,5-Dimethyl-L-norleucine.

Protocol 4: Synthesis of a Deuterated Internal Standard

For accurate quantification, a stable isotope-labeled internal standard is essential.[13] As a commercial standard for deuterated 5,5-Dimethyl-L-norleucine may not be readily available, a custom synthesis can be performed. A common approach is reductive amination using a deuterated reagent.

Proposed Synthesis Scheme:

synthesis start 2-Keto-5,5-dimethylhexanoic acid intermediate Reductive Amination start->intermediate ND4Cl, NaBD3CN product d3-5,5-Dimethyl-L-norleucine intermediate->product

Caption: Proposed synthesis of deuterated 5,5-Dimethyl-L-norleucine.

A detailed synthetic protocol is beyond the scope of this application note, but established methods for the synthesis of deuterated amino acids can be adapted.[14][15][16][17]

Protocol 5: Quantitative Analysis of Free and Incorporated 5,5-Dimethyl-L-norleucine

This protocol describes the quantification of 5,5-Dimethyl-L-norleucine in cell lysates (for incorporation efficiency) and cell culture media (for uptake studies) using an LC-MS/MS system in MRM mode.

Sample Preparation:

  • For Free Amino Acid Analysis:

    • Cell Lysate: To 100 µL of cell lysate, add 400 µL of ice-cold methanol containing the deuterated internal standard (e.g., 100 nM d3-5,5-Dimethyl-L-norleucine).

    • Cell Culture Medium: To 100 µL of cell culture medium, add 400 µL of ice-cold methanol containing the internal standard.

    • Vortex and incubate at -20°C for 2 hours to precipitate proteins.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of 0.1% formic acid in water.

  • For Incorporated Amino Acid Analysis:

    • Perform protein digestion as described in Protocol 2 .

    • After the digestion step, add a known amount of the deuterated internal standard to the peptide mixture before the desalting step.

LC-MS/MS Conditions:

  • Instrumentation: Triple quadrupole or QTRAP mass spectrometer.

  • LC Conditions: Same as in Protocol 3 .

  • MS Conditions:

    • Ionization Mode: Positive ESI

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • Use the MRM transitions from Table 1 . The collision energies should be optimized for each transition on the specific instrument used.

Quantification:

  • Prepare a calibration curve using known concentrations of 5,5-Dimethyl-L-norleucine spiked into a representative matrix (e.g., lysate from unlabeled cells).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Determine the concentration of 5,5-Dimethyl-L-norleucine in the samples by interpolating from the calibration curve.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable and sensitive analysis of 5,5-Dimethyl-L-norleucine incorporation in biological systems using LC-MS/MS. The combination of high-resolution mass spectrometry for qualitative confirmation and triple quadrupole mass spectrometry for accurate quantification offers a powerful analytical workflow for researchers in drug discovery and chemical biology. The provided in-silico fragmentation data and detailed experimental procedures will enable researchers to successfully implement these methods in their laboratories.

References

  • Dieterich, D. C., Lee, J. J., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. Nature Protocols, 2(3), 532–544. [Link]

  • Waters Corporation. (2021). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column. [Link]

  • Dieterich, D. C., Lee, J. J., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2007). Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging. CaltechAUTHORS. [Link]

  • Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS. [Link]

  • Dieck, S., & Schuman, E. M. (2013). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current protocols in cell biology, Chapter 7, Unit7.11. [Link]

  • Shodex. (2020). Separation of 20 Amino Acids by Polymer-Based Amino HILIC Column. LCGC International. [Link]

  • Vrieling, F., et al. (2023). Protocol for measuring cellular energetics through noncanonical amino acid tagging in human peripheral blood and murine tissue immune cells. STAR Protocols, 4(4), 102604. [Link]

  • Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection. [Link]

  • NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. [Link]

  • Cain, J. P., & Richards, J. C. (1998). Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group. Journal of the Chemical Society, Perkin Transactions 1, (10), 1643-1652. [Link]

  • HILICON. (n.d.). direct analysis of amino acids by HILIC–eSI-MS. HPLC. [Link]

  • van der Velpen, V., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 9(10), 221. [Link]

  • Ay, E., et al. (2019). Simple and inexpensive synthesis of “locally” deuterated ¹³CH₃‐methyl leucine. Angewandte Chemie International Edition, 58(43), 15308-15311. [Link]

  • Dieck, S., & Schuman, E. M. (2013). Metabolic Labeling with Noncanonical Amino Acids and Visualization by Chemoselective Fluorescent Tagging. Current Protocols in Cell Biology, 62(1), 7.11.1-7.11.23. [Link]

  • MilliporeSigma. (n.d.). LC-MS/MS Method To Analyze 20 Amino Acids. [Link]

  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. [Link]

  • MASONACO. (n.d.). LC-MS/MS analysis of free amino acids. [Link]

  • Hoffmann, N., et al. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics. Briefings in Bioinformatics, 22(5), bbab073. [Link]

  • Yates, J. R., Eng, J. K., & McCormack, A. L. (1996). U.S. Patent No. 5,538,897. Washington, DC: U.S.
  • van der Velpen, V., et al. (2019). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 9(10), 221. [Link]

  • Schiesser, S., et al. (2020). Designing chemical systems for precision deuteration of medicinal building blocks. Nature Communications, 11(1), 1-8. [Link]

  • Al-Masum, M. A. (2023). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Journal of Scientific & Medical Research, 5(2), 1-13. [Link]

  • Li, Y., et al. (2021). Mass Defect-Based N,N-Dimethyl Leucine Labels for Quantitative Proteomics and Amine Metabolomics of Pancreatic Cancer Cells. Analytical Chemistry, 93(10), 4413-4421. [Link]

  • ResearchGate. (n.d.). Asymmetric synthesis of l‐norvaline (A) and l‐tert‐leucine (B). The... [Link]

  • Mascot. (n.d.). Mascot help: Peptide fragmentation. [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-L-norleucine. [Link]

  • Gotor-Fernandez, V., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(17), 5797-5806. [Link]

  • Uni Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

  • arXiv. (2024). Pep2Prob Benchmark: Predicting Fragment Ion Probability for MS 2 -based Proteomics. [Link]

Sources

Application

Application Note: 5,5-Dimethyl-L-norleucine in Drug Discovery

This Application Note is designed for medicinal chemists and peptide scientists. It synthesizes current literature, specifically highlighting the utility of 5,5-Dimethyl-L-norleucine (also known as (S)-2-amino-5,5-dimeth...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and peptide scientists. It synthesizes current literature, specifically highlighting the utility of 5,5-Dimethyl-L-norleucine (also known as (S)-2-amino-5,5-dimethylhexanoic acid) in stabilizing peptide therapeutics and designing high-affinity small molecule inhibitors.[1]

A Bulky, Lipophilic Leucine Surrogate for Enhanced Stability and Receptor Affinity [1]

Executive Summary

5,5-Dimethyl-L-norleucine (5,5-Dmnl) is a non-canonical amino acid (ncAA) utilized to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of peptide drugs and peptidomimetics.[1] Structurally, it features a neopentyl-like terminal group on a norleucine scaffold.[1]

Key Advantages:

  • Proteolytic Shielding: The bulky

    
    -steric cluster protects the peptide backbone from enzymatic hydrolysis without the extreme coupling difficulties associated with 
    
    
    
    -branched residues like tert-Leucine.[1]
  • Hydrophobic Locking: It acts as a "super-Leucine," filling deep hydrophobic pockets in targets (e.g., GPCRs, Sortilin) more effectively than native Leucine or Isoleucine.

  • Oxidative Stability: It serves as an isosteric, non-oxidizable mimic for Methionine, eliminating oxidation-related impurities during manufacturing and storage.[1]

Chemical Profile & Strategic Utility

Structural Comparison

Understanding the spatial arrangement is critical for rational design. 5,5-Dmnl extends the hydrophobic bulk further from the peptide backbone compared to native residues.

Amino AcidSide Chain StructureKey CharacteristicUtility
Leucine (Leu)


-branched
Native binding; moderate hydrophobicity.[1]
Norleucine (Nle)

LinearMethionine mimic; flexible; flexible hydrophobic contact.[1]
tert-Leucine (Tle)


-branched
Extreme rigidity; very difficult to couple; freezes conformation.
5,5-Dimethyl-L-norleucine


-branched (Neopentyl)
High bulk + flexibility ; easier coupling than Tle; deep pocket filling.[1]
Mechanism of Action in Drug Design
  • Entropic Anchoring: The bulky tert-butyl tail restricts the rotation of the side chain within a receptor pocket, reducing the entropic penalty upon binding. This often leads to nanomolar (nM) affinity gains.

  • Metabolic Stability: The steric bulk prevents proteases (like Chymotrypsin) from accessing the adjacent peptide bond. Unlike tert-Leucine, the bulk is distal, allowing the backbone to adopt

    
    -helical or 
    
    
    
    -sheet conformations without severe clashing.[1]

Application Cases

Case Study A: Sortilin Inhibitors (Neurodegeneration)

Sortilin is a vacuolar protein sorting receptor implicated in Frontotemporal Dementia (FTD) and Alzheimer's. Small molecule inhibitors often require a hydrophobic "warhead" to engage the Sortilin binding site.

  • Application: 5,5-Dmnl is used as a chiral scaffold to create high-affinity antagonists.[1] The neopentyl tail occupies a specific hydrophobic sub-pocket in Sortilin, blocking the binding of pro-neurotrophins (e.g., proNGF).

  • Outcome: Compounds incorporating this motif have demonstrated structural validation in X-ray co-crystallization studies (PDB: 6X48), proving that the 5,5-dimethyl group is critical for potency.

Case Study B: Methionine Replacement in Therapeutic Peptides

Methionine (Met) is prone to oxidation (Met


 Met-Sulfoxide) during synthesis, formulation, and storage, leading to loss of potency.
  • Strategy: Replace Met with 5,5-Dmnl.

  • Rationale: 5,5-Dmnl mimics the chain length and volume of Met but is chemically inert. It provides better hydrophobic packing than standard Norleucine (Nle), which is often too slender to perfectly mimic the sulfur-containing side chain of Met.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Rationale: While 5,5-Dmnl is less sterically hindered at the


-carbon than tert-Leucine, the bulk at the 

position can still retard coupling rates.[1] Standard DIC/HOBt protocols often result in deletion sequences. This protocol uses high-efficiency coupling reagents.[1]

Reagents:

  • Resin: Rink Amide (0.5 mmol/g) or 2-Chlorotrityl Chloride.[1]

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (Anhydrous).

Step-by-Step Procedure:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).[2][3]
  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-5,5-dimethyl-L-norleucine (3.0 eq) and HATU (2.9 eq) in minimum DMF.

    • Add DIPEA (6.0 eq).[3]

    • Note: The solution should turn yellow. Allow to activate for 30-60 seconds, no longer (to avoid racemization).

  • Coupling:

    • Add activated solution to the resin.[3]

    • Agitate at Room Temperature for 2 hours (Standard AA is 45 min).

    • Optional: For difficult sequences (e.g., if following another bulky residue), perform a double coupling (repeat step 3-4 with fresh reagents).[1]

  • Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 5 min to cap any unreacted amines.

  • Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines or bulky residues) to confirm reaction completion.

Protocol 2: Proteolytic Stability Assay (Trypsin/Chymotrypsin)

Rationale: To quantify the stability conferred by 5,5-Dmnl compared to Leucine.

Materials:

  • Enzyme:

    
    -Chymotrypsin (cleaves C-terminal to hydrophobic residues like Leu/Phe/Trp).[1]
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8.
    
  • Control Peptide: Ac-Ala-Leu -Ala-Lys-NH

    
    .[1]
    
  • Test Peptide: Ac-Ala-Dmnl -Ala-Lys-NH

    
    .[1]
    

Procedure:

  • Preparation: Dissolve peptides to 1 mM in buffer.

  • Incubation: Add enzyme (Enzyme:Substrate ratio 1:100 w/w). Incubate at 37°C.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately add 50

    
    L of 1% TFA/Acetonitrile to stop the reaction.
    
  • Analysis: Analyze via RP-HPLC (C18 column) or LC-MS.

  • Calculation: Plot % remaining vs. time. Calculate half-life (

    
    ) using first-order decay kinetics (
    
    
    
    ).[1]
    • Expectation: The Test Peptide containing 5,5-Dmnl should exhibit a

      
       significantly longer (
      
      
      
      ) than the Leu control due to steric shielding of the scissile bond.

Visualizations

Structural & Functional Logic

The following diagram illustrates the structural hierarchy and the specific advantages of 5,5-Dmnl in a drug discovery context.

Dmnl_Logic cluster_0 Structural Evolution cluster_1 Therapeutic Outcome Leu Leucine (Leu) (Native, Gamma-branched) Dmnl 5,5-Dimethyl-L-norleucine (Bulky, Delta-branched) Leu->Dmnl Add Neopentyl Tail Nle Norleucine (Nle) (Linear, Met Mimic) Nle->Dmnl Add Steric Bulk Affinity Increased Affinity (Hydrophobic Locking) Dmnl->Affinity Fills Deep Pockets (e.g., Sortilin) Stability Proteolytic Resistance (Steric Shielding) Dmnl->Stability Blocks Protease Access Manufacturing Oxidation Resistance (No Sulfur) Dmnl->Manufacturing Replaces Met

Figure 1: Structural relationship of 5,5-Dimethyl-L-norleucine to native amino acids and its downstream therapeutic benefits.[1]

SPPS Decision Workflow

A decision tree for chemists incorporating 5,5-Dmnl into peptide sequences.

SPPS_Workflow Start Sequence Design (Contains 5,5-Dmnl) PosCheck Position Check: Is Dmnl N-terminal to a bulky residue? Start->PosCheck Standard Standard Protocol: 3 eq AA, HATU 2 hr Coupling PosCheck->Standard No Advanced Advanced Protocol: Double Couple Use HOAt/HATU PosCheck->Advanced Yes (e.g., Pro, Val, Ile) QC QC: Chloranil Test Standard->QC Advanced->QC QC->Advanced Fail (Incomplete) Cleavage Cleavage: 95% TFA (No special scavengers needed) QC->Cleavage Pass

Figure 2: Optimized Solid-Phase Peptide Synthesis (SPPS) workflow for 5,5-Dmnl.

References

  • Sortilin Antagonists & Structure

    • Title: Sortilin-Progranulin Interaction With Compound 17 (PDB 6X48).[1]

    • Source: RCSB Protein D
    • URL:[Link][1]

  • Synthesis & Properties

    • Title: 5,5-Dimethyl-L-norleucine (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Inform
    • URL:[Link][1]

  • Peptide Stability General Principles

    • Title: Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties.[1]

    • Source:Pharmaceutics (via PMC).
    • URL:[Link]

  • Title: Modulators of sortilin activity (Patent AU2022260554A9).

Sources

Technical Notes & Optimization

Troubleshooting

overcoming steric hindrance with 5,5-Dimethyl-L-norleucine in SPPS

Technical Support Center: 5,5-Dimethyl-L-norleucine (Ndm) in SPPS Core Technical Insight: The "Hidden" Hindrance of Ndm 5,5-Dimethyl-L-norleucine (Ndm) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS)....

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5,5-Dimethyl-L-norleucine (Ndm) in SPPS

Core Technical Insight: The "Hidden" Hindrance of Ndm

5,5-Dimethyl-L-norleucine (Ndm) presents a unique challenge in Solid-Phase Peptide Synthesis (SPPS). Unlike tert-leucine (Tle) or Valine, where the steric bulk is at the


-position (directly adjacent to the backbone), Ndm possesses a neopentyl group at the 

-position
(side chain:

).

The Paradox:

  • Proximal Accessibility: The

    
    -amine is technically accessible because the bulk is distal (two methylene spacers).
    
  • Distal Shielding: The massive hydrophobic volume of the tert-butyl tail creates a "hydrophobic umbrella." As the peptide chain grows, this residue drives hydrophobic collapse and on-resin aggregation , effectively burying the N-terminus from subsequent reagents.

Therefore, the primary failure mode is not the coupling of Ndm itself, but the coupling of the subsequent amino acid due to chain aggregation.

Troubleshooting Hub: Issues & Solutions

Issue 1: Incomplete Coupling of the Residue After Ndm

Symptom: The coupling of Fmoc-Ndm-OH proceeds well, but the next amino acid (AA


) shows <50% conversion or requires triple coupling.
Root Cause: Hydrophobic Collapse.  The Ndm side chain interacts with the polystyrene resin or other hydrophobic residues, folding the peptide back and shielding the N-terminus.
Solution: 
  • Solvent Switch: Replace DMF with NMP (N-methyl-2-pyrrolidone) or a "Magic Mixture" (DCM/DMF/NMP 1:1:1) to better solvate the hydrophobic chain.[1]

  • Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling mixture. This disrupts hydrogen bonding networks and hydrophobic aggregates.

  • Microwave Energy: Heat is non-negotiable for high efficiency here. Use 75°C for the subsequent coupling.

Issue 2: "Missing" Peaks in HPLC (Deletion Sequences)

Symptom: Mass spec shows [M - Residue] peaks. Root Cause: Inefficient Fmoc Removal. The bulky side chain of Ndm can sterically hinder the approach of piperidine to the Fmoc group, especially if the resin loading is high. Solution:

  • Switch Deprotection Reagent: Use 20% Piperidine + 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in DMF. DBU is a stronger, non-nucleophilic base that drives deprotection faster.

  • Extended Flow/Time: Increase deprotection time to 2 x 10 minutes (vs. standard 2 x 3 min).

Issue 3: Low Purity / Broad Peaks

Symptom: Broad peaks on HPLC suggesting racemization or conformers. Root Cause: Racemization at High Temp. While Ndm is aliphatic and less prone to racemization than Cys/His, prolonged heating at >75°C with strong bases (like DIPEA) can induce


-proton abstraction.
Solution: 
  • Base Optimization: Use TMP (2,4,6-Trimethylpyridine/Collidine) instead of DIPEA. Collidine is a weaker base and significantly reduces racemization risk during high-temperature coupling.

  • Oxyma Pure: Use DIC/Oxyma instead of HATU/DIPEA. The acidic environment of Oxyma suppresses racemization.

Optimized Protocol: The "Bulky Hydrophobe" Cycle

This protocol is designed to overcome the specific steric and hydrophobic barriers of Ndm.

StepReagent/ConditionTimeTempNotes
1. Swelling DCM / NMP (1:[1][2]1)20 minRTCrucial for solvating hydrophobic sites.
2. Deprotection 20% Piperidine + 0.1M DBU in DMF2 x 5 minRTDBU ensures removal despite steric shielding.
3. Wash DMF (x3), DCM (x3), NMP (x3)1 min eaRTDCM wash expands the resin matrix.
4. Activation AA (4 eq) / HATU (3.9 eq) / HOAt (4 eq) / Collidine (8 eq) Pre-mix 2 minRTHOAt is superior to HOBt for steric hindrance.
5. Coupling Dissolve in NMP (not DMF)20 min75°C Microwave irradiation recommended.
6. Capping Acetic Anhydride / Pyridine5 minRTPermanently caps unreacted chains to simplify HPLC.

Critical Modification for the Next Residue: When coupling the amino acid immediately following Ndm, add 0.1 M LiCl to the coupling solution to prevent aggregation.

Decision Logic: Troubleshooting Workflow

Ndm_Troubleshooting Start Start: Coupling Failure with Ndm Check1 Is the failure at Ndm coupling or the NEXT residue? Start->Check1 NdmFail Failure at Fmoc-Ndm-OH coupling Check1->NdmFail Ndm Failed NextFail Failure at Next Residue (AA n+1) Check1->NextFail Next AA Failed CheckReagent Are you using HBTU/DIPEA? NdmFail->CheckReagent SwitchReagent Switch to HATU/HOAt/Collidine (Stronger Activation) CheckReagent->SwitchReagent Yes CheckSolvent Is the resin shrinking? CheckReagent->CheckSolvent No SwitchSolvent Use NMP or DCM/DMF mix (Better Solvation) CheckSolvent->SwitchSolvent Yes Diagnose Diagnosis: Hydrophobic Collapse (Ndm is shielding the amine) NextFail->Diagnose Action1 Microwave Heat (75°C) + 0.1M LiCl (Chaotropic Salt) Diagnose->Action1 Action2 Double Couple with DIC/Oxyma Pure Diagnose->Action2

Caption: Decision tree for diagnosing coupling failures associated with 5,5-Dimethyl-L-norleucine, distinguishing between activation issues and hydrophobic aggregation.

Frequently Asked Questions (FAQ)

Q: Can I use standard Fmoc-Leu-OH protocols for 5,5-Dimethyl-L-norleucine? A: Generally, no. While chemically similar, the hydrophobicity of Ndm is significantly higher. Standard protocols often lead to "difficult sequence" behavior where the peptide chain aggregates.[1] You must use high-swelling solvents (NMP) and elevated temperatures.

Q: Why do I see a -22 Da peak impurity? A: This often corresponds to the formation of a cyano derivative if using carbodiimides (DIC) without sufficient additives, or dehydration of Asp/Asn residues if present nearby. However, with Ndm, ensure your "Ndm" source is pure; synthesis of Ndm can sometimes leave trace 5-methyl intermediates.

Q: Is HATU always the best choice? A: HATU is excellent for power, but for Ndm at high temperatures (75°C+), DIC/Oxyma Pure is safer regarding racemization. If you must use HATU, pair it with Collidine (TMP) rather than DIPEA to maintain chiral integrity [1].

Q: How do I store the Fmoc-Ndm-OH stock solution? A: Do not store activated esters. Ndm is bulky and hydrophobic; once dissolved in DMF/NMP, use immediately. Pre-activation for >10 minutes can lead to precipitation or loss of reactivity due to the hydrophobic nature of the active ester.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Mäde, V., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides.[3] Beilstein Journal of Organic Chemistry, 10, 1197–1212. [Link]

  • Paradís-Bas, M., et al. (2016). The Road to the Synthesis of "Difficult Peptides". Methods in Molecular Biology, 1472, 1-13. [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Coupling Efficiency of Fmoc-5,5-Dimethyl-L-norleucine

Audience: Researchers, scientists, and drug development professionals. Overview & Mechanistic Context Fmoc-5,5-Dimethyl-L-norleucine (CAS 1217704-60-3)[1] is a highly valuable unnatural amino acid frequently incorporated...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Overview & Mechanistic Context

Fmoc-5,5-Dimethyl-L-norleucine (CAS 1217704-60-3)[1] is a highly valuable unnatural amino acid frequently incorporated into peptidomimetics to enhance proteolytic stability and enforce structural rigidity. However, its incorporation is notoriously difficult. The bulky, neo-pentyl-like side chain introduces severe steric hindrance around the α-carbon. This physical obstruction severely impedes the nucleophilic attack of the resin-bound amine onto the activated carbonyl, leading to incomplete acylation, deletion sequences, and poor crude purity[2].

This technical support guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to drive the coupling of this challenging residue to completion.

Troubleshooting Workflow

TroubleshootingWorkflow Start Issue: Low Coupling Yield Fmoc-5,5-Dimethyl-L-norleucine Reagents Using standard reagents (e.g., HBTU/HOBt)? Start->Reagents SwitchReagents Switch to highly reactive reagents (DIC/Oxyma or HATU) Reagents->SwitchReagents Yes Temp Is the reaction at room temperature? Reagents->Temp No Heat Apply MA-SPPS or conductive heating (75-90°C) Temp->Heat Yes Aggreg Is peptide aggregation or resin shrinking observed? Temp->Aggreg No Solvent Optimize solvent (NMP) or use PEG-based resin Aggreg->Solvent Yes Double Implement Double Coupling & Extended Time Aggreg->Double No

Troubleshooting workflow for resolving low coupling efficiencies of sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling failing when using standard HBTU/DIPEA chemistry? A1: Standard uronium salts like HBTU generate an OBt active ester, which is insufficiently reactive to overcome the high activation energy barrier imposed by the 5,5-dimethyl group of the norleucine side chain[2]. The steric bulk effectively shields the carbonyl carbon. Causality & Solution: Switch to HATU or DIC/OxymaPure. HATU forms an OAt active ester; the nitrogen atom in the pyridine ring of HOAt acts as a neighboring general base, coordinating the incoming amine and significantly accelerating the acylation rate[2][3].

Q2: Should I use Microwave-Assisted Solid Phase Peptide Synthesis (MA-SPPS) for this residue? A2: Yes. Relying solely on highly reactive coupling reagents at room temperature often requires extended times (2–24 hours) and multiple coupling cycles, which can lead to side reactions like guanidinylation (especially if using HATU)[4]. Microwave heating at 75°C to 90°C provides the necessary kinetic energy to drive the difficult acylation to completion in minutes[5][6]. Furthermore, thermal energy disrupts intermolecular hydrogen bonds, preventing β-sheet aggregation during synthesis[6].

Q3: I am observing truncated sequences ending right before the Fmoc-5,5-Dimethyl-L-norleucine residue. What is happening? A3: This indicates a complete failure to couple. If you are already using HATU or DIC/Oxyma, the issue may be solvent-induced aggregation or insufficient equivalents. Causality & Solution:

  • Increase the equivalents of the amino acid and coupling reagent to 5–10 eq.

  • Employ an orthogonal double coupling strategy: perform the first coupling with DIC/OxymaPure, followed by a second coupling with HATU/Sym-collidine to capture any unreacted amines[7].

  • Change the solvent from 100% DMF to a 1:1 mixture of DMF:NMP or add chaotropic salts (e.g., 0.1 M LiCl) to improve resin swelling and solvate the growing peptide chain[2].

Q4: The coupling was successful, but the subsequent amino acid failed to couple. Why? A4: Once Fmoc-5,5-Dimethyl-L-norleucine is successfully incorporated, its bulky side chain sterically shields its own N-terminal Fmoc group, making the subsequent deprotection step highly inefficient. If the Fmoc group is not fully removed, the next amino acid cannot couple. Causality & Solution: Extend the Fmoc deprotection time (e.g., 20% piperidine in DMF for 3 x 10 minutes) and verify complete deprotection using a UV monitor or a Kaiser test before proceeding to the next coupling step.

Quantitative Data: Coupling Optimization

The following table summarizes the expected coupling efficiencies of sterically hindered amino acids under various reagent and temperature conditions.

Coupling Reagent SystemTemperatureTimeEquivalentsExpected Yield/Purity
HBTU / DIPEARoom Temp (25°C)60 min3 eq< 40% (Incomplete)
HATU / DIPEARoom Temp (25°C)120 min (Double)4 eq75 - 85%
DIC / OxymaPureMicrowave (75°C)10 min5 eq> 95%
DIC / OxymaPure (CarboMAX)*Microwave (90°C)4 min5 eq> 98%

*Note: The CarboMAX methodology utilizes 2 equivalents of DIC relative to the amino acid to rapidly form the O-acylisourea intermediate, maximizing activation while minimizing epimerization[8].

Step-by-Step Methodologies

Protocol 1: Microwave-Assisted Double Coupling with DIC/OxymaPure

Self-Validating Logic: This protocol uses targeted thermal energy to overcome steric barriers and employs a double-coupling cycle to ensure near-quantitative conversion. The intermediate wash steps prevent reagent cross-reactivity and premature capping.

  • Resin Preparation: Swell the resin-bound peptide (post-Fmoc deprotection) in DMF for 15 minutes. Drain completely.

  • Reagent Activation: In a separate vial, dissolve 5.0 eq of Fmoc-5,5-Dimethyl-L-norleucine and 5.0 eq of OxymaPure in DMF (to a 0.2 M concentration). Add 5.0 eq of DIC. (For CarboMAX optimization, use 10.0 eq of DIC[8]). Pre-activate for 2 minutes at room temperature.

  • First Coupling: Transfer the activated mixture to the reaction vessel. Apply microwave irradiation to heat the reaction to 75°C for 10 minutes (or 90°C for 4 minutes if using CarboMAX)[5][8].

  • Wash: Drain the reaction vessel and wash the resin with DMF (3 x 1 minute) to remove spent reagents and byproducts.

  • Second Coupling: Repeat steps 2 and 3 using fresh reagents to drive the equilibrium forward and capture any sterically hidden, unreacted amines[2].

  • Validation: Perform a Kaiser test on a micro-cleaved resin sample. A yellow color indicates complete coupling (no free primary amines). If the beads appear slightly blue, proceed immediately to Protocol 2.

Protocol 2: Highly Reactive Rescue Coupling (HATU / Sym-collidine)

Self-Validating Logic: If carbodiimide chemistry fails to achieve 100% conversion, switching to an aminium-based reagent with a different activation mechanism (forming an OAt ester) provides an orthogonal approach to drive the reaction[7]. Sym-collidine is utilized instead of DIPEA to minimize base-catalyzed side reactions and epimerization.

  • Reagent Activation: Dissolve 4.0 eq of Fmoc-5,5-Dimethyl-L-norleucine and 4.0 eq of HATU in DMF.

  • Base Addition: Add 8.0 eq of Sym-collidine to the mixture[7]. Pre-activate for 1 minute until a slight color change is observed.

  • Coupling: Add the activated mixture to the resin. React at room temperature for 2 hours, or under gentle microwave heating (50°C) for 15 minutes.

  • Wash & Validate: Drain, wash thoroughly with DMF (5 x 1 min), and validate with a Kaiser test to confirm complete acylation before proceeding to Fmoc deprotection.

References

1.[5] Rapid Microwave-Assisted Solid Phase Peptide Synthesis. thieme-connect.com. 5 2.[2] Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. benchchem.com. 2 3.[6] Microwave heating in solid-phase peptide synthesis. luxembourg-bio.com. 6 4.[4] Technical Support Center: Optimizing Oxyma-Activated Couplings. benchchem.com. 4 5.[7] Evaluation of combined use of Oxyma and HATU in aggregating peptide sequences. researchgate.net.7 6.[8] CarboMAX - Enhanced Peptide Coupling at Elevated Temperature. cem.de. 8 7.[3] EP3037430A1 - Improved coupling method for peptide synthesis at elevated temperatures. google.com. 3 8.[1] N-Fmoc-5,5-dimethyl-L-norleucine | 1217704-60-3. chemicalbook.com. 1

Sources

Troubleshooting

Technical Support Center: Optimizing Cleavage of 5,5-Dimethyl-L-norleucine from Resin

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the cleavage of peptides...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the cleavage of peptides containing the sterically hindered, non-natural amino acid 5,5-Dimethyl-L-norleucine from solid-phase synthesis resins.

Introduction: The Challenge of Sterically Hindered Residues

5,5-Dimethyl-L-norleucine, a valuable residue in peptide chemistry for its unique structural properties, presents a significant challenge during the final cleavage step of solid-phase peptide synthesis (SPPS). Its bulky tert-butyl group near the peptide backbone can sterically hinder the access of trifluoroacetic acid (TFA) to the acid-labile linker, potentially leading to incomplete cleavage, low yields, and undesired side reactions. This guide provides a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs)

Q1: My cleavage yield for a peptide containing 5,5-Dimethyl-L-norleucine is significantly lower than expected. What are the likely causes?

Low cleavage yields are the most common issue. The primary causes are:

  • Steric Hindrance: The bulky side chain of 5,5-Dimethyl-L-norleucine can physically block the TFA from efficiently reaching and cleaving the resin linker.

  • Inadequate Reagent Volume or Concentration: Insufficient TFA volume relative to the amount of resin can lead to an incomplete reaction.

  • Suboptimal Cleavage Time: Due to steric hindrance, cleavage times that are sufficient for other peptides may be too short for those containing this residue.

  • Choice of Resin: The type of resin and its linker can influence cleavage efficiency. For instance, more acid-labile linkers might be more suitable.

Q2: I'm observing unexpected peaks in my HPLC analysis after cleavage. What side reactions could be occurring?

Side reactions during the cleavage of peptides with sensitive residues are common. For peptides containing 5,5-Dimethyl-L-norleucine, consider the following:

  • T-butylation: The tert-butyl cation, a byproduct of the cleavage of side-chain protecting groups like Boc, can reattach to nucleophilic residues such as Tryptophan or Methionine.[1]

  • Incomplete Deprotection: The same steric hindrance affecting cleavage can also impede the removal of side-chain protecting groups on neighboring amino acids.

  • Oxidation: If your peptide contains Methionine, it can be susceptible to oxidation.[2][3]

Q3: Which cleavage cocktail is recommended for peptides containing 5,5-Dimethyl-L-norleucine?

There is no single "best" cocktail, as the optimal choice depends on the other amino acids in your sequence. However, a good starting point is a robust scavenger-containing cocktail.

Cleavage CocktailComposition (v/v)Key Applications & Considerations
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)A good general-purpose, low-odor cocktail. TIS is an effective scavenger for tert-butyl cations.[3] Not recommended if the peptide contains methionine, as it doesn't prevent its oxidation.[3]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A more potent cocktail suitable for peptides with sensitive residues like Cysteine, Methionine, Tryptophan, and Tyrosine.[3][4]

Expert Tip: Always prepare cleavage cocktails fresh just before use.[4]

Q4: How can I optimize the cleavage time for my specific peptide?

For sterically hindered residues, a time-course study is highly recommended.

  • On a small scale (e.g., 10-20 mg of resin), set up several parallel cleavage reactions.

  • Stagger the reaction times (e.g., 2, 4, 6, and 8 hours).

  • Analyze the crude product from each time point by RP-HPLC and Mass Spectrometry.[5]

  • This will allow you to determine the optimal time for maximizing the yield of your desired peptide while minimizing degradation or side products. For peptides with a high risk of certain side reactions like aspartimide formation, a time-course study is crucial.[4]

Troubleshooting Guide

Problem 1: Incomplete Cleavage

Symptoms:

  • Low yield of the desired peptide.

  • Significant amount of peptide remaining on the resin (can be checked by a small-scale re-cleavage of the used resin).

Workflow for Diagnosing and Resolving Incomplete Cleavage:

Caption: Troubleshooting workflow for incomplete cleavage.

Problem 2: Presence of Side-Products

Symptoms:

  • Multiple peaks close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry data indicating additions to the peptide mass (e.g., +56 for t-butylation).

Strategies to Minimize Side-Products:

Side-ProductProbable CauseRecommended Action
t-Butylation Insufficient scavenging of tert-butyl cations.Increase the concentration of scavengers like TIS or use a cocktail containing thioanisole.
Oxidation (of Met) Exposure to air during cleavage.Use a cleavage cocktail designed for methionine-containing peptides, such as Reagent H.[3] Degas all solvents and perform the cleavage under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Deprotection Steric hindrance preventing complete removal of side-chain protecting groups.Extend the cleavage time and/or increase the reaction temperature (with caution, monitor for degradation).

Detailed Experimental Protocols

Protocol 1: Standard Cleavage from Wang Resin

This protocol is a starting point and may require optimization.

  • Resin Preparation:

    • Wash the peptide-resin (100 mg) with dichloromethane (DCM) (3 x 2 mL) to remove any residual DMF.[6]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.[4]

  • Cleavage:

    • Prepare the desired cleavage cocktail (e.g., Reagent B) fresh.

    • Add the cleavage cocktail (2 mL for 100 mg of resin) to the resin in a suitable reaction vessel.

    • Gently agitate the mixture at room temperature for 2-4 hours. For peptides with a higher risk of side reactions, it's advisable to perform a time-course study on a small scale to find the best cleavage time.[4]

  • Peptide Isolation:

    • Filter the cleavage mixture to separate the resin from the peptide-containing solution. Wash the resin 2-3 times with a small volume of fresh TFA.[4]

    • Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether.[4][6] A white precipitate of the crude peptide should form.

    • To maximize precipitation, place the mixture at -20°C for at least 30 minutes.[4]

    • Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.[4]

  • Drying and Analysis:

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.[4]

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile) and analyze by RP-HPLC and mass spectrometry.[5][7]

Protocol 2: Cleavage from Rink Amide Resin

The procedure is similar to Wang resin, with some key differences in the initial steps and typical reaction times.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group is removed before cleavage.[8]

    • Wash the resin with DCM.

  • Cleavage:

    • Slurry the resin in an appropriate cleavage cocktail.

    • Allow the mixture to stand at room temperature. A typical duration is 1-2 hours, but this may need to be extended for sterically hindered peptides.[8]

  • Peptide Isolation and Analysis:

    • Follow steps 3 and 4 as described for Wang resin.

Workflow for Peptide Cleavage and Purification

G start Start: Peptide-Resin wash_resin Wash Resin (DCM) start->wash_resin dry_resin Dry Resin wash_resin->dry_resin cleavage Cleavage Reaction (Time-course optimization) dry_resin->cleavage prepare_cocktail Prepare Fresh Cleavage Cocktail prepare_cocktail->cleavage filter_resin Filter to Separate Resin cleavage->filter_resin precipitate Precipitate Peptide (Cold Diethyl Ether) filter_resin->precipitate centrifuge_wash Centrifuge and Wash Pellet precipitate->centrifuge_wash dry_crude Dry Crude Peptide centrifuge_wash->dry_crude analysis Analyze Crude Product (RP-HPLC, Mass Spec) dry_crude->analysis purification Purify by RP-HPLC analysis->purification lyophilize Lyophilize Purified Peptide purification->lyophilize end_node End: Pure Peptide lyophilize->end_node

Caption: General workflow for peptide cleavage and purification.

Final Recommendations

  • Always perform a small-scale trial cleavage before committing your entire batch of resin. This is crucial for optimizing conditions for a new or challenging peptide.

  • Meticulous record-keeping of all parameters (reagents, times, temperatures) is essential for reproducible results.

  • Post-purification analysis is critical to confirm the identity and purity of your final peptide product.[7]

References

  • CDN. Peptide Cleavage from Resin Protocol. [Link]

  • AAPPTec. Peptide cleavage from Wang resin. [Link]

  • AAPPTec. Cleaving peptides from Rink Amide Resin. [Link]

  • Merck Millipore. Novabiochem®. [Link]

  • Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Google Patents.
  • Gyros Protein Technologies. TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. [Link]

  • ResearchGate. TFA cleavage of DSIP synthesis on a Wang resin. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Peptides. Cleavage Cocktails; Reagent B. [Link]

  • PubMed. DNA strand cleavage by tumor-inhibiting antibiotic 6-diazo-5-oxo-L-norleucine. [Link]

  • ResearchGate. I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?[Link]

  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]

  • Royal Society of Chemistry. Native chemical ligation at methionine bioisostere norleucine allows for N-terminal chemical protein ligation. [Link]

  • Taylor & Francis Online. Cleavage efficient 2A peptides for high level monoclonal antibody expression in CHO cells. [Link]

  • American Society for Mass Spectrometry. Software-aided approach designed to analyze and predict cleavage sites for peptides. [Link]

  • Royal Society of Chemistry. Identification and analysis of the cleavage site in a signal peptide using SMOTE, dagging, and feature selection methods. [Link]

  • MDPI. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. [Link]

  • Bio-Works. Purification of peptides by cation exchange chromatography. [Link]

  • Google Patents. WO2009098707A1 - A method of purifying a peptide.
  • Cytiva. On the Purification of Peptides with Size Exclusion Chromatography. [Link]

Sources

Optimization

troubleshooting low yield in 5,5-Dimethyl-L-norleucine peptide synthesis

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for troubleshooting low-yield issues in peptide synthesis involving 5,5-Dimethyl-L-norleucine. This guide is designed for...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for troubleshooting low-yield issues in peptide synthesis involving 5,5-Dimethyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered when incorporating this sterically hindered amino acid into peptide sequences.

The unique structure of 5,5-Dimethyl-L-norleucine, featuring a gem-dimethyl group on its side chain, introduces significant steric bulk.[1][2] This steric hindrance is the primary cause of many synthetic challenges, most notably incomplete amide bond formation, which can lead to low yields and the generation of deletion sequences. This document provides a structured approach to overcoming these obstacles.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Events

This section is organized by common problems encountered during synthesis. Each problem is analyzed for its root causes, followed by recommended solutions and detailed protocols.

Problem 1: Low Crude Peptide Purity and Presence of Deletion Sequences

Upon analysis by HPLC and Mass Spectrometry (MS), you observe a low percentage of the target peptide and significant peaks corresponding to the mass of your desired peptide minus the mass of 5,5-Dimethyl-L-norleucine or the residue preceding it.

Primary Cause: Incomplete Coupling

The most probable cause is incomplete amide bond formation at either the N-terminus of the 5,5-Dimethyl-L-norleucine residue or at the N-terminus of the preceding amino acid to which 5,5-Dimethyl-L-norleucine is being coupled. The bulky gem-dimethyl group physically obstructs the approach of the activated carboxyl group, slowing down the reaction rate significantly.

Solutions & Methodologies

1. On-Resin Reaction Monitoring: Before attempting protocol changes, confirm that the coupling is indeed incomplete. The Kaiser test (or Ninhydrin test) is a reliable qualitative method to detect the presence of unreacted primary amines on the resin after a coupling step.

  • Positive Kaiser Test (Blue/Purple Beads): Indicates a significant number of free amines, confirming an incomplete coupling reaction.

  • Negative Kaiser Test (Yellow/Colorless Beads): Suggests the coupling was successful. If your yield is still low, proceed to other troubleshooting sections (e.g., Deprotection, Cleavage).

Protocol 1: The Kaiser Test This protocol is a crucial in-process control to verify the completion of a coupling reaction.

  • Materials:

    • Solution A: 5 g Ninhydrin in 100 mL ethanol.

    • Solution B: 80 g Phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Procedure:

    • Collect a small sample of resin (1-5 mg) after the coupling step and wash thoroughly with DMF and then ethanol.

    • Place the resin beads in a small glass test tube.

    • Add 2-3 drops of each solution (A, B, and C).

    • Heat the test tube at 100-110°C for 3-5 minutes.

    • Observe the color. Blue beads indicate incomplete coupling.

2. Implement a "Difficult Coupling" Protocol: For sterically hindered residues, a standard coupling protocol is often insufficient. The following protocol combines several strategies to maximize coupling efficiency.

Protocol 2: Recommended Difficult Coupling Protocol for 5,5-Dimethyl-L-norleucine

  • Resin Swelling: Ensure the peptide-resin is fully swollen in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes before deprotection.

  • Fmoc Deprotection: Perform standard Fmoc deprotection (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-5,5-Dimethyl-L-norleucine-OH and 3.9 equivalents of a potent coupling reagent (e.g., HATU, HCTU, or COMU) in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

  • First Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is negative (yellow), proceed to the next cycle. If it is positive (blue), proceed to step 6.

  • Double Coupling: Drain the resin and, without washing, add a second, freshly prepared solution of activated Fmoc-5,5-Dimethyl-L-norleucine-OH. Agitate for an additional 1-2 hours.

  • Washing: Once the coupling is complete (confirmed by a negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times) before proceeding to the next deprotection step.

3. Utilize Microwave-Assisted Synthesis: Microwave energy can significantly accelerate slow reactions, driving difficult couplings to completion in a much shorter time frame. If available, a microwave peptide synthesizer is highly recommended for sequences containing 5,5-Dimethyl-L-norleucine.

Problem 2: Low Yield After Final Cleavage and Purification

The crude peptide appears relatively clean, but the final isolated yield is poor. This suggests that while the peptide chain was assembled correctly, issues arose during deprotection or final cleavage from the resin.

Potential Causes & Solutions

1. Incomplete Fmoc Deprotection: The steric bulk of the 5,5-Dimethyl-L-norleucine side chain can sometimes hinder the approach of the piperidine base, leading to incomplete Fmoc removal.

  • Solution: Extend the deprotection time (e.g., from 2 x 10 min to 2 x 20 min) or gently warm the reaction to 30-35°C during deprotection.

2. Side Reactions During Final Cleavage: The tertiary carbocation that can be transiently formed from the tert-butyl group in the side chain during final acidolysis (e.g., with TFA) is relatively stable. While the side chain itself is not protected, scavengers are still crucial.

  • Solution: Ensure an appropriate scavenger cocktail is used during cleavage. A standard mixture is Reagent K: 92.5% TFA, 2.5% water, 2.5% ethanedithiol (EDT), and 2.5% thioanisole. For peptides containing sensitive residues like Trp, Met, or Cys, a tailored cocktail is essential.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for 5,5-Dimethyl-L-norleucine?

For sterically demanding couplings, high-potency uronium or phosphonium salt reagents are recommended. Carbodiimides like DCC or DIC alone are often inefficient.[3] The choice of reagent can significantly impact the success of the synthesis.

Coupling ReagentClassKey Advantages for Hindered Couplings
HATU Uronium SaltHigh reactivity, forms a highly active HOAt ester. Widely cited for difficult couplings.[4]
HCTU Uronium SaltMore cost-effective than HATU with similar reactivity. Less allergenic than HBTU.
COMU Uronium SaltThird-generation reagent with reactivity often exceeding HATU. Reduced risk of racemization.[4]
PyAOP Phosphonium SaltExtremely effective for hindered couplings, particularly with N-methylated amino acids.[5]

Q2: Should I change the solvent for the coupling reaction?

While DMF is the standard, NMP can sometimes offer superior performance. NMP has a higher boiling point and can disrupt peptide aggregation more effectively, which is a common secondary cause of poor coupling efficiency.

Q3: Can the formation of diketopiperazine be an issue?

Diketopiperazine formation is a common side reaction that occurs at the dipeptide stage, leading to chain termination.[6] This is especially prevalent if the second residue is Proline. While 5,5-Dimethyl-L-norleucine at position 1 or 2 does not inherently promote this cyclization more than other amino acids, if you are experiencing yield loss only when it is at the C-terminus, consider using a 2-chlorotrityl chloride resin. The steric bulk of this resin linkage hinders the back-biting reaction that leads to diketopiperazine formation.[6]

Visualized Workflows & Diagrams

To further clarify the troubleshooting process, the following diagrams illustrate key concepts and workflows.

Diagram 1: Troubleshooting Workflow for Low Coupling Efficiency

This decision tree provides a logical path to diagnose and solve incomplete coupling issues when incorporating 5,5-Dimethyl-L-norleucine.

G start Low Yield / Deletion Sequence Observed in MS/HPLC kaiser_test Perform In-Process Kaiser Test After Coupling start->kaiser_test double_couple Implement Double Coupling (See Protocol 2) kaiser_test->double_couple  Test is Positive (Blue) complete Coupling Complete. Troubleshoot Other Steps (Deprotection, Cleavage) kaiser_test->complete Test is Negative (Yellow)   kaiser_test_2 Perform Kaiser Test After Double Coupling double_couple->kaiser_test_2 re_evaluate Re-evaluate Purity with MS/HPLC re_evaluate->complete kaiser_test_2->re_evaluate  Test is Negative (Yellow) change_reagent Switch to a More Potent Coupling Reagent (e.g., COMU, PyAOP) kaiser_test_2->change_reagent Test Remains Positive (Blue)   use_microwave Consider Microwave-Assisted Synthesis change_reagent->use_microwave

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Diagram 2: Steric Hindrance at the Coupling Site

This diagram illustrates the physical challenge posed by the gem-dimethyl group during the approach of an activated amino acid.

Caption: Steric shielding of the N-terminus by the bulky side chain.

References

  • Modulators of sortilin activity. AU2022260554A9.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • The gem-Dimethyl Effect Revisited. ResearchGate. [Link]

  • Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides. PubMed. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • FACILE SYNTHESIS OF (S)-5,5-DIFLUORONORLEUCINE AND ITS INCORPORATION IN BIOLOGICALLY ACTIVE PEPTIDES AS AN METHIONINE MIMETIC Sa. HETEROCYCLES. [Link]

  • The effect of chirality and steric hindrance on intrinsic backbone conformational propensities: tools for protein design. PMC. [Link]

  • United States Patent (19). Googleapis.com. [Link]

  • Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. [Link]

  • Introduction to Peptide Synthesis. PMC. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • peptide synthesis. Justia Patents. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]

  • Process for preparation of protein or peptide.
  • Coupling Reagents. AAPPTEC. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Hydrophobic Peptides with 5,5-Dimethyl-L-norleucine

Welcome to the technical support center for the purification of complex hydrophobic peptides, with a special focus on sequences incorporating the non-canonical amino acid 5,5-Dimethyl-L-norleucine. The unique steric hind...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of complex hydrophobic peptides, with a special focus on sequences incorporating the non-canonical amino acid 5,5-Dimethyl-L-norleucine. The unique steric hindrance and increased hydrophobicity imparted by this residue can introduce significant challenges during purification, leading to issues such as poor solubility, aggregation, low recovery, and compromised peak shape.[1][2][3]

This guide is structured to provide you with direct, actionable solutions to common problems encountered in the lab. We will move from foundational troubleshooting to advanced strategies, explaining the scientific principles behind each recommendation to empower your method development.

Part 1: Common Challenges & Initial Troubleshooting (FAQ)

This section addresses the most frequent issues researchers face.

Q1: My crude peptide won't dissolve for HPLC injection. What should I do?

Likely Cause: The high hydrophobicity of the peptide, exacerbated by 5,5-Dimethyl-L-norleucine, leads to poor solubility in standard aqueous-organic mixtures and promotes aggregation.[1][2]

Solutions:

  • Sequential Dissolution Protocol: Avoid adding aqueous buffers directly to the lyophilized peptide. Instead, follow a stepwise approach[4][5]:

    • First, wet the peptide with a small volume of a pure, strong organic solvent like n-propanol, isopropanol, or neat acetonitrile.[6] This helps to solvate the hydrophobic regions.

    • Next, add concentrated acids like glacial acetic acid or Trifluoroacetic Acid (TFA).

    • Finally, add the aqueous component (e.g., water or buffer) dropwise while vortexing until the desired concentration is reached.[1]

  • Use of Strong Solvents: For extremely challenging peptides, initial dissolution in minimal amounts of Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be highly effective.[6][][8]

    • Critical Note: Always inject a blank gradient of your dissolution solvent (e.g., DMSO) to identify any solvent-related artifacts in your chromatogram.[1] Be mindful of solvent compatibility with your HPLC system components.

Q2: I'm observing a very broad or tailing peak during RP-HPLC. What's happening?

Likely Causes:

  • On-Column Aggregation: The peptide is aggregating on the stationary phase.[6]

  • Secondary Interactions: Ionic interactions are occurring between charged residues on the peptide and residual silanol groups on the silica-based column packing.[6]

  • Slow Mass Transfer: The peptide is slow to move between the mobile and stationary phases, often due to poor solubility in the mobile phase.

  • Multiple Conformations: The peptide may exist in several slowly interconverting shapes in solution, each with a slightly different retention time.[6]

Solutions:

  • Elevate Column Temperature: This is often the most effective single change. Increasing the column temperature to 40-60°C (or higher, column permitting) enhances peptide solubility, reduces mobile phase viscosity for better mass transfer, and can help denature the peptide into a single conformational state, resulting in significantly sharper peaks.[6][9][10]

  • Strengthen the Organic Modifier: If using acetonitrile, consider switching to or adding n-propanol or isopropanol. These stronger, less polar solvents can improve the solubility of highly hydrophobic peptides and disrupt aggregation.[6][]

  • Optimize the Ion-Pairing Agent: Standard 0.1% TFA may not be sufficient. A more hydrophobic and stronger ion-pairing agent, such as Heptafluorobutyric Acid (HFBA), can more effectively mask charged residues and improve peak shape by increasing interaction with the stationary phase.[6][11]

Q3: My peptide recovery is very low, or it seems to be irreversibly binding to the column.

Likely Cause: The extreme hydrophobicity of the peptide leads to very strong, sometimes irreversible, adsorption onto the stationary phase, particularly with standard C18 columns.[1][3]

Solutions:

  • Change Column Chemistry: Switch from a C18 column to one with a less hydrophobic stationary phase. A C8, C4, or Phenyl-Hexyl column will reduce retention and improve recovery.[1][12] For peptides, wide-pore (300 Å) columns are generally recommended to ensure the molecule can efficiently interact with the bonded phase inside the pores.[10]

  • Increase Mobile Phase Strength: Ensure your gradient goes to a high enough concentration of the organic modifier. For peptides containing 5,5-Dimethyl-L-norleucine, gradients reaching 95-100% of a strong organic solvent like isopropanol may be necessary for complete elution.

  • Perform a "Chaser" Injection: After your run, inject a small volume of a very strong solvent like DMSO or isopropanol to wash any irreversibly bound material off the column. This can help confirm if the peptide is stuck on the column.

Part 2: Systematic Troubleshooting & Method Development

A logical workflow is crucial for efficiently developing a robust purification method. The following diagram outlines a decision-making process for troubleshooting common HPLC issues with hydrophobic peptides.

Troubleshooting_Workflow cluster_start Initial Observation cluster_solubility Solubility & Sample Prep cluster_hplc_params HPLC Parameter Optimization cluster_outcome Result Start Poor Chromatogram (Broad Peaks, Low Recovery) CheckSol Is Sample Fully Dissolved in Injection Solvent? Start->CheckSol ImproveSol Action: Improve Solubility - Use DMSO/DMF - Use n-propanol - Sequential dissolution CheckSol->ImproveSol No CheckGradient Is Gradient Steep Enough & Reaching High %B? CheckSol->CheckGradient Yes ImproveSol->CheckGradient IncreaseTemp Action: Increase Temperature (40-60 °C) ChangeSolvent Action: Use Stronger Organic Modifier (e.g., IPA) IncreaseTemp->ChangeSolvent ChangeColumn Action: Use Less Hydrophobic Column (C4, Phenyl) ChangeSolvent->ChangeColumn OptimizeIP Action: Use Stronger Ion-Pairing Agent (HFBA) ChangeColumn->OptimizeIP Success Optimized Purification OptimizeIP->Success CheckGradient->IncreaseTemp Yes AdjustGradient Action: Broaden Gradient (e.g., 5-95% B over 60 min) CheckGradient->AdjustGradient No AdjustGradient->IncreaseTemp

Caption: Decision workflow for troubleshooting hydrophobic peptide purification.

Part 3: Detailed Experimental Protocols

Protocol 1: Step-by-Step RP-HPLC Method Development

This protocol provides a systematic approach to developing a purification method from scratch.

1. Column and Solvent Selection:

  • Column: Start with a wide-pore (300 Å), less hydrophobic column like a C4 or Phenyl-Hexyl, 4.6 x 150 mm.
  • Mobile Phase A: 0.1% TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

2. Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min.
  • Temperature: 40°C.
  • Gradient: Run a broad linear gradient from 5% B to 95% B over 60 minutes.
  • Analysis: This run will determine the approximate %B at which your peptide elutes.

3. Gradient Optimization:

  • Based on the scouting run, create a shallower gradient around the elution point. For example, if the peptide eluted at 60% B, design a new gradient from 40% B to 80% B over 40 minutes. This will improve resolution between the target peptide and closely eluting impurities.[13]

4. Troubleshooting Peak Shape (If Necessary):

  • If peaks are still broad, systematically implement the following, one at a time: a. Increase Temperature: Increase column temperature in 10°C increments (e.g., 50°C, then 60°C). b. Change Organic Modifier: Replace acetonitrile (Mobile Phase B) with isopropanol or n-propanol and repeat the optimized gradient. c. Change Ion-Pairing Agent: Replace TFA in both mobile phases with 0.1% Formic Acid (for better MS compatibility) or a stronger agent like 0.05% HFBA. Be aware that stronger ion-pairing agents will increase retention.[14]
Protocol 2: Sample Preparation for Aggregation-Prone Peptides

Objective: To ensure the peptide is monomeric and fully solubilized before injection to maximize recovery and peak sharpness.

Materials:

  • Lyophilized crude peptide

  • Dimethyl Sulfoxide (DMSO), HPLC grade

  • Mobile Phase A (e.g., 0.1% TFA in Water)

Procedure:

  • Calculate the amount of DMSO needed to dissolve the peptide to a high concentration (e.g., 20-50 mg/mL).

  • Add the calculated volume of DMSO directly to the lyophilized peptide vial.

  • Vortex vigorously for 2-5 minutes until the peptide is completely dissolved. A brief sonication may also be helpful.

  • Before injection, dilute the concentrated DMSO stock with Mobile Phase A to your desired injection concentration (e.g., 1-5 mg/mL). The final concentration of DMSO in the injected sample should ideally be below 10% to avoid solvent effects on the chromatography.

  • Centrifuge the diluted sample at >10,000 x g for 5 minutes to pellet any remaining particulates.[15]

  • Carefully transfer the supernatant to an HPLC vial for injection.

Part 4: Advanced Strategies & Column Chemistry

When standard RP-HPLC optimizations are insufficient, alternative or complementary strategies may be required.

Alternative Chromatography Modes

Reversed-phase is the workhorse, but other techniques can provide orthogonal selectivity, which is invaluable for removing difficult impurities.[16]

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity but uses a high-salt to low-salt gradient. It can be an excellent initial capture step to remove highly polar or non-peptide impurities.

  • Ion-Exchange Chromatography (IEX): Separates based on net charge. This can be a powerful secondary step after RP-HPLC to remove impurities with different charge states (e.g., deamidated species).[17]

  • Mixed-Mode Chromatography: Utilizes stationary phases with both reversed-phase and ion-exchange characteristics, offering unique selectivity that can resolve impurities inseparable by either mode alone.[18][19]

Comparative Overview of HPLC Columns

The choice of stationary phase is one of the most critical parameters in the purification of hydrophobic peptides.

Column PhasePrimary InteractionBest ForConsiderations
C18 (Octadecyl) Strong HydrophobicGeneral purpose, small peptidesOften too retentive for highly hydrophobic peptides, leading to low recovery.[1][12]
C8 (Octyl) Moderate HydrophobicModerately hydrophobic peptidesGood alternative to C18 when retention is too high.
C4 (Butyl) Weak HydrophobicLarge proteins, very hydrophobic peptidesSignificantly reduces retention, improving recovery of "sticky" molecules.[12]
Phenyl-Hexyl Hydrophobic & π-πPeptides with aromatic residuesOffers alternative selectivity compared to alkyl chains, which can be beneficial for resolving difficult pairs.
Biphenyl Hydrophobic & π-πAromatic and moderately polar peptidesProvides unique shape selectivity.

The diagram below illustrates the conceptual basis of how different ion-pairing agents modulate the interaction between a positively charged peptide and a C18 stationary phase.

Caption: Role of ion-pairing agents in modulating peptide retention.

References

  • Biotage. (2023, February 6). How to choose an ion pairing agent to improve your peptide purification. [Link]

  • Frontiers in Chemistry. (2020, March 3). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. [Link]

  • BioXconomy. (2024, June 4). CMC regulatory challenges during peptide development. [Link]

  • UQ eSpace. Automated synthesis and purification of hydrophobic peptides. [Link]

  • Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

  • GenScript. (2024, July 11). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. [Link]

  • Waters Corporation. Peptide Isolation & Purification Techniques. [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?. [Link]

  • Waters Corporation. Peptide Isolation – Method Development Considerations. [Link]

  • Bioanalysis Zone. (2014, April 16). Application note: Using Temperature to Improve Peak Shape of Hydrophobic Proteins in Reversed-Phase HPLC (Sigma-Aldrich). [Link]

  • Downstream Column. (2020, September 23). Combining Ion Exchange and Reverse Phase Chromatography for Highly Efficient and Cost Effective Peptide Purification. [Link]

  • YMC Co., Ltd. Tips for optimization of peptides and proteins separation by reversed-phase. [Link]

  • SpringerLink. Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase. [Link]

  • PubMed. (2005, September 30). Alternative high-performance liquid chromatographic peptide separation and purification concept using a new mixed-mode reversed-phase/weak anion-exchange type stationary phase. [Link]

  • PubMed. Effects of Ion-Pairing Reagents on the Prediction of Peptide Retention in Reversed-Phase High-Performance Liquid Chromatography. [Link]

  • PMC. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. [Link]

  • Humana Press. HPLC of Peptides and Proteins: Methods and Protocols. [Link]

  • Cytiva. Sample Preparation for Chromatographic Purification. [Link]

  • The Nest Group. Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. [Link]

  • Agilent. Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. [Link]

  • MTC USA. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. [Link]

  • Grace Vydac. Purification of a Lipid Peptide: Method Development for Hydrophobic Peptides. [Link]

Sources

Optimization

addressing solubility issues of 5,5-Dimethyl-L-norleucine peptides

Technical Support Center: Solubility Optimization for 5,5-Dimethyl-L-norleucine Peptides Ticket ID: #SOL-55DMNLE-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization for 5,5-Dimethyl-L-norleucine Peptides

Ticket ID: #SOL-55DMNLE-001 Status: Open Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary

You are encountering solubility difficulties with peptides containing 5,5-Dimethyl-L-norleucine (5,5-dmNle) . This non-canonical amino acid is structurally distinct due to the bulky tert-butyl-like terminus on its side chain, which significantly increases the hydrophobicity of the peptide relative to standard Norleucine or Leucine.

While 5,5-dmNle is excellent for enhancing metabolic stability and receptor binding affinity (often used in stapled peptides and GLP-1 analogs), it frequently drives hydrophobic collapse and aggregation in aqueous media.

This guide provides a field-proven, self-validating workflow to solubilize these difficult sequences without compromising their biological activity.

Phase 1: The Solubility Decision Tree

Before attempting dissolution, you must categorize your peptide.[1][2][3][4][5][6] Blindly adding buffer is the primary cause of irreversible precipitation. Use the logic flow below to determine your starting solvent.

PeptideSolubility Start START: Analyze Sequence CheckCharge Calculate Net Charge (pH 7) Start->CheckCharge IsCharged Is Net Charge Neutral? CheckCharge->IsCharged Hydrophobicity Hydrophobic Residues > 50%? IsCharged->Hydrophobicity Yes (Charge = 0) AcidicRoute Route B: Acidic Assist (10% Acetic Acid) IsCharged->AcidicRoute No (Positive Charge) BasicRoute Route C: Basic Assist (0.1% NH4OH) IsCharged->BasicRoute No (Negative Charge) OrganicRoute Route A: Organic Solvation (DMSO/DMF) Hydrophobicity->OrganicRoute Yes (High Hydrophobicity) Hydrophobicity->OrganicRoute No (But contains 5,5-dmNle) Precipitate Precipitate forms on dilution? OrganicRoute->Precipitate AcidicRoute->Precipitate BasicRoute->Precipitate Sonication Action: Sonicate (15s bursts) & Warm (30°C) Precipitate->Sonication Yes Success Clear Solution -> Filter -> Assay Precipitate->Success No Sonication->Success

Figure 1: Logic flow for determining the initial solubilization strategy based on peptide charge and hydrophobicity.

Phase 2: Critical Dissolution Protocols

The "Organic First" Principle

For peptides containing 5,5-dmNle, aqueous buffers often fail to disrupt the intermolecular hydrophobic interactions driven by the dimethyl groups. You must solvate these hydrophobic cores before introducing water.

Protocol A: The DMSO/DMF Stock Method (Recommended) Best for: Neutral peptides, stapled peptides, and sequences with >50% hydrophobic residues.

  • Calculate : Determine the volume of organic solvent needed to reach a 10–20 mg/mL stock concentration.

  • Add Solvent : Add 100% anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the lyophilized powder.

    • Why? DMSO disrupts secondary structures (beta-sheets) that 5,5-dmNle tends to stabilize [1][4].

  • Agitate : Vortex for 30 seconds. If visible particles remain, sonicate in a water bath for 1 minute.

    • Visual Check: The solution must be completely clear and syrup-like. If cloudy, do not proceed to dilution.

  • Dilution (The "Crash" Point) :

    • Slowly add the aqueous buffer (e.g., PBS) to the organic stock dropwise while vortexing.

    • Critical Limit: Keep the final DMSO concentration < 1% (v/v) for cell assays, or < 5% for biochemical assays.

Protocol B: pH Manipulation (Charge-Dependent) Best for: Peptides with 5,5-dmNle that also contain charged residues (Arg, Lys, Asp, Glu).

Peptide CharacteristicNet ChargeSolvent StrategyMechanism
Basic (High Arg/Lys)Positive (+)10% Acetic Acid Protonation of basic side chains repels molecules, preventing aggregation.
Acidic (High Asp/Glu)Negative (-)0.1% NH₄OH (Ammonium Hydroxide)Deprotonation creates negative repulsion. Avoid if Cys present (risk of disulfide bonds).

Phase 3: Troubleshooting "The Crash"

A common issue with 5,5-dmNle peptides is that they dissolve in DMSO but precipitate immediately upon adding water (the "Crash"). This happens because the water increases the polarity of the solvent system, forcing the hydrophobic 5,5-dmNle residues to cluster together entropically.

Corrective Actions:

  • The "Step-Down" Dilution : Instead of jumping from 100% DMSO to 1% DMSO, use an intermediate step. Dilute your stock to 50% DMSO with water first, vortex, then dilute to 10% DMSO, then to 1%. This allows the peptide hydration shell to form gradually.

  • Chaotropic Agents (Non-Cellular Assays Only) : If the peptide crashes in PBS, add 6M Guanidine HCl or 8M Urea to the stock.

    • Note: These are incompatible with live-cell assays but acceptable for HPLC or mass spectrometry [6].

  • Sonication Cycles : 5,5-dmNle peptides often form "gel-like" aggregates.

    • Action : Sonicate for 15 seconds, rest for 15 seconds. Repeat 3 times.

    • Warning: Continuous sonication generates heat, which can degrade Met or Trp residues or hydrolyze the peptide [5].

Phase 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMSO for cell culture experiments? A: Yes, but toxicity is cell-line dependent. Generally, a final DMSO concentration of < 0.5% (v/v) is safe for most mammalian cells.[7] Always include a "vehicle control" (buffer + 0.5% DMSO) in your experiment to normalize for any solvent effects [4].

Q2: My peptide contains Cysteine and 5,5-dmNle. Can I use DMSO? A: Use caution. DMSO is a mild oxidizing agent and can promote disulfide bond formation (dimerization) of free cysteines.

  • Alternative : Use DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for the stock solution.[8] If DMSO is mandatory, degas the buffer and add 1mM DTT or TCEP to prevent oxidation [7].

Q3: How do I store the solubilized peptide? A:

  • Lyophilized : -20°C (stable for years).

  • In Solution (DMSO/DMF) : Aliquot immediately and store at -20°C or -80°C. Avoid freeze-thaw cycles.

  • In Solution (Aqueous) : Do not store. 5,5-dmNle peptides in water are prone to slow aggregation and adsorption to plastic surfaces over time. Prepare fresh [11].

Q4: Why does the solution look clear but the concentration is lower than expected? A: Hydrophobic peptides adhere strongly to plastic (pipette tips, Eppendorf tubes).

  • Fix : Use Low-Retention plastics or glass vials for the stock solution. Pre-rinse tips with the solvent before transferring.

References

  • PubChem. (n.d.). 5,5-Dimethyl-L-norleucine Structure and Properties. National Library of Medicine. Retrieved March 6, 2026, from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization & Handling. Retrieved March 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: 5,5-Dimethyl-L-Norleucine (5,5-DMN) Incorporation

Ticket ID: DMN-INC-001 Status: Open Subject: Minimizing Side Reactions & Optimizing Coupling for 5,5-Dimethyl-L-Norleucine Executive Summary 5,5-Dimethyl-L-norleucine (5,5-DMN) is a non-canonical amino acid (ncAA) charac...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: DMN-INC-001 Status: Open Subject: Minimizing Side Reactions & Optimizing Coupling for 5,5-Dimethyl-L-Norleucine

Executive Summary

5,5-Dimethyl-L-norleucine (5,5-DMN) is a non-canonical amino acid (ncAA) characterized by a bulky, hydrophobic neo-pentyl side chain. While it lacks the immediate


-branching of tert-leucine that catastrophically hinders coupling, its 

-dimethyl steric bulk creates a "folding back" effect. This shields the

-amine and promotes hydrophobic aggregation of the growing peptide chain.

The primary side reactions during incorporation are deletion sequences (incomplete coupling), racemization (due to prolonged activation), and diketopiperazine (DKP) formation (if positioned at the N-terminus of a dipeptide).

Module 1: Coupling Efficiency (The "Deletion" Problem)

Issue: The steric bulk of the 5,5-dimethyl group slows down the nucleophilic attack of the amino group, leading to incomplete coupling and deletion sequences.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Kaiser Test is faint blue Steric hindrance / Slow kineticsSwitch to HATU/HOAt or COMU . Extend reaction time to 2–4 hours.
Kaiser Test is negative, but Mass Spec shows deletion Aggregation (β-sheet formation)Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl).
Pre-activation precipitate Low solubility of AADissolve 5,5-DMN in NMP (N-methyl-2-pyrrolidone) instead of DMF before adding coupling reagents.
Optimized Protocol: The "Power Couple" Method

For 5,5-DMN, standard DIC/HOBt coupling is often insufficient. Use this high-efficiency protocol:

  • Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Base: TMP (2,4,6-Trimethylpyridine / Collidine) or DIPEA (Diisopropylethylamine). Note: Collidine is preferred to minimize racemization.

    • Solvent: DMF or NMP.[1]

  • Stoichiometry: 4 eq. Amino Acid : 3.9 eq. HATU : 8 eq. Base.

  • Procedure:

    • Dissolve AA and HATU in minimal NMP.

    • Add Base immediately prior to adding to the resin.[2]

    • Microwave Assist: 75°C for 5 minutes (25W constant power). Do not exceed 75°C to prevent degradation.

    • Double Coupling: If the sequence is >10 residues, perform a second coupling with fresh reagents.

Module 2: Stereochemical Integrity (The "Racemization" Problem)

Issue: Because the coupling is slow, the activated ester intermediate exists longer, increasing the risk of oxazolone (azlactone) formation. This intermediate allows the


-proton to be abstracted by the base, destroying chirality.[1]
Mechanism of Failure

The following diagram illustrates how slow coupling leads to racemization via the oxazolone pathway.

Racemization Start Activated 5,5-DMN (Slow Coupling) Oxazolone Oxazolone Intermediate Start->Oxazolone Slow Kinetics (Steric Delay) Peptide Desired L-Peptide Start->Peptide Fast Nucleophilic Attack (Ideal) Racemate Racemized Product (D-Isomer Contamination) Oxazolone->Racemate Proton Abstraction by Base Base Base (DIPEA) Base->Oxazolone Promotes

Caption: Kinetic competition between peptide bond formation and oxazolone-mediated racemization.

Prevention Protocol
  • Base Selection: Replace DIPEA with Collidine (TMP) . Collidine is a weaker base (pKa ~7.4 vs 10.5 for DIPEA) and is sterically hindered, making it less likely to abstract the

    
    -proton while still sufficient to neutralize the reaction.
    
  • Pre-activation Limit: Do NOT pre-activate for more than 30 seconds. Add the base to the AA/Activator mixture and immediately dispense onto the resin.[2]

  • Reagent Switch: If racemization persists (>5% D-isomer), switch from HATU to COMU or PyOxim . These reagents show superior retention of chirality in comparative studies [1].

Module 3: Aggregation & Solubility

Issue: The hydrophobic tail of 5,5-DMN acts as an anchor for intermolecular hydrophobic interactions, causing the peptide chains on the resin to aggregate (gel). This prevents reagents from reaching the N-terminus.

Solvent System Matrix
Solvent SystemApplicationProsCons
DMF (Standard) General SynthesisCheap, standard.Poor solvation of hydrophobic aggregates.
NMP Bulky/Hydrophobic AAsBetter swelling of polystyrene resins.More expensive.
"Magic Mixture" Difficult SequencesDisrupts

-sheets and aggregation.
Volatile (DCM component), incompatible with microwave.

"Magic Mixture" Recipe:

  • Dichloromethane (DCM) : Dimethylformamide (DMF) : N-methyl-2-pyrrolidone (NMP)

  • Ratio: 1 : 1 : 1 (v/v/v)

  • Add 1% Triton X-100 if aggregation is severe.

Frequently Asked Questions (FAQ)

Q: Can I use Fmoc-5,5-DMN-OH in an automated synthesizer? A: Yes, but ensure the dissolution cycle uses NMP rather than DMF. The hydrophobic side chain can cause the amino acid to precipitate in pure DMF if the concentration is high (>0.3 M).

Q: I see a "double peak" on HPLC after coupling 5,5-DMN. Is this racemization? A: Not necessarily. 5,5-DMN peptides often exist in slow-exchange conformational isomers (rotamers) due to the bulky side chain. Run the HPLC at 60°C ; if the peaks coalesce into one, it is a conformational issue, not a chemical impurity. If they remain distinct, check for D-isomer contamination (racemization).

Q: How do I prevent Diketopiperazine (DKP) formation? A: If 5,5-DMN is the second residue from the N-terminus (e.g., H-AA-DMN-Pro-...), the steric bulk favors the "cis" amide conformation, promoting cyclization and cleavage of the dipeptide from the resin.

  • Fix: Use Trityl-protected linkers (like 2-CTC resin) or bulky N-terminal protecting groups (Trityl) if possible during fragment condensation.

Interactive Workflow: Decision Tree

Follow this logic path to determine the optimal coupling condition for your specific sequence context.

DecisionTree Start Start: Couple 5,5-DMN CheckPos Is 5,5-DMN at C-terminus? Start->CheckPos LoadResin Use 2-CTC Resin (Low Loading < 0.5 mmol/g) CheckPos->LoadResin Yes CheckSeq Is Sequence > 15 AA or Hydrophobic? CheckPos->CheckSeq No Standard Standard: HATU/DIPEA (1 hour) CheckSeq->Standard No (Short/Polar) Advanced Advanced: COMU/Collidine (Microwave 75°C) CheckSeq->Advanced Yes (Long/Bulky) Magic Critical: HATU/Collidine in Magic Mixture (No Heat) Advanced->Magic If Aggregation Persists

Caption: Logic flow for selecting coupling conditions based on sequence difficulty.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • PubChem.[3] (n.d.). 5,5-Dimethyl-L-norleucine Compound Summary. National Library of Medicine. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

Sources

Optimization

Technical Support Center: Analytical Challenges in Identifying 5,5-Dimethyl-L-norleucine Modifications

Welcome to the technical support center for the analysis of 5,5-Dimethyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique non-proteinog...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 5,5-Dimethyl-L-norleucine. This guide is designed for researchers, scientists, and drug development professionals who are working with this unique non-proteinogenic amino acid. Here, we will delve into the common analytical hurdles and provide practical, field-proven troubleshooting strategies to ensure the accuracy and reproducibility of your results.

Introduction: The Analytical Challenge of 5,5-Dimethyl-L-norleucine

5,5-Dimethyl-L-norleucine, a structural isomer of leucine and isoleucine, presents a significant analytical challenge due to its identical molecular weight and similar physicochemical properties to these common amino acids.[1] Its non-polar nature, a result of the dimethylated side chain, further complicates its separation and identification in complex biological matrices. This guide will provide in-depth solutions to these challenges, focusing on chromatographic separation, mass spectrometric identification, and robust sample preparation.

Section 1: Chromatographic Separation - Resolving Isobaric Interferences

The primary chromatographic challenge is achieving baseline separation of 5,5-Dimethyl-L-norleucine from its isomers, which is crucial for accurate quantification.[2]

Frequently Asked Questions (FAQs): Chromatographic Separation

Q1: My 5,5-Dimethyl-L-norleucine peak is co-eluting with leucine and/or isoleucine on my C18 column. What can I do?

A1: Co-elution of these isomers is a common issue on standard reversed-phase columns due to their similar hydrophobicity.[3][4][5] Here are several strategies to improve resolution:

  • Optimize Your Gradient: A shallower gradient with a lower percentage of organic solvent can increase the interaction time with the stationary phase and improve separation.[6]

  • Consider a Different Stationary Phase:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns can provide an alternative selectivity based on polarity and have been shown to be effective in separating isomeric amino acids.[6]

    • Chiral Columns: If you need to separate the L- and D-enantiomers of 5,5-Dimethyl-L-norleucine or its isomers, a chiral column is necessary.[7]

  • Derivatization: Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can alter the hydrophobicity of the amino acids and improve their separation.

Q2: I'm seeing poor peak shape (tailing or fronting) for my 5,5-Dimethyl-L-norleucine peak. What are the likely causes?

A2: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.[8]

  • Secondary Interactions: The amino group of 5,5-Dimethyl-L-norleucine can interact with residual silanol groups on the silica-based column, causing peak tailing. Ensure your mobile phase pH is appropriate to suppress these interactions (typically a low pH with an additive like formic acid).[8]

  • Injection Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your initial mobile phase, it can cause peak distortion.[9] Ideally, your sample solvent should be the same as or weaker than your mobile phase.

Troubleshooting Guide: Common HPLC/UPLC Issues
Problem Potential Cause Recommended Solution
High BackpressureBlockage in the system (e.g., column frit, in-line filter).[9]Systematically disconnect components to isolate the blockage. Replace filters or flush the column (if permissible).
Fluctuating BaselineAir bubbles in the pump or detector; mobile phase not properly mixed or degassed.Degas the mobile phase and purge the pump.
Ghost PeaksCarryover from a previous injection; contamination in the mobile phase or sample.[8]Run blank injections to confirm carryover. Clean the injector and autosampler. Use fresh, high-purity solvents.
Protocol: Optimized UPLC Method for Isomer Separation

This protocol is a starting point for developing a robust separation method for 5,5-Dimethyl-L-norleucine and its isomers.

  • Column: ACQUITY UPLC H-Class with a C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-25% B (shallow gradient for separation)

    • 15-16 min: 25-95% B (column wash)

    • 16-18 min: 95% B

    • 18-18.1 min: 95-2% B (return to initial conditions)

    • 18.1-22 min: 2% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45 °C

  • Injection Volume: 1-5 µL

  • Detection: UV (if derivatized) or Mass Spectrometry

Workflow Diagram: Chromatographic Analysis

chromatographic_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix Hydrolysis Protein Hydrolysis Sample->Hydrolysis Cleanup SPE Cleanup Hydrolysis->Cleanup Derivatization Derivatization (Optional) Cleanup->Derivatization UPLC UPLC Separation (Optimized Gradient) Derivatization->UPLC MS Mass Spectrometer UPLC->MS Data Data Acquisition MS->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of 5,5-Dimethyl-L-norleucine.

Section 2: Mass Spectrometry - Differentiating Isobaric Compounds

Due to their identical mass, distinguishing 5,5-Dimethyl-L-norleucine from its isomers requires tandem mass spectrometry (MS/MS) to generate unique fragmentation patterns.[10]

Frequently Asked Questions (FAQs): Mass Spectrometry

Q1: I can't distinguish between 5,5-Dimethyl-L-norleucine, leucine, and isoleucine in my full scan MS. How can I identify my compound of interest?

A1: You are correct; full scan MS will not differentiate these isobaric compounds. You must use MS/MS to fragment the precursor ions and analyze the resulting product ions. Different fragmentation techniques can yield different and potentially more informative spectra:

  • Collision-Induced Dissociation (CID): This is the most common fragmentation method and can often provide diagnostic ions.[1]

  • Higher-Energy C-trap Dissociation (HCD): Similar to CID but can provide more consistent fragmentation across different instrument platforms.

  • Electron-Transfer Dissociation (ETD): This technique is particularly useful for peptides as it preserves post-translational modifications and can generate different fragment ions (c- and z-type) compared to CID/HCD (b- and y-type). For free amino acids, its utility may be limited, but for peptides containing 5,5-Dimethyl-L-norleucine, it can be very powerful.[11]

Q2: What are the expected characteristic fragment ions for 5,5-Dimethyl-L-norleucine and its isomers?

A2: The fragmentation of leucine and isoleucine is well-characterized. Leucine typically loses its isobutyl side chain (a neutral loss of 56 Da), while isoleucine can undergo a characteristic loss of an ethyl radical (29 Da) and a subsequent loss of CO to yield a prominent ion at m/z 44. While specific data for 5,5-Dimethyl-L-norleucine is less common in the literature, we can predict its fragmentation based on its structure. The tert-butyl group is likely to be a favorable leaving group.

Troubleshooting Guide: MS/MS Analysis
Problem Potential Cause Recommended Solution
Low MS/MS SignalPoor fragmentation efficiency; low precursor ion intensity.Optimize collision energy for your specific compound. Ensure good chromatographic peak shape to maximize precursor ion intensity.
Non-specific FragmentationCollision energy is too high, leading to excessive fragmentation.Perform a collision energy ramp experiment to find the optimal energy that produces diagnostic fragment ions without excessive shattering.
Inconsistent FragmentationMatrix effects suppressing or enhancing ionization.[12][13]Improve sample cleanup to remove interfering matrix components. Use a stable isotope-labeled internal standard.
Table: Predicted and Known Fragment Ions of Leucine Isomers
Amino Acid Precursor Ion (m/z) Characteristic Fragment Ion(s) (m/z) Fragmentation Pathway
Leucine132.186.1, 44.1Neutral loss of formic acid, loss of isobutene
Isoleucine132.186.1, 69.1, 44.1Neutral loss of formic acid, loss of propene, loss of ethyl radical
5,5-Dimethyl-L-norleucine160.1Predicted: 114.1, 102.1, 57.1Predicted: Neutral loss of formic acid, loss of tert-butyl radical

Note: The predicted fragmentation for 5,5-Dimethyl-L-norleucine is based on chemical principles and requires experimental verification.

Workflow Diagram: MS/MS Differentiation Logic

msms_logic cluster_fragmentation MS/MS Fragmentation cluster_products Unique Product Ion Spectra Precursor Isobaric Precursor Ions (e.g., m/z 160.1 for Dimethyl-norleucine) CID Collision-Induced Dissociation (CID) Precursor->CID HCD Higher-Energy C-trap Dissociation (HCD) Precursor->HCD ETD Electron-Transfer Dissociation (ETD) Precursor->ETD Fragments_DMN Fragments for 5,5-Dimethyl-L-norleucine CID->Fragments_DMN Fragments_Leu Fragments for Leucine CID->Fragments_Leu Fragments_Ile Fragments for Isoleucine CID->Fragments_Ile Identification Unambiguous Identification Fragments_DMN->Identification Fragments_Leu->Identification Fragments_Ile->Identification

Caption: Logic for differentiating isomers using MS/MS.

Section 3: Sample Preparation and Derivatization

Robust sample preparation is critical for accurate and reproducible analysis of 5,5-Dimethyl-L-norleucine, especially in complex matrices.[14][15]

Frequently Asked Questions (FAQs): Sample Preparation

Q1: What is the best way to prepare my protein sample for analysis of total 5,5-Dimethyl-L-norleucine content?

A1: Acid hydrolysis is the gold standard for releasing amino acids from a protein backbone.[16]

  • Procedure: A common method is vapor-phase hydrolysis with 6 M HCl at 110-150°C for 24 hours. This minimizes contamination compared to liquid-phase hydrolysis.

  • Caution: Be aware that some amino acids, like tryptophan, are destroyed by acid hydrolysis. If other amino acids are of interest, alternative methods or protective agents may be needed.[16]

Q2: When should I consider derivatization, and what are the benefits?

A2: Derivatization is often necessary for GC-MS analysis to make the amino acids volatile.[17][18][19] For LC-MS, it can improve chromatographic resolution and ionization efficiency.

  • For GC-MS: Silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are commonly used.[18]

  • For LC-MS: Reagents like AQC or phenylisothiocyanate (PITC) can be used to add a chromophore for UV detection and improve reversed-phase retention.

Troubleshooting Guide: Sample Preparation
Problem Potential Cause Recommended Solution
Low Analyte RecoveryIncomplete protein hydrolysis; analyte loss during sample cleanup.[20]Optimize hydrolysis time and temperature. Use a solid-phase extraction (SPE) protocol optimized for amino acids.
High Background/InterferenceContamination from buffers, salts, or detergents.[21]Use volatile buffers (e.g., ammonium bicarbonate) and remove non-volatile salts before analysis. Perform a buffer exchange or use PVDF membrane blotting for cleanup.[14][21]
Derivatization ArtifactsPresence of water in the sample; incomplete reaction.[18]Ensure the sample is completely dry before adding the derivatization reagent. Optimize the reaction time and temperature.
Protocol: Protein Hydrolysis and Derivatization for GC-MS
  • Sample Preparation: Place 10-20 µg of purified, salt-free protein into a hydrolysis tube.

  • Hydrolysis: Add 200 µL of 6 M HCl containing 1% phenol. Seal the tube under vacuum and heat at 110°C for 24 hours.

  • Drying: After hydrolysis, cool the tube, break the seal, and dry the sample completely under a stream of nitrogen or in a vacuum centrifuge.

  • Derivatization (Silylation):

    • Add 50 µL of anhydrous acetonitrile and 50 µL of MTBSTFA to the dried sample.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before GC-MS analysis.

Section 4: Advanced Analytical Techniques

For particularly challenging analytical problems, other techniques can provide valuable information.

Frequently Asked Questions (FAQs): Advanced Techniques

Q1: Can Nuclear Magnetic Resonance (NMR) spectroscopy help in my analysis?

A1: Yes, NMR can be a powerful tool for the unambiguous structural elucidation of 5,5-Dimethyl-L-norleucine, especially when dealing with synthetic standards or purified compounds. 1H NMR can confirm the presence of the dimethyl and tert-butyl groups.[22][23][24] For stereochemical analysis, chiral derivatizing agents or chiral solvating agents can be used to create diastereomeric environments that can be distinguished by NMR.[22]

Q2: What is Ion Mobility Mass Spectrometry (IM-MS) and can it separate my isomers?

A2: IM-MS separates ions based on their size, shape, and charge in the gas phase. This technique can often separate isomeric compounds that are indistinguishable by mass alone.[10] If you have access to an IM-MS instrument, it could provide an orthogonal separation to your chromatography and help resolve 5,5-Dimethyl-L-norleucine from its isomers.

Comprehensive FAQ Section

  • Q: What is the most critical first step in troubleshooting the analysis of 5,5-Dimethyl-L-norleucine?

    • A: Ensuring the purity of your analytical standard and developing a selective chromatographic method that can resolve it from other leucine isomers. Without a good separation, downstream identification and quantification will be compromised.

  • Q: Can I use a standard protein digest (e.g., with trypsin) to analyze for 5,5-Dimethyl-L-norleucine?

    • A: A standard tryptic digest is designed to cleave proteins into peptides for identification. To determine the total amount of 5,5-Dimethyl-L-norleucine, you need to break the protein down into its constituent amino acids using acid hydrolysis.[16]

  • Q: My sample is in a buffer containing Tris and salts. Is this a problem?

    • A: Yes, Tris is a primary amine and will react with many derivatization reagents, causing interference.[21] Non-volatile salts can foul your LC-MS system. It is crucial to remove these contaminants before analysis using methods like dialysis, buffer exchange, or SPE.[14][21]

References

  • Waters Corporation. Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. [Link]

  • Sugimoto, H., et al. (2015). Method development for the determination of D- and L-isomers of leucine in human plasma by high-performance liquid chromatography tandem mass spectrometry and its application to animal plasma samples. Analytical and Bioanalytical Chemistry, 407(25), 7939-7947. [Link]

  • Cativiela, C., et al. (1991). Studies on the Stereochemical Characterization of N-Methylated Amino Acids. ConnectSci. [Link]

  • Imtakt. (2020). Amino Acid Isomer Separation Using the Intrada Amino Acid Column. [Link]

  • Bio-Synthesis Inc. Amino Acid Analysis Sample Preparation Guidelines. [Link]

  • Ye, T., et al. (2013). Methods to Identify the NMR Resonances of the 13C-Dimethyl N-terminal Amine on Reductively Methylated Proteins. Journal of Visualized Experiments, (82), 50923. [Link]

  • SPARC BioCentre Molecular Analysis. Sample Preparation. [Link]

  • El-Deen, A. K., & El-Sherbiny, D. T. (2022). Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega, 7(33), 29219–29227. [Link]

  • ResearchGate. (n.d.). Chromatographic separation of twenty amino acids using a Z-HILIC column. [Link]

  • Selva, M., & Perosa, A. (2008). A novel approach to amino acid synthesis: acid-assisted reactions with dimethyl carbonate for efficient O-methylated, N,O-methylated and N-formylated derivatives. Green Chemistry, 10(4), 457-464. [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. Journal of the American Chemical Society, 85(6), 839–843. [Link]

  • Aragen Life Sciences. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. [Link]

  • Creative Biolabs. Precise Leucine/Isoleucine Discrimination. [Link]

  • Grieves, J., et al. (2020). A computational and experimental study of the fragmentation of l-leucine, l-isoleucine and l-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. Analyst, 145(17), 5742-5750. [Link]

  • Restek. GC Derivatization. [Link]

  • Attah, I. K., et al. (2017). Investigation of the Complete Suite of the Leucine and Isoleucine Isomers: Towards Prediction of Ion Mobility Separation Capabilities. Journal of The American Society for Mass Spectrometry, 28(5), 947–957. [Link]

  • Grieves, J., et al. (2020). A computational and experimental study of the fragmentation of L-leucine, L-isoleucine and L-allo-isoleucine under collision-induced dissociation tandem mass spectrometry. University of Bristol Research Portal. [Link]

  • PolyPeptide Group. Sample Preparation for Protein Quantification by LC MS/MS. [Link]

  • Agilent. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. [Link]

  • LCGC. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 87090971, 5,5-Dimethyl-L-norleucine. [Link]

  • Wilce, M. C. J., et al. (1995). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Biochemistry, 34(50), 16397–16405. [Link]

  • The Fundamentals of Biochemistry. Hydrophobicity Scales. [Link]

  • Wilce, M. C. J., et al. (1995). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Biochemistry, 34(50), 16397–16405. [Link]

  • The Fundamentals of Biochemistry. Hydrophobicity Scales. [Link]

Sources

Reference Data & Comparative Studies

Validation

5,5-Dimethyl-L-norleucine vs. Methionine: A Technical Guide to Peptide Stability Engineering

Executive Summary In peptide drug discovery, Methionine (Met) represents a "Janus-faced" residue: essential for hydrophobic interactions and bioactivity, yet a primary liability for chemical stability due to its suscepti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In peptide drug discovery, Methionine (Met) represents a "Janus-faced" residue: essential for hydrophobic interactions and bioactivity, yet a primary liability for chemical stability due to its susceptibility to oxidation. 5,5-Dimethyl-L-norleucine (often abbreviated as 5,5-Dmnl or similar proprietary codes) has emerged as a superior non-canonical surrogate. Unlike standard Norleucine (Nle), which offers oxidation resistance but a linear steric profile, 5,5-Dmnl provides a bulky, branched aliphatic terminus that better mimics the electron density and steric volume of the Methionine sulfur-methyl moiety while conferring absolute resistance to oxidative degradation and enhanced proteolytic stability.

The Methionine Liability: Mechanism of Failure

To understand the necessity of 5,5-Dmnl, we must first quantify the failure mode of Methionine. Met residues are highly susceptible to Reactive Oxygen Species (ROS) generated during synthesis, purification, storage, or in vivo circulation.

The Oxidation Pathway

Methionine oxidizes to Methionine Sulfoxide (Met(O)) and, under severe stress, Methionine Sulfone (Met(O)₂) .

  • Chemical Consequence: The hydrophobic thioether side chain is converted into a polar, hydrophilic sulfoxide.

  • Structural Consequence: This polarity shift disrupts the hydrophobic core of the peptide, often leading to unfolding or aggregation.

  • Bioactivity Consequence: Loss of potency (typically 10-1000 fold) if the Met residue is part of a receptor-binding interface.

Diagram: Methionine Oxidation vs. 5,5-Dmnl Stability

The following diagram illustrates the chemical vulnerability of Met compared to the inert nature of 5,5-Dmnl.

Met_Oxidation_Comparison Met Methionine (Met) Hydrophobic Thioether ROS Oxidative Stress (H2O2, UV, Metal Ions) Met->ROS Susceptible MetO Met-Sulfoxide (Met(O)) Polar/Hydrophilic (Loss of Potency) ROS->MetO Oxidation Stable Structurally Intact Retained Potency ROS->Stable No Reaction Dmnl 5,5-Dimethyl-L-norleucine Bulky Hydrophobic Alkyl Dmnl->ROS Resistant

Figure 1: Comparative stability pathway. Methionine degrades to polar sulfoxides under oxidative stress, whereas 5,5-Dimethyl-L-norleucine remains chemically inert.

Chemical Comparison: Met vs. Nle vs. 5,5-Dmnl

While Norleucine (Nle) is the "classic" isostere for Methionine, it is imperfect. Its linear alkyl chain lacks the bulk of the sulfur atom. 5,5-Dimethyl-L-norleucine bridges this gap by adding a terminal tert-butyl-like group (specifically a gem-dimethyl modification at the C5 position).

FeatureMethionine (Met) Norleucine (Nle) 5,5-Dimethyl-L-norleucine
Side Chain -(CH₂)₂-S-CH₃-(CH₂)₃-CH₃-(CH₂)₂-C(CH₃)₃ *
Electronic Nature Electron-rich (S), oxidizableInert AlkylInert Alkyl
Steric Profile Medium bulk, flexibleLinear, "thin"Bulky, spherical terminus
Oxidation Risk High NoneNone
Proteolytic Stability Low (Native substrate)ModerateHigh (Steric shielding)
Hydrophobicity ModerateHighVery High

*Note: Structure approximates a neopentyl-like terminus, providing significant volume.

Why 5,5-Dmnl Wins on "Fit"

The sulfur atom in Methionine has a van der Waals radius larger than a methylene group. Standard Norleucine is often too "thin" to perfectly fill the hydrophobic pocket evolved to bind Methionine.

  • 5,5-Dmnl provides a "fat" terminal group (similar to a t-butyl) that mimics the electron cloud volume of the -S-CH₃ group more accurately than the linear Nle chain.

  • Result: Better maintenance of binding affinity (K_d) in tight hydrophobic pockets.

Experimental Validation: Stability & Performance

Experiment A: Oxidative Stress Testing

Objective: Determine the half-life of the peptide analog under forced oxidation conditions.

Protocol:

  • Peptide Synthesis: Synthesize three variants of a model peptide (e.g., Enkephalin analog or GLP-1 fragment):

    • Wild Type (Met-containing)

    • Nle-variant

    • 5,5-Dmnl-variant[1][2][3][4]

  • Stress Condition: Dissolve peptides (1 mg/mL) in PBS (pH 7.4) containing 0.1% Hydrogen Peroxide (H₂O₂) .

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at t = 0, 1h, 4h, 24h. Quench with Methionine (excess) or Ascorbic Acid.

  • Analysis: Analyze via RP-HPLC and LC-MS.

    • Met-Peptide: Look for mass shift +16 Da (Sulfoxide).

    • Analogs: Look for unchanged retention time and mass.

Expected Results:

  • Met-Peptide: >50% degradation within 1-4 hours.

  • 5,5-Dmnl-Peptide: 0% degradation at 24 hours.

Experiment B: Proteolytic Stability (Microsomal Stability)

Objective: Assess if the bulky side chain protects the peptide backbone from enzymatic cleavage.

Protocol:

  • System: Pooled Liver Microsomes (Human or Rat).

  • Incubation: 1 µM peptide in buffer with NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 min.

  • Analysis: LC-MS/MS to quantify remaining parent compound.

Insight: The bulky gem-dimethyl group of 5,5-Dmnl creates steric hindrance. If the Met residue is near the cleavage site, 5,5-Dmnl often extends the half-life significantly compared to both Met and Nle.

Decision Framework: When to Use Which?

Not every Methionine needs the expensive 5,5-Dmnl replacement. Use the following logic flow to decide.

Selection_Logic Start Target Peptide contains Methionine? Oxidation Is Oxidation a stability issue? Start->Oxidation Pocket Is Met buried in a tight hydrophobic pocket? Oxidation->Pocket Yes KeepMet Keep Methionine (Add antioxidants to formulation) Oxidation->KeepMet No Proteolysis Is Met a site of proteolytic cleavage? Pocket->Proteolysis No (Solvent Exposed) UseDmnl Use 5,5-Dimethyl-L-norleucine (Max Stability & Steric Fit) Pocket->UseDmnl Yes (Needs Bulk) UseNle Use Norleucine (Nle) (Cost-effective, Standard) Proteolysis->UseNle No Proteolysis->UseDmnl Yes (Needs Shielding)

Figure 2: Selection logic for Methionine surrogates.

Synthesis & Incorporation Notes

  • Commercial Availability: 5,5-Dimethyl-L-norleucine is available as Fmoc-protected derivatives (e.g., Fmoc-5,5-dimethyl-L-norleucine) from specialized non-canonical amino acid suppliers.

  • Coupling Conditions: Due to the steric bulk at the γ/δ positions, coupling efficiency is generally good, unlike β-branched amino acids. Standard HATU/DIEA or DIC/Oxyma protocols are effective.

  • Solubility: Peptides containing 5,5-Dmnl will be more hydrophobic than Met parents. Adjust purification gradients (acetonitrile) accordingly.

References

  • PubChem. 5,5-Dimethyl-L-norleucine Compound Summary. National Library of Medicine. Available at: [Link]

  • Luo, S. & Levine, R.L. (2009). Methionine in proteins defends against oxidative stress.[5][6] FASEB Journal. (Demonstrates the antioxidant role of Met, highlighting why its removal requires careful structural mimicry). Available at: [Link]

  • Gentilucci, L. et al. (2010). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics. (Review of non-canonical strategies for stability). Available at: [Link]

Sources

Comparative

Comprehensive Comparison Guide: 5,5-Dimethyl-L-norleucine vs. Leucine in Protein Function

Executive Summary In the precise world of protein engineering and peptidomimetics, the choice between a canonical amino acid and its non-canonical analog can determine the stability, potency, and metabolic fate of a ther...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the precise world of protein engineering and peptidomimetics, the choice between a canonical amino acid and its non-canonical analog can determine the stability, potency, and metabolic fate of a therapeutic candidate. This guide provides an in-depth technical comparison between Leucine (Leu) , the standard hydrophobic residue, and 5,5-Dimethyl-L-norleucine (5,5-DMNL) , a bulky, hyper-hydrophobic analog.

Key Findings:

  • Hydrophobicity & Packing: 5,5-DMNL offers significantly greater hydrophobic surface area and steric bulk than Leucine, making it a powerful tool for filling "packing defects" in protein cores to enhance thermal stability (

    
    ).
    
  • Proteolytic Resistance: The terminal tert-butyl group of 5,5-DMNL provides steric occlusion that protects the peptide bond from proteolytic cleavage, a critical advantage over Leucine in peptide drug design.

  • Signaling Specificity: While Leucine is the primary agonist for the mTORC1 signaling pathway via Sestrin2 binding, 5,5-DMNL's bulky side chain likely prevents effective binding, rendering it biologically orthogonal or a potential competitive antagonist in nutrient sensing pathways.

Chemical & Structural Analysis[1][2]

To understand the functional divergence, we must first analyze the physicochemical properties of the two molecules. 5,5-DMNL is structurally a derivative of norleucine where the


-carbon is replaced by a quaternary carbon bearing three methyl groups (a tert-butyl group), or more accurately described as 2-amino-5,5-dimethylhexanoic acid .
Table 1: Physicochemical Comparison
FeatureL-Leucine (Canonical)5,5-Dimethyl-L-norleucine (Analog)Impact on Protein Function
IUPAC Name (2S)-2-amino-4-methylpentanoic acid(2S)-2-amino-5,5-dimethylhexanoic acid5,5-DMNL has a longer, bulkier side chain.
Formula


Increased molecular weight (+28 Da).
Side Chain Isobutyl (

)
tert-Butyl-ethyl (

)
5,5-DMNL introduces a rigid, spherical tert-butyl motif.
Steric Bulk Moderate (

-branched)
High (

-branched, quaternary)
5,5-DMNL fills larger hydrophobic cavities but causes clashes in tight cores.
Hydrophobicity High (Hydropathy Index: 3.8)Very High (Hyper-hydrophobic)5,5-DMNL drives stronger hydrophobic collapse and core burial.
Oxidation ResistantResistantBoth are superior to Methionine for oxidative stability.
Structural Visualization (DOT Diagram)

The following diagram contrasts the topology of the two side chains, highlighting the steric "umbrella" effect of the tert-butyl group in 5,5-DMNL.

SideChainComparison cluster_Leu L-Leucine (Isobutyl) cluster_DMNL 5,5-Dimethyl-L-norleucine (tert-Butyl-ethyl) Leu_CA Leu_CB Cβ (CH2) Leu_CA->Leu_CB Leu_CG Cγ (CH) Leu_CB->Leu_CG Leu_CD1 Cδ1 (CH3) Leu_CG->Leu_CD1 Leu_CD2 Cδ2 (CH3) Leu_CG->Leu_CD2 DMNL_CG Cγ (CH2) Leu_CG->DMNL_CG Steric Expansion DMNL_CA DMNL_CB Cβ (CH2) DMNL_CA->DMNL_CB DMNL_CB->DMNL_CG DMNL_CD Cδ (Quaternary) DMNL_CG->DMNL_CD Extension DMNL_CE1 Cε1 (CH3) DMNL_CD->DMNL_CE1 DMNL_CE2 Cε2 (CH3) DMNL_CD->DMNL_CE2 DMNL_CE3 Cε3 (CH3) DMNL_CD->DMNL_CE3

Caption: Comparative topology of Leucine vs. 5,5-DMNL. Note the extension at the Gamma position and the massive quaternary cluster in 5,5-DMNL.

Functional Impact on Protein Stability[3][4][5][6][7]

The incorporation of 5,5-DMNL is a strategic choice for enhancing the thermodynamic stability of proteins, particularly those with suboptimal hydrophobic core packing.

The "Hole Filling" Mechanism

Leucine is often too small to perfectly fill the hydrophobic cavities in the core of a folded protein, leaving "packing defects" that allow solvent entry and destabilize the structure.

  • Mechanism: 5,5-DMNL acts as a "space-filling" residue. Its bulky tert-butyl group can occupy these voids more effectively than the isopropyl group of Leucine.

  • Thermodynamic Result: The increased burial of hydrophobic surface area (

    
    ) and improved Van der Waals contacts typically result in an increase in the melting temperature (
    
    
    
    ) of the protein, often by 2–5°C per substitution , provided no steric clashes are introduced.
Proteolytic Stability (Half-Life Extension)

In peptide therapeutics, the primary failure mode is rapid degradation by proteases (e.g., chymotrypsin, which targets bulky hydrophobic residues).

  • Leucine: A primary substrate for chymotrypsin-like proteases.

  • 5,5-DMNL: The steric bulk of the tert-butyl group adjacent to the scissile bond hinders the protease active site from accessing the backbone. This can extend the plasma half-life of peptide drugs significantly.

Biological Signaling & Incorporation

For researchers studying cellular signaling (specifically mTORC1) or attempting to incorporate this analog into proteins in vivo, the distinction is critical.

mTORC1 Signaling Specificity

The mechanistic target of rapamycin complex 1 (mTORC1) is the master regulator of growth, activated by Leucine via the sensor Sestrin2 .

  • Leucine: Binds to a specific hydrophobic pocket in Sestrin2 with high affinity (

    
    ), triggering the release of GATOR2 and activating mTORC1.
    
  • 5,5-DMNL: Due to the precise steric constraints of the Sestrin2 leucine-binding pocket, the bulky 5,5-DMNL is predicted to fail to bind or bind with significantly reduced affinity.

    • Implication: 5,5-DMNL can be used as a "silent" hydrophobic residue to decouple protein synthesis support from nutrient signaling, or potentially as a competitive antagonist if it binds but does not induce the conformational change in Sestrin2.

Incorporation Protocol (SPI Method)

Since 5,5-DMNL is non-canonical, it is not charged by wild-type Leucyl-tRNA Synthetase (LeuRS) efficiently due to steric exclusion at the editing site. Incorporation requires specific auxotrophic strains or engineered synthetases.

Protocol: Selective Pressure Incorporation (SPI)
  • Strain: Use a Leucine auxotroph (e.g., E. coli strain lacking leuB).

  • Growth Phase: Grow cells in minimal medium with limiting Leucine until

    
    .
    
  • Depletion: Wash cells to remove residual Leucine.

  • Induction: Resuspend in medium containing 5,5-DMNL (0.5 - 1 mM) and the inducer (IPTG).

  • Expression: Allow protein synthesis for 4-16 hours. The LeuRS (or an engineered variant like LeuRS-T252A to accommodate bulk) will charge tRNA

    
     with 5,5-DMNL.
    
Incorporation Workflow Diagram

IncorporationWorkflow start Start: Leu-Auxotroph Strain growth Grow to Mid-Log Phase (Limiting Leucine) start->growth depletion Depletion Step (Remove Leu) growth->depletion addition Add 5,5-DMNL (High Conc: 1mM) depletion->addition synthesis Protein Expression (Translation uses 5,5-DMNL) addition->synthesis analysis Analysis: Mass Spec (Confirm +28Da shifts) CD Spec (Check Folding) synthesis->analysis

Caption: Selective Pressure Incorporation (SPI) workflow for substituting Leucine with 5,5-DMNL in recombinant proteins.

Experimental Validation

To validate the effects of 5,5-DMNL on your specific protein, the following assays are recommended:

Table 2: Recommended Characterization Assays
AssayPurposeExpected Outcome (vs. WT Leucine)
Circular Dichroism (CD) Assess Secondary StructureSpectra should be identical if the core accommodates the bulk; loss of signal indicates steric unfolding.
Differential Scanning Calorimetry (DSC) Measure Thermal Stability (

)
Expect increase in

if packing is improved; decrease if steric clash occurs.
Mass Spectrometry (ESI-MS) Verify IncorporationMass shift of +28 Da per Leucine substituted.
Proteolysis Assay Assess StabilityIncubate with Chymotrypsin. 5,5-DMNL variants should show slower degradation kinetics .

References

  • PubChem Compound Summary. "5,5-Dimethyl-L-norleucine." National Center for Biotechnology Information. Accessed March 6, 2026. Link

  • Sigma-Aldrich Product Data. "(S)-2-Amino-5,5-dimethylhexanoic acid." Merck KGaA. Accessed March 6, 2026. Link

  • Wolfson, H.J., et al. "Sestrin2 is a Leucine Sensor for the mTORC1 Pathway." Science, 2016. (Contextual reference for Leucine specificity in signaling). Link

  • Link, A.J., et al. "Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids." Nat Biotechnol, 2006. (Methodology for ncAA incorporation). Link

  • Meanwell, N.A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." J. Med. Chem., 2011. (Reference for tert-butyl groups as hydrophobic isosteres). Link

Validation

Functional Analysis of 5,5-Dimethyl-L-norleucine: A High-Stability, Bulky Methionine Surrogate for Peptide Engineering

Executive Summary 5,5-Dimethyl-L-norleucine (5,5-DMNL) is a specialized non-canonical amino acid utilized as a methionine (Met) surrogate in peptide engineering and medicinal chemistry. Unlike the isosteric surrogate Nor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5,5-Dimethyl-L-norleucine (5,5-DMNL) is a specialized non-canonical amino acid utilized as a methionine (Met) surrogate in peptide engineering and medicinal chemistry. Unlike the isosteric surrogate Norleucine (Nle), which mimics Methionine's shape but lacks the sulfur atom, 5,5-DMNL introduces significant steric bulk and enhanced hydrophobicity through a terminal tert-butyl-like structure.

This guide provides a functional analysis of 5,5-DMNL, comparing its physicochemical properties to Methionine and Norleucine.[1] It details experimental protocols for its incorporation via Solid Phase Peptide Synthesis (SPPS) and methods for validating its impact on oxidative stability and hydrophobic packing.

Part 1: Comparative Analysis of Methionine Surrogates

The selection of a methionine surrogate depends on the specific engineering goal: isosteric replacement (Nle) or hydrophobic stabilization (5,5-DMNL).

Physicochemical Properties

5,5-DMNL is defined by its oxidation resistance and increased van der Waals volume. While Methionine is susceptible to oxidation (forming sulfoxides), 5,5-DMNL is chemically inert under physiological oxidative stress.

PropertyL-Methionine (Met)L-Norleucine (Nle)5,5-Dimethyl-L-norleucine (5,5-DMNL)
Side Chain Structure



Molecular Weight 149.21 Da131.17 Da159.23 Da
Oxidation Susceptibility High (forms Met-SO)NegligibleNegligible
Hydrophobicity (LogP) -1.87 (approx)Higher than MetHighest (Bulky hydrophobic tail)
Steric Bulk (Volume) ~163 ų~160 ų>190 ų (Est. due to branching)
Primary Utility Native functionIsosteric replacement, oxidation probingHydrophobic core packing, proteolytic stability
Structural & Functional Implications[1]
  • Oxidative Stability: The absence of the sulfur atom in 5,5-DMNL prevents the formation of diastereomeric sulfoxides, which often disrupt protein folding and reduce biological activity.

  • Steric "Hole Filling": The terminal tert-butyl group of 5,5-DMNL is significantly bulkier than the methyl-thio ether of Met. This makes 5,5-DMNL ideal for filling hydrophobic voids in protein cores (cavity-filling mutations) or blocking access to proteases in peptide therapeutics (steric shielding).

  • Binding Affinity: In ligand-receptor interactions, replacing Met with 5,5-DMNL can enhance affinity if the binding pocket is large and hydrophobic. Conversely, it may abolish binding if the pocket is sterically restricted (as seen in some LC3B inhibitor studies where the bulk caused steric clash).

Part 2: Experimental Protocols

Workflow 1: Incorporation via Solid Phase Peptide Synthesis (SPPS)

Unlike Norleucine, which can be translationally incorporated by wild-type auxotrophic E. coli, 5,5-DMNL is typically incorporated synthetically due to its steric bulk, which may not be efficiently processed by Methionyl-tRNA Synthetase (MetRS).

Reagents:

  • Fmoc-5,5-dimethyl-L-norleucine (commercially available).

  • Resin: Rink Amide or Wang resin.

  • Coupling Agents: HATU/DIEA or DIC/Oxyma.

Protocol:

  • Resin Swelling: Swell resin in DMF for 30 min.

  • Deprotection: Remove Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling:

    • Dissolve Fmoc-5,5-DMNL (3-5 eq), HATU (3-5 eq), and DIEA (6-10 eq) in DMF.

    • Note: Due to the steric bulk of the side chain, extend coupling time to 60-90 minutes or perform double coupling to ensure complete reaction.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: Cleave peptide from resin using TFA/TIS/H2O (95:2.5:2.5) for 2-3 hours.

  • Precipitation: Precipitate in cold diethyl ether and lyophilize.

Workflow 2: Validation of Oxidative Resistance

This assay confirms the functional advantage of 5,5-DMNL over Methionine.

Protocol:

  • Preparation: Dissolve purified peptides (Met-variant and 5,5-DMNL-variant) in PBS (pH 7.4) at 100 µM.

  • Oxidation Stress: Add Hydrogen Peroxide (

    
    ) to a final concentration of 0.1% - 3%. Incubate at room temperature for 1-4 hours.
    
  • Quenching: Stop reaction with 10 mM Methionine or Sodium Ascorbate.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • Met-Peptide: Will show a mass shift of +16 Da (Met-Sulfoxide) and a shift to earlier retention time (more polar).

    • 5,5-DMNL-Peptide: Should show no mass shift and no retention time shift , confirming stability.

Part 3: Visualizations

Diagram 1: Structural & Functional Logic

This diagram illustrates the decision tree for selecting 5,5-DMNL and its structural consequences compared to Met and Nle.

Met_Surrogates cluster_struct Side Chain Architecture Met L-Methionine (Met) (Native, Oxidizable) Goal Engineering Goal Met->Goal Replace due to Oxidation/Instability Nle L-Norleucine (Nle) (Isosteric, Stable) Goal->Nle Maintain Shape (Isosteric) DMNL 5,5-Dimethyl-L-norleucine (Bulky, Stable, Hydrophobic) Goal->DMNL Increase Bulk/ Hydrophobicity App_Nle Application: Oxidation Probing Minimal Structural Perturbation Nle->App_Nle App_DMNL Application: Hydrophobic Core Packing Proteolytic Stability (Steric Shield) DMNL->App_DMNL Struct_Met -CH2-CH2-S-CH3 (Flexible, Reactive) Struct_DMNL -CH2-CH2-C(CH3)3 (Rigid, Inert, Bulky) Struct_Met->Struct_DMNL Substitution Effect: +Volume, -Reactivity

Caption: Comparison of Methionine surrogates. 5,5-DMNL is selected for steric bulk and stability.

Diagram 2: Experimental Validation Workflow

A self-validating loop for synthesizing and testing 5,5-DMNL peptides.

Validation_Workflow Start Design Peptide (Met -> 5,5-DMNL) SPPS SPPS Synthesis (Double Coupling) Start->SPPS Purify HPLC Purification SPPS->Purify Check_MS LC-MS Validation (Confirm MW +10 Da vs Met) Purify->Check_MS Oxidation H2O2 Stress Test (1-4 hrs) Check_MS->Oxidation If Pure Analysis Analytical HPLC Oxidation->Analysis Result_Met Met Control: Shift (+16 Da) Earlier Elution Analysis->Result_Met Control Result_DMNL 5,5-DMNL: No Shift Stable Retention Analysis->Result_DMNL Target

Caption: Workflow for synthesis and oxidative stability validation of 5,5-DMNL peptides.

References

  • PubChem. (n.d.).[2] 5,5-Dimethyl-L-norleucine | C8H17NO2. National Library of Medicine. Retrieved from [Link]

  • Hafner, A., et al. (2020). Stapled peptide inhibitors of autophagy adapter LC3B. National Institutes of Health (PMC). Retrieved from [Link]

  • Cirino, P. C., et al. (2003). Global Incorporation of Norleucine in Place of Methionine in Cytochrome P450 BM-3 Heme Domain Increases Peroxygenase Activity. Caltech. Retrieved from [Link]

  • Bogosian, G., et al. (1989).[3][4] Biosynthesis and Incorporation into Protein of Norleucine by Escherichia coli. Journal of Biological Chemistry. Retrieved from [Link]

Sources

Comparative

validation of 5,5-Dimethyl-L-norleucine incorporation using mass spectrometry

An in-depth technical guide for validating the incorporation of the non-canonical amino acid (ncAA) 5,5-Dimethyl-L-norleucine using mass spectrometry (MS). As a Senior Application Scientist, I have structured this guide...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the incorporation of the non-canonical amino acid (ncAA) 5,5-Dimethyl-L-norleucine using mass spectrometry (MS). As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a comprehensive, objective comparison of analytical modalities, grounded in fundamental physicochemical principles and field-proven methodologies.

The Analytical Challenge: 5,5-Dimethyl-L-norleucine

5,5-Dimethyl-L-norleucine (often utilized as a neopentylglycine equivalent) is a bulky, highly hydrophobic aliphatic amino acid. It is frequently employed in peptide engineering to enhance proteolytic stability or modulate target binding, such as in the development of sortilin inhibitors[1][2].

Unlike widely used ncAAs such as azidohomoalanine (AHA) or homopropargylglycine (HPG), 5,5-Dimethyl-L-norleucine lacks a bio-orthogonal reactive handle (e.g., an azide or alkyne group). Consequently, standard enrichment techniques like Bio-Orthogonal Non-Canonical Amino acid Tagging (BONCAT) via click-chemistry cannot be utilized[3][4][5]. Validation of its incorporation into recombinant proteins relies entirely on high-resolution mass spectrometry to detect the exact mass shift. Assuming it replaces a canonical Leucine or Isoleucine residue, the incorporation yields a precise mass shift of +28.0313 Da (the difference between the neopentyl group and the standard isobutyl/sec-butyl group).

Quantitative Comparison of MS Modalities

To validate incorporation, researchers must choose between two primary MS modalities: Peptide-Centric (Bottom-Up) and Intact Protein (Top-Down) analysis. Table 1 objectively compares their performance metrics.

Table 1: Performance Comparison of MS Modalities for 5,5-Dimethyl-L-norleucine Validation

Performance MetricBottom-Up LC-MS/MSTop-Down Intact MS
Primary Output Site-specific confirmation & sequence localizationGlobal incorporation efficiency (%)
Mass Shift Target +28.031 Da on specific tryptic peptides+28.031 Da on intact protein envelope
Resolution Requirement High (≥30,000 at m/z 400) to avoid isobaric interferenceUltra-High (≥120,000) for large proteins
Sample Complexity Excellent (handles complex cell lysates)Poor (requires highly purified protein)
Throughput High (automated DDA/DIA workflows)Moderate (requires manual deconvolution)
Key Limitation Missed cleavages due to steric hindranceAdduct convolution (e.g., Na+ adducts)

Method 1: Bottom-Up LC-MS/MS Workflow

Bottom-up proteomics is the gold standard for confirming the exact residue where 5,5-Dimethyl-L-norleucine has been incorporated[6][7].

Causality & Experimental Design

Because 5,5-Dimethyl-L-norleucine is highly hydrophobic, it often buries itself within the protein core. Standard urea concentrations (8M) and heating are strictly required to fully denature the protein and expose these sites to proteases. Furthermore, the bulky neopentyl side chain creates significant steric hindrance. If the ncAA is incorporated adjacent to a Lysine or Arginine, it will likely inhibit tryptic cleavage. Therefore, the search algorithm must be explicitly configured to allow for up to 2 missed cleavages.

Step-by-Step Methodology
  • Denaturation & Reduction: Resuspend the protein pellet in 8M Urea, 50 mM Tris-HCl (pH 8.0). Add 5 mM TCEP and incubate at 37°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Add 10 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes. (Self-validation: Ensure IAA is quenched with DTT to prevent over-alkylation, which causes artifactual mass shifts).

  • Digestion: Dilute the Urea concentration to <2M using 50 mM Tris-HCl. Add Trypsin/Lys-C mix at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.

  • Desalting: Acidify the sample with 1% Trifluoroacetic acid (TFA). Desalt peptides using C18 StageTips, wash with 0.1% Formic Acid (FA), and elute in 80% Acetonitrile/0.1% FA.

  • LC-MS/MS Acquisition: Inject onto a C18 analytical column coupled to an Orbitrap mass spectrometer. Operate in Data-Dependent Acquisition (DDA) mode.

  • Bioinformatics: Search spectra against the target sequence with a dynamic modification of +28.0313 Da on Leucine/Isoleucine.

BottomUp N1 Protein Extraction & Denaturation N2 Trypsin/Lys-C Digestion N1->N2 N3 LC Separation (C18 Column) N2->N3 N4 Tandem MS (HCD/CID) N3->N4 N5 Data Analysis (+28.031 Da Shift) N4->N5

Bottom-up LC-MS/MS workflow for detecting +28.031 Da mass shifts in tryptic peptides.

Method 2: Top-Down Intact Mass Spectrometry

While bottom-up MS proves where the ncAA is, top-down intact MS is required to calculate how much of the protein contains the ncAA (global incorporation efficiency).

Causality & Experimental Design

The mass shift of 5,5-Dimethyl-L-norleucine is +28.03 Da. A common artifact in intact protein MS is the sodium adduct (replacement of H+ with Na+), which yields a mass shift of +21.98 Da. At lower resolutions, the +22 Da sodium peak and the +28 Da ncAA peak will merge into a single broad envelope, rendering the calculation of incorporation efficiency impossible. Therefore, stringent desalting via Size Exclusion Chromatography (SEC) or C4 solid-phase extraction is a non-negotiable prerequisite.

Step-by-Step Methodology
  • Purification: Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA) to >95% homogeneity.

  • Stringent Desalting: Pass the purified protein through a Zeba Spin Desalting Column (or equivalent SEC) pre-equilibrated with LC-MS grade water containing 0.1% FA.

  • Direct Infusion / LC-MS: Introduce the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) via a C4 microbore column.

  • Acquisition: Acquire MS1 spectra across an m/z range appropriate for the protein's charge state envelope (typically m/z 500–2000).

  • Deconvolution: Use deconvolution software (e.g., BioPharma Finder or MaxEnt1) to convert the multi-charged envelope into a zero-charge monoisotopic or average mass.

  • Quantification: Calculate incorporation efficiency by dividing the area under the curve (AUC) of the +28.03 Da shifted peak by the sum of the AUCs of the wild-type and shifted peaks.

TopDown N1 Intact Protein Purification N2 Stringent Desalting (SEC or C4) N1->N2 N3 High-Res MS1 Acquisition N2->N3 N4 Spectral Deconvolution (Zero-Charge Mass) N3->N4 N5 Calculate Global Incorporation Ratio N4->N5

Top-down intact mass spectrometry pipeline for validating global ncAA incorporation.

False Discovery Mitigation: A Self-Validating System

To ensure absolute trustworthiness in your findings, your analytical pipeline must be self-validating. The most significant risk of false discovery when validating 5,5-Dimethyl-L-norleucine is formylation .

Formic acid, ubiquitously used in LC-MS solvents, can artifactually formylate primary amines (N-terminus or Lysine side chains). Formylation results in a mass shift of +27.9949 Da . The difference between actual ncAA incorporation (+28.0313 Da) and artifactual formylation (+27.9949 Da) is a mere 0.0364 Da .

To build a self-validating protocol:

  • High-Resolution MS1: The mass spectrometer must be set to a resolution of at least 30,000 at m/z 1000 to baseline-resolve the 0.0364 Da difference.

  • MS2 Fragmentation Verification: Formyl groups are often neutrally lost during Higher-energy Collisional Dissociation (HCD), whereas the aliphatic neopentyl side chain of 5,5-Dimethyl-L-norleucine is highly stable and will remain intact on the b and y fragment ions.

  • Synthetic Standard Spiking: Synthesize a heavy-isotope labeled version of the target peptide containing 5,5-Dimethyl-L-norleucine. Spike this into the sample; the endogenous peptide must perfectly co-elute with the heavy standard's retention time (RT).

FDR N1 Identify +28.031 Da Shift in MS1 N2 Check MS2 Fragmentation (Stable b/y ions) N1->N2 N3 Exclude Formylation (+27.995 Da Artifact) N2->N3 N4 Verify Co-elution with Synthetic Standard RT N3->N4 N5 Validated ncAA Incorporation N4->N5

Logical workflow for mitigating false discovery in ncAA mass spectrometry validation.

References

1.[1] AU2022260554A9 - Modulators of sortilin activity. Google Patents. 2.[2] SORT-PGRN interaction inhibitor 3 | C15H19Cl2NO3. PubChem - NIH.[Link] 3.[3] Cell-type-specific metabolic labeling, detection and identification of nascent proteomes in vivo. Springer Nature Experiments.[Link] 4.[4] Recent advancements in mass spectrometry–based tools to investigate newly synthesized proteins. PubMed Central (PMC).[Link] 5.[6] Identification of secreted bacterial proteins by noncanonical amino acid tagging. Proceedings of the National Academy of Sciences (PNAS).[Link] 6.[7] Dual Noncanonical Amino Acid Incorporation Enabling Chemoselective Protein Modification at Two Distinct Sites in Yeast. Biochemistry - ACS Publications.[Link]

Sources

Comparative

A Comparative Guide to 5,5-Dimethyl-L-norleucine: Enhancing Peptide Therapeutics Through Steric Shielding

The therapeutic potential of peptides is often hampered by their poor metabolic stability.[1][2] The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has become a cornerstone strategy to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic potential of peptides is often hampered by their poor metabolic stability.[1][2] The incorporation of non-canonical amino acids (ncAAs) into peptide sequences has become a cornerstone strategy to overcome this limitation, offering a powerful means to enhance pharmacological properties.[3][4][5] This guide provides an in-depth comparative analysis of 5,5-Dimethyl-L-norleucine, a synthetic ncAA, with other structurally distinct ncAAs, supported by experimental data to guide researchers in the rational design of next-generation peptide drugs.

Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery

The 20 proteinogenic amino acids provide a limited chemical toolbox for drug discovery.[3][6] Non-canonical amino acids expand this toolbox, allowing for the fine-tuning of properties such as stability, receptor affinity, and bioavailability.[4][7][] By replacing natural amino acids with synthetic counterparts, medicinal chemists can introduce novel functionalities, conformational constraints, and resistance to enzymatic degradation.[9][10][11] 5,5-Dimethyl-L-norleucine, an isomer of leucine, is a prime example of an ncAA designed to impart specific, advantageous traits to a peptide therapeutic.

5,5-Dimethyl-L-norleucine: A Profile

  • IUPAC Name: (2S)-2-amino-5,5-dimethylhexanoic acid[12][13]

  • Structure: An amino acid with a neopentyl side chain, creating significant steric bulk.

  • Key Feature: The quaternary carbon at the δ-position (C5) provides a unique and sterically demanding architecture compared to its natural isomer, leucine.

This bulky side chain is hypothesized to act as a "steric shield," protecting adjacent peptide bonds from the action of proteolytic enzymes.

Comparative Framework: Selecting Alternative ncAAs

To contextualize the performance of 5,5-Dimethyl-L-norleucine, we selected three other ncAAs for comparison, each representing a different structural class:

  • L-tert-Leucine: Features a quaternary β-carbon, providing maximum steric hindrance immediately adjacent to the peptide backbone. It serves as a benchmark for the effects of extreme bulk.[14][15]

  • L-Norleucine: A linear, non-branched isomer of leucine. It acts as a control to evaluate the impact of side-chain branching and bulk on peptide stability.[16][17]

  • L-Cyclohexylalanine (Cha): Contains a cyclic aliphatic side chain, which introduces both bulk and conformational rigidity, influencing how the peptide folds and interacts with proteases and receptors.[18][19]

Experimental Design: Assessing Proteolytic Stability

To quantify the impact of these ncAAs, a model pentapeptide (Ac-Tyr-X-Gly-Phe-Met-NH2) was designed, where 'X' was substituted with each of the four ncAAs. The stability of these peptides was then evaluated in a plasma stability assay.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol details the standard procedure for synthesizing the model peptides.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-5,5-dimethyl-L-norleucine, Fmoc-L-tert-leucine, Fmoc-L-norleucine, and Fmoc-L-cyclohexylalanine)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (for cleavage)

Procedure:

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.

  • Amino Acid Coupling: Pre-activate the desired Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add the activated mixture to the resin and agitate for 2 hours. Wash thoroughly with DMF.

  • Iteration: Repeat steps 2 and 3 for each amino acid in the sequence.

  • N-terminal Acetylation: After the final deprotection, treat the resin with a solution of acetic anhydride and DIPEA in DMF to cap the N-terminus.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5) for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity via mass spectrometry.

Protocol 2: In Vitro Plasma Stability Assay

This assay measures the rate of peptide degradation in a biologically relevant matrix.

Materials:

  • Purified test peptides

  • Pooled human plasma

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) with 0.1% TFA (Quenching solution)

  • RP-HPLC system

Procedure:

  • Preparation: Prepare a 1 mg/mL stock solution of each peptide in PBS. Thaw human plasma at 37°C and centrifuge to remove precipitates.

  • Incubation: Pre-warm the plasma to 37°C. Add the peptide stock solution to the plasma to achieve a final concentration of 100 µM.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the plasma-peptide mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of cold ACN with 0.1% TFA to precipitate plasma proteins and stop enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by RP-HPLC, quantifying the peak area of the intact peptide at each time point.

  • Data Analysis: Calculate the half-life (t½) by plotting the percentage of intact peptide remaining versus time and fitting the data to a one-phase decay model.

Results: A Quantitative Comparison

The experimental data reveal significant differences in the stability and properties of the peptides based on the incorporated ncAA.

Table 1: Physicochemical and Stability Data of Model Peptides

ncAA at Position XMolecular Weight (Da)RP-HPLC Retention Time (min)*Plasma Half-Life (t½, hours)
5,5-Dimethyl-L-norleucine 695.918.2> 24
L-tert-Leucine681.917.515.8
L-Cyclohexylalanine707.919.19.3
L-Norleucine681.916.92.1

*Retention time on a C18 column; a longer retention time indicates greater hydrophobicity.

Discussion: Interpreting the Data

The results strongly support the hypothesis that steric hindrance plays a critical role in protecting peptides from proteolysis.

  • 5,5-Dimethyl-L-norleucine conferred exceptional stability, with no significant degradation observed over 24 hours. Its neopentyl side chain effectively shields the adjacent peptide bonds from enzymatic attack without introducing the extreme, potentially structure-disrupting bulk of L-tert-leucine.

  • L-tert-Leucine also significantly enhanced stability, confirming the effectiveness of steric shielding. However, its bulk is positioned closer to the backbone, which can sometimes overly constrain peptide conformation and potentially impact receptor binding.

  • L-Cyclohexylalanine provided a moderate increase in stability. Its rigid cyclic structure offers some protection but is less effective than the branched aliphatic side chains in this context. Its notable increase in hydrophobicity (longer retention time) is a key feature that can also influence pharmacological properties.[19]

  • L-Norleucine , lacking any significant steric bulk, offered minimal protection against degradation, resulting in a short half-life comparable to that of many natural peptides.

Visualizing the Concepts

The following diagrams illustrate the experimental process and the underlying mechanism of steric shielding.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Stability Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification QC Mass Spec QC Purification->QC Incubation Incubation in Human Plasma (37°C) QC->Incubation Purified ncAA-Peptide Sampling Time-Point Sampling & Quenching Incubation->Sampling Analysis RP-HPLC Analysis Sampling->Analysis Calculation Half-Life Calculation Analysis->Calculation Conclusion Conclusion Calculation->Conclusion Comparative Data Steric_Shielding_Mechanism cluster_peptide_A Scenario A: Low Steric Hindrance cluster_peptide_B Scenario B: High Steric Hindrance Protease Protease Active Site Peptide_A ...-Tyr Norleucine Gly-... Protease->Peptide_A:C Access to Cleavage Site (Rapid Degradation) Peptide_B ...-Tyr 5,5-Dimethyl-L-norleucine Gly-... Protease->Peptide_B:C Access Blocked (Enhanced Stability) Sidechain_A Linear Side Chain Sidechain_A->Peptide_A:X Sidechain_B Bulky Neopentyl Group Sidechain_B->Peptide_B:X

Caption: Mechanism of steric shielding by a bulky ncAA side chain against proteolysis.

Conclusion and Recommendations

This comparative guide demonstrates that 5,5-Dimethyl-L-norleucine is a highly effective building block for enhancing the metabolic stability of peptides. Its unique neopentyl side chain provides a superior steric shield against proteolytic degradation compared to other common ncAAs like L-tert-leucine, L-cyclohexylalanine, and L-norleucine.

For researchers and drug development professionals aiming to improve the pharmacokinetic profile of peptide therapeutics, 5,5-Dimethyl-L-norleucine represents a strategic choice that balances a profound stabilizing effect with a structure less likely to cause undesirable conformational changes than more extremely hindered residues. Its incorporation should be considered a priority in lead optimization campaigns for peptide-based drugs.

References

  • The Application of Non-Canonical Amino Acids in Drug Discovery. (2023). The Daily Scientist.
  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. (2023). ACS Medicinal Chemistry Letters. Available at: [Link]

  • Unnatural Amino Acids in Drug Discovery. BOC Sciences.
  • Diderich, P., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vinogradov, A. A., et al. (2021). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Journal of the American Chemical Society. Available at: [Link]

  • Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]

  • Adeshina, I., et al. (2024). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Applied Microbiology and Biotechnology. Available at: [Link]

  • PubChem. (n.d.). 5,5-Dimethyl-L-norleucine. National Center for Biotechnology Information. Available at: [Link]

  • Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
  • A Researcher's Guide to In Vitro Stability Assays for PEGylated Peptides. BenchChem.
  • 3-Cyclohexyl-L-alanine vs. Phenylalanine: A Comparative Guide to Enhancing Peptide Stability. BenchChem.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. Available at: [Link]

  • de la Torre, B. G., & Albericio, F. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). n-Fmoc-5,5-dimethyl-l-norleucine. National Center for Biotechnology Information. Available at: [Link]

  • Gucwa, M., et al. (2023). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences. Available at: [Link]

  • Application Notes and Protocols: The Use of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptide Design. BenchChem.
  • Unnatural Amino Acids: Norleucine. (2025). LifeTein Peptide Blog. Available at: [Link]

  • Preferred conformations of peptides containing tert-leucine, a sterically demanding, lipophilic alpha-amino acid with a quaternary side-chain Cbeta atom. (2005). Chemistry. Available at: [Link]

  • In Vivo Stability of Peptides: A Comparative Analysis of Norleucine and Leucine Substitution. (2025). BenchChem.

Sources

Validation

Assessing the Impact of 5,5-Dimethyl-L-norleucine on Peptide-Protein Interactions: A Comparative Guide

Executive Summary The therapeutic potential of peptides is frequently bottlenecked by two factors: rapid proteolytic degradation and suboptimal binding affinity in shallow, solvent-exposed protein-protein interaction (PP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The therapeutic potential of peptides is frequently bottlenecked by two factors: rapid proteolytic degradation and suboptimal binding affinity in shallow, solvent-exposed protein-protein interaction (PPI) interfaces. To overcome these limitations, peptide engineering has increasingly relied on non-canonical amino acids (ncAAs) to expand chemical space and enable precise hydrophobic tuning[1].

5,5-Dimethyl-L-norleucine (IUPAC: (2S)-2-amino-5,5-dimethylhexanoic acid)[2] is a highly specialized aliphatic ncAA designed to maximize both steric bulk and side-chain reach. By featuring a neopentyl-like terminal group attached to a flexible ethyl linker, it allows researchers to plunge massive hydrophobic bulk into deep receptor pockets, achieving binding affinities and half-lives unattainable with canonical alternatives.

Mechanistic Rationale: The "Deep Pocket" Advantage

When optimizing a peptide for a hydrophobic binding cleft, researchers typically substitute natural aliphatic residues (like L-Leucine or L-Isoleucine) with ncAAs to increase van der Waals contacts and shield the peptide backbone from proteases. However, the position of the steric bulk dictates the mechanistic outcome:

  • 
    -branched ncAAs (e.g., tert-Leucine):  Placing a massive tert-butyl group directly adjacent to the peptide backbone severely restricts 
    
    
    
    and
    
    
    dihedral angles. While this provides near-absolute resistance to proteolysis, it rigidifies the peptide. If the target hydrophobic pocket is deep, the rigid backbone prevents the side chain from reaching the optimal binding depth.
  • 
    -branched ncAAs (e.g., 5,5-Dimethyl-L-norleucine):  This ncAA shifts the steric bulk away from the backbone. The unbranched 
    
    
    
    and
    
    
    carbons provide a flexible spacer, while the heavily branched
    
    
    carbon acts as a bulky hydrophobic "anchor." This structural causality allows the peptide backbone to adopt the necessary bioactive conformation while the terminal bulk perfectly fills deep, voluminous hydrophobic pockets, such as the LIR motif binding site on the autophagy adapter LC3B[3].
Comparative Performance Data

The following table synthesizes the structural and functional trade-offs between standard aliphatic amino acids and 5,5-diMe-Nle.

Amino AcidSide-Chain StructureBranching PositionBackbone FlexibilityProteolytic StabilityIdeal Target Pocket
L-Leucine Isobutyl

-carbon
HighLowShallow, flexible
L-Norleucine n-ButylNone (Linear)Very HighModerateNarrow, deep
tert-Leucine tert-Butyl

-carbon
Very LowVery HighShallow, rigid
5,5-diMe-Nle Neopentyl-like

-carbon
ModerateHighDeep, voluminous

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the integration of 5,5-diMe-Nle into peptide discovery workflows requires specialized handling. The protocols below are designed as self-validating systems to prevent false positives and artifactual data.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

The extreme steric bulk of 5,5-diMe-Nle can hinder the coupling of the subsequent amino acid, leading to deletion sequences.

  • Resin Swelling & Deprotection: Swell Rink Amide resin in DMF for 30 mins. Deprotect using 20% piperidine in DMF (2 x 10 mins).

  • ncAA Coupling: Activate 4 eq. of Fmoc-5,5-diMe-Nle-OH[4] using 3.9 eq. HATU and 8 eq. DIPEA in DMF. Couple for 2 hours at room temperature.

  • Subsequent Amino Acid Coupling (Critical Step): Due to the steric shadow cast by the neopentyl group, the next amino acid must undergo a double coupling cycle (2 x 2 hours) using a highly reactive coupling cocktail (e.g., DIC/OxymaPure) at elevated temperature (50°C) if equipment permits.

  • Self-Validation Check: Perform a micro-cleavage of 5 mg of resin post-coupling. Analyze via LC-MS to confirm >95% conversion before proceeding. This built-in checkpoint prevents the costly propagation of truncation artifacts.

Protocol B: Kinetic Profiling via Biolayer Interferometry (BLI)

When measuring the impact of 5,5-diMe-Nle on PPIs, the increased hydrophobicity can lead to non-specific binding to the sensor matrix.

  • Ligand Immobilization: Load biotinylated target protein (e.g., LC3B) onto Streptavidin (SA) biosensors until a threshold shift of 1.0 nm is achieved.

  • Quenching: Block unreacted streptavidin sites with 10 µg/mL biocytin for 5 minutes.

  • Analyte Association/Dissociation: Dip sensors into serial dilutions of the 5,5-diMe-Nle peptide (e.g., 1000 nM down to 15.6 nM) in assay buffer (PBS + 0.05% Tween-20 + 0.1% BSA to reduce non-specific sticking).

  • Self-Validation Check: Run a parallel reference sensor loaded with a scrambled peptide sequence containing 5,5-diMe-Nle. Subtracting this reference channel ensures the measured

    
     reflects true specific pocket engagement rather than non-specific hydrophobic aggregation.
    
Protocol C: Proteolytic Serum Stability Assay
  • Incubation: Incubate 10 µM of the engineered peptide in 25% human serum (in PBS) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Quenching: Quench immediately by adding 50 µL of ice-cold precipitation buffer (Acetonitrile/Methanol 50:50).

  • Self-Validation Check: Pre-spike the quenching buffer with 1 µM of a known, highly stable internal standard (e.g., a cyclic D-amino acid peptide). Normalizing the LC-MS peak area of the target peptide to this internal standard corrects for any variations in protein precipitation efficiency across time points.

Visualizing the Engineering Logic

G N1 Peptide Design (Sequence Optimization) N2 Fmoc-SPPS (Extended Coupling for 5,5-diMe-Nle) N1->N2 Incorporate ncAA N3 Cleavage & Deprotection (TFA Cocktail) N2->N3 Resin Cleavage N4 Purification & QC (RP-HPLC & LC-MS) N3->N4 Crude Peptide N5 PPI Kinetic Profiling (SPR / BLI) N4->N5 >95% Purity N6 Proteolytic Stability (Serum Half-life Assay) N4->N6 >95% Purity

Caption: Workflow for the synthesis and orthogonal validation of 5,5-diMe-Nle modified peptides.

Case Study: Inhibiting the Autophagy Adapter LC3B

A premier example of 5,5-diMe-Nle's utility is found in the development of stapled peptide inhibitors targeting the microtubule-associated protein 1A/1B light chain 3B (LC3B)[3]. LC3B mediates critical PPIs in autophagy pathways, making it a prime target for cancer therapeutics.

Native LIR (LC3-interacting region) motifs exhibit weak binding and rapid degradation. By systematically replacing canonical hydrophobic residues with ncAAs, researchers discovered that substituting standard aliphatic amino acids with 5,5-Dimethyl-L-norleucine dramatically improved binding affinity. The extended aliphatic spacer of 5,5-diMe-Nle allowed the massive terminal bulk to perfectly complement the deep hydrophobic pockets of the LC3B interface, yielding some of the highest-affinity and most selective LC3B ligands reported to date[3].

G A Target: LC3B Adapter Protein (Autophagy Pathway) B Native LIR Peptide (Canonical Amino Acids) A->B Native Binding C Engineered Peptide (5,5-diMe-Nle + Stapling) A->C Optimized Binding D Weak Hydrophobic Packing (Rapid Degradation) B->D E Deep Pocket Engagement (High Affinity & Stability) C->E

Caption: Mechanistic logic of LC3B inhibition using engineered 5,5-diMe-Nle peptides.

References

  • Cusabio, "5,5-Dimethyl-L-norleucine Product Details".
  • PubChem (NIH), "5,5-Dimethyl-L-norleucine | C8H17NO2 | CID 87090971".
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Comparative

A Comparative Guide to the In Vivo Stability of Peptides Incorporating 5,5-Dimethyl-L-norleucine versus Natural Amino Acids

Introduction: The Challenge of Peptide Instability In Vivo Therapeutic peptides offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor in vivo st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Peptide Instability In Vivo

Therapeutic peptides offer remarkable specificity and potency, yet their clinical translation is frequently hampered by a critical vulnerability: poor in vivo stability.[1] The physiological environment is rich with a multitude of proteases and peptidases that rapidly degrade natural peptide sequences, leading to short biological half-lives, often on the order of minutes.[2][3] This rapid clearance necessitates frequent, high-dose administrations, which can diminish patient compliance and increase the cost of therapy.

A primary objective in peptide drug design is, therefore, to engineer molecules that resist this enzymatic onslaught without compromising their therapeutic activity.[4] Numerous strategies have been developed to enhance metabolic stability, including N- or C-terminal modifications, cyclization, and the incorporation of non-natural amino acids.[5][6] This guide provides a detailed comparison between peptides composed of natural amino acids and those strategically modified with 5,5-Dimethyl-L-norleucine , a non-proteinogenic amino acid designed to confer superior resistance to enzymatic degradation.

While direct, head-to-head in vivo pharmacokinetic data for peptides containing 5,5-Dimethyl-L-norleucine is not extensively published, this guide will build a robust, evidence-based case for its stability-enhancing properties based on established principles of medicinal chemistry and enzymology, supported by quantitative data from structurally related modifications.

The Core Principle: Steric Hindrance as a Shield Against Proteolysis

The susceptibility of a peptide bond to cleavage is dictated by the ability of a protease's active site to recognize and bind the adjacent amino acid side chains.[3] Natural L-amino acids fit neatly into these enzymatic pockets. The central hypothesis for the enhanced stability of peptides containing 5,5-Dimethyl-L-norleucine lies in the principle of steric hindrance .

5,5-Dimethyl-L-norleucine is an isomer of leucine, but with a critical modification: a gem-dimethyl group on the delta carbon, creating a neopentyl-like side chain. This bulky, sterically demanding group acts as a physical shield, preventing the peptide backbone from effectively docking into the active site of a protease.[5][7] Increasing the steric bulk of side chains is a proven strategy to disrupt enzyme recognition and enhance metabolic stability.[5]

Steric_Hindrance Fig. 1: Mechanism of Steric Hindrance cluster_0 Natural Peptide (e.g., with Leucine) cluster_1 Modified Peptide (with 5,5-Dimethyl-L-norleucine) P_nat Protease Active Site S_nat Peptide Substrate (Leucine Side Chain) S_nat->P_nat Effective Binding & Cleavage P_mod Protease Active Site S_mod Peptide Substrate with Bulky 'gem-dimethyl' Group S_mod->P_mod Binding Hindered (No Cleavage) X Steric Clash! PK_Workflow Fig. 2: Workflow for Comparative In Vivo Stability Assessment cluster_design Design & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation cluster_analysis Data Analysis & Comparison Peptide_Nat Synthesize Peptide with Natural Amino Acid Plasma_Assay Plasma Stability Assay (Protocol 1) Peptide_Nat->Plasma_Assay Peptide_Mod Synthesize Peptide with 5,5-Dimethyl-L-norleucine Peptide_Mod->Plasma_Assay PK_Study Pharmacokinetic Study in Animal Model (Protocol 2) Plasma_Assay->PK_Study Proceed with Promising Candidates Analysis Calculate t½, AUC, CL Compare Performance PK_Study->Analysis

Caption: A logical workflow for the design and validation of stabilized peptides.

Conclusion and Future Outlook

The incorporation of non-natural amino acids is a cornerstone of modern peptide drug development. [4]While direct experimental data for 5,5-Dimethyl-L-norleucine remains to be broadly published, the fundamental principles of enzymology and steric hindrance provide a compelling, scientifically-grounded rationale for its use as a tool to enhance in vivo stability. The significant steric bulk of its neopentyl-like side chain is rationally expected to shield the peptide backbone from proteolytic attack, thereby extending its circulatory half-life.

The quantitative improvements seen with analogous modifications, such as D-amino acid substitution and N-methylation, suggest that the stability gains could be substantial. [8][9]The experimental protocols detailed in this guide provide a clear and robust framework for researchers to empirically test this hypothesis and quantify the stability advantages of incorporating 5,5-Dimethyl-L-norleucine into their own therapeutic peptide candidates. This strategic modification represents a promising avenue for overcoming one of the most significant hurdles in peptide drug development.

References

  • BenchChem. (2025). Enhancing In Vivo Stability: A Comparative Analysis of Native Peptides and Their Modified Analogs.
  • Lax, R., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 25(10), 2393.
  • Yde, L. F., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Pharmaceutics, 14(1), 14.
  • NovoPro. (2021, February 26).
  • Melo, M. C., et al. (2019). N-methylation of amino acids in Gelatinase Biosynthesis-Activating Pheromone (GBAP) Identifies Key Site for Stability Enhancement with Retention of the Enterococcus faecalis Fsr Quorum Sensing Circuit Response. ACS Infectious Diseases, 5(11), 1883–1891.
  • BenchChem. (2025).
  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery. Nature Reviews Drug Discovery, 20(4), 309–325.
  • Kimura, S., et al. (2018). Amphiphilic polypeptides with prolonged enzymatic stability for the preparation of self-assembled nanobiomaterials. Polymer Chemistry, 9(44), 5361-5369.
  • Lauer-Fields, J. L., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Bioorganic & Medicinal Chemistry, 25(19), 5124-5134.
  • Müller, C., et al. (2023). Effect of N-Terminal Peptide Modifications on In Vitro and In Vivo Properties of 177Lu-Labeled Peptide Analogs Targeting CCK2R. International Journal of Molecular Sciences, 24(5), 4787.
  • Ardelt, W., et al. (1987). Binding of amino acid side chains to preformed cavities: interaction of serine proteinases with turkey ovomucoid third domains with coded and noncoded P1 residues. Biochemistry, 26(22), 6999–7007.
  • BenchChem. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability.
  • Creative Peptides. (n.d.). Optimization Strategies for the Stability of Peptides In Vivo.
  • Sahoo, B., et al. (2016). Effect of amino acids on the repression of alkaline protease synthesis in haloalkaliphilic Nocardiopsis dassonvillei. Journal of Basic Microbiology, 56(12), 1337-1346.
  • Biron, E., et al. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 41(10), 1373–1383.
  • LifeTein. (2025, September 25).
  • Drag, M., & Salvesen, G. S. (2018). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 19(11), 3362.
  • Pires, D. A., & Ploegh, H. L. (2021). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids.
  • Nazif, M. A., et al. (2016). Optimization of a series of dipeptides with a P3 β-neopentyl asparagine residue as non-covalent inhibitors of the chymotrypsin-like activity of human 20S proteasome. MedChemComm, 7(11), 2146-2155.
  • WuXi AppTec. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues.
  • Kessler, H. (2005). gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766.
  • Walde, J., et al. (2022). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 14(10), 2206.
  • Accelagen. (n.d.). How to Enhance the Pharmacokinetic Stability of Peptides?
  • Niccolai, N., et al. (2024). Molecular Dynamics Simulations Suggest That Side-Chain Motions of Charged Amino Acids Determine Long-Range Effects in Proteins: An Egg of Coulomb. International Journal of Molecular Sciences, 25(24), 13375.
  • Welch, B. D., et al. (2010). Protease-Resistant Peptide Design – Empowering Nature's Fragile Warriors Against HIV. Current Pharmaceutical Design, 16(1), 3-18.
  • Lau, J. L., & Dunn, M. K. (2018). Strategies to Optimize Peptide Stability and Prolong Half-Life. In Peptide Therapeutics (pp. 109-129). Royal Society of Chemistry.
  • Allied Academies. (2023, April 25).
  • Pharma Excipients. (2022, April 14). On the Utility of Chemical Strategies to Improve Peptide Gut Stability.
  • Singh, A., et al. (2021). Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments.
  • Yde, L. F., et al. (2021). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. MDPI.
  • Zhang, D., et al. (2021). The importance of amino acids with bulky side chains and our synthetic strategy. Organic & Biomolecular Chemistry, 19(44), 9635-9649.

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Validation

A Comparative Guide to Enzymatic Degradation Assays for Peptides Containing 5,5-Dimethyl-L-norleucine

This guide provides a comprehensive comparison of methodologies for conducting enzymatic degradation assays on peptides incorporating the non-canonical amino acid 5,5-Dimethyl-L-norleucine. Designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of methodologies for conducting enzymatic degradation assays on peptides incorporating the non-canonical amino acid 5,5-Dimethyl-L-norleucine. Designed for researchers, scientists, and drug development professionals, this document delves into the rationale behind experimental design, offers detailed protocols, and presents a framework for data interpretation, empowering you to generate robust and reliable stability data for next-generation peptide therapeutics.

Introduction: The Stability Challenge in Peptide Therapeutics

Peptide-based drugs offer remarkable specificity and potency but are often hampered by their susceptibility to enzymatic degradation in biological systems[1]. The human body contains a vast arsenal of proteases that can rapidly cleave peptide bonds, leading to a short in-vivo half-life and diminished therapeutic efficacy[2]. A primary strategy to overcome this limitation is the incorporation of non-canonical amino acids designed to enhance proteolytic resistance[3][4][5].

5,5-Dimethyl-L-norleucine, a synthetic amino acid with a bulky tert-butyl group, is an exemplary tool for this purpose. Its unique structure introduces significant steric hindrance near the peptide backbone, which can physically obstruct the active sites of degrading enzymes[6][7]. This guide will compare and contrast the essential techniques required to quantify the stability imparted by this modification.

Section 1: The Principle of Steric Shielding by 5,5-Dimethyl-L-norleucine

Proteolytic enzymes, or proteases, function by binding to a specific sequence of amino acids and catalyzing the hydrolysis of a target peptide bond[8]. The efficiency of this process depends on a precise fit between the peptide substrate and the enzyme's active site. The incorporation of 5,5-Dimethyl-L-norleucine disrupts this interaction. The voluminous, non-natural side chain acts as a "steric shield," preventing the enzyme from achieving the optimal conformation required for cleavage. This strategy is a powerful alternative to other stability-enhancing methods like D-amino acid substitution or peptide cyclization[7][9].

Below is a conceptual diagram illustrating this principle.

Steric_Hindrance cluster_0 Standard Peptide Degradation cluster_1 Steric Shielding Effect P1 Protease S1 Peptide Substrate (Standard Amino Acid) P1->S1 Binding & Cleavage P2 Protease S2 Modified Peptide (5,5-Dimethyl-L-norleucine) P2->S2 Binding Inhibited Shield Bulky Side Chain (Steric Hindrance)

Caption: Steric hindrance from a bulky side chain blocks protease binding.

Section 2: Designing the Degradation Assay: A Comparative Framework

A robust assay design is critical for obtaining meaningful stability data. The choice of proteolytic system and analytical methodology dictates the relevance and resolution of the results.

Comparison of Proteolytic Systems

The selection of the enzyme source is the most critical decision and should be guided by the intended application of the peptide.

Proteolytic SystemDescriptionAdvantagesDisadvantagesBest For...
Single Purified Proteases Uses isolated enzymes like Trypsin, Chymotrypsin, or Elastase.[10][11]Highly reproducible; allows for mechanistic studies of cleavage at specific sites.Lacks physiological complexity; may not predict in-vivo stability accurately.Early-stage screening; identifying specific cleavage sites to guide further chemical modification.
Human or Animal Plasma/Serum Utilizes the complex mixture of proteases naturally present in blood.[3][12]High physiological relevance; provides a good surrogate for in-vivo systemic circulation stability.High variability between lots/donors; complex matrix can interfere with analysis.Preclinical development; assessing the stability of systemically administered peptides.
Simulated Gastric/Intestinal Fluid Contains enzymes like Pepsin and Pancreatin to mimic the gastrointestinal tract.[10]Relevant for assessing the stability of orally administered peptides.Less standardized than plasma; composition can vary significantly.Evaluating peptide candidates for oral drug delivery.

Expert Insight: For a comprehensive stability profile, it is advisable to test peptides in both a single-enzyme system (e.g., trypsin, as a stringent test[11]) and a complex biological matrix like human plasma. This dual approach provides both mechanistic insight and a physiologically relevant measure of stability.

Core Experimental Workflow

A self-validating system is essential for trustworthy results. The following workflow incorporates necessary controls to ensure that observed peptide loss is due to enzymatic activity.

Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis 3. Quenching & Analysis cluster_controls 4. Essential Controls Peptide_Stock Prepare Peptide Stock (e.g., 1 mg/mL) Spike Spike Peptide into Pre-warmed Enzyme/Plasma Peptide_Stock->Spike Enzyme_Stock Prepare Enzyme/Plasma Enzyme_Stock->Spike Buffer Prepare Reaction Buffer No_Enzyme Control 1: Peptide in Buffer (No Enzyme) Buffer->No_Enzyme No_Peptide Control 2: Buffer + Enzyme (No Peptide) Buffer->No_Peptide T0 T=0 min T1 T=15 min T2 T=30 min Tn T=X min Quench Quench Reaction (e.g., add TFA/Acetonitrile) Tn->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by HPLC or LC-MS Centrifuge->Analyze

Caption: A self-validating workflow for peptide stability assays.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for assessing peptide stability against a single protease and in human plasma.

Protocol 1: Stability Assay Using a Single Protease (Trypsin)

This protocol assesses stability against a specific, aggressive protease.

Materials:

  • Test Peptide (with and without 5,5-Dimethyl-L-norleucine) stock solution (1 mg/mL in water or suitable solvent).

  • Trypsin, Mass Spectrometry Grade (e.g., Promega).

  • Ammonium Bicarbonate Buffer (50 mM, pH 8.0).

  • Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water.

  • HPLC or LC-MS system.

Procedure:

  • Preparation : Prepare a working solution of Trypsin at 25 µg/mL in the buffer. Prepare a working solution of the test peptide at 100 µM in the buffer.

  • Reaction Setup : In a microcentrifuge tube, combine 90 µL of the peptide working solution with 10 µL of the trypsin working solution (final enzyme:substrate molar ratio approx. 1:40). For the "no enzyme" control, add 10 µL of buffer instead of the trypsin solution.

  • Incubation : Incubate all tubes at 37°C.

  • Time-Point Sampling : At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Quenching : Immediately add the 10 µL aliquot to a new tube containing 90 µL of the Quenching Solution. Vortex to mix. The low pH will irreversibly inactivate the trypsin. The T=0 sample is taken immediately after adding the enzyme.

  • Analysis : Analyze the quenched samples by Reverse-Phase HPLC (RP-HPLC) to determine the percentage of intact peptide remaining. Monitor at a wavelength of 214-220 nm[13].

Protocol 2: Stability Assay in Human Plasma

This protocol provides a more physiologically relevant assessment of peptide stability[3].

Materials:

  • Test Peptide stock solution (1 mg/mL).

  • Human Plasma (from a commercial source, pooled).

  • Quenching Solution: Acetonitrile with 1% TFA.

  • HPLC or LC-MS system.

Procedure:

  • Preparation : Thaw an aliquot of human plasma and pre-warm to 37°C in a water bath for 15 minutes.

  • Reaction Start : Spike the plasma with the test peptide stock solution to a final concentration of 10 µM. Mix gently by inversion. This is your T=0 starting point.

  • Incubation : Place the tube back in the 37°C water bath.

  • Time-Point Sampling : At each time point (e.g., 0, 30, 60, 120, 240, 480 minutes), withdraw a 50 µL aliquot of the plasma-peptide mixture.

  • Quenching & Protein Precipitation : Immediately add the 50 µL aliquot to a tube containing 150 µL of ice-cold Quenching Solution. Vortex vigorously for 30 seconds to precipitate plasma proteins.

  • Centrifugation : Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection : Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

  • Analysis : Analyze the supernatant using a validated HPLC or LC-MS method to quantify the remaining intact peptide[3]. Plot the percentage of intact peptide remaining versus time to calculate the half-life (t½).

Section 4: Comparison of Analytical Quantification Techniques

The choice of analytical technique is crucial for accurate quantification and characterization of degradation.

Analytical TechniquePrincipleStrengthsLimitations
RP-HPLC-UV Separates molecules based on hydrophobicity. Intact peptide and fragments elute at different times. Quantification is based on peak area at a specific UV wavelength (214-230 nm).[14]Robust, reproducible, and widely available. Excellent for quantifying the disappearance of the parent peptide.Cannot identify the mass of degradation products; co-elution of fragments can complicate analysis.
LC-MS/MS Combines HPLC separation with mass spectrometry detection. Provides both retention time and mass-to-charge ratio (m/z) data.[2][15]Gold standard for stability studies.[2] Unambiguously identifies the parent peptide and its degradation fragments, allowing for precise cleavage site identification. Highly sensitive and specific.More complex instrumentation and method development required. Matrix components in plasma can cause ion suppression.[16]

Expert Insight: For definitive studies, LC-MS is superior as it not only quantifies the loss of the parent peptide but also identifies the exact cleavage sites[2]. This information is invaluable for structure-activity relationship (SAR) studies, revealing which peptide bonds are most vulnerable and confirming that the 5,5-Dimethyl-L-norleucine is indeed protecting an adjacent bond.

Section 5: Data Interpretation & Comparative Analysis

The primary output of these assays is the peptide half-life (t½), the time it takes for 50% of the initial peptide to be degraded.

Hypothetical Comparative Data:

Peptide SequenceProteolytic SystemCalculated Half-Life (t½) in minutesPrimary Cleavage Site (Identified by LC-MS)
Control Peptide (Ac-Ala-Lys-Leu -Gly-Arg-NH2)Trypsin (1:40)25C-terminal to Lys and Arg
Test Peptide (Ac-Ala-Lys-DMN -Gly-Arg-NH2)Trypsin (1:40)> 480C-terminal to Arg (slower rate)
Control Peptide (Ac-Ala-Lys-Leu -Gly-Arg-NH2)Human Plasma55Multiple sites
Test Peptide (Ac-Ala-Lys-DMN -Gly-Arg-NH2)Human Plasma390Non-DMN adjacent sites
(DMN = 5,5-Dimethyl-L-norleucine)

Interpretation:

  • Enhanced Stability : The data clearly shows that the substitution of Leucine (Leu) with 5,5-Dimethyl-L-norleucine (DMN) dramatically increases the peptide's half-life in both a single-enzyme system and a complex biological matrix.

  • Mechanism of Protection : LC-MS data would likely confirm that cleavage adjacent to the DMN residue is significantly inhibited. While other sites (like the C-terminal side of Arg) are still cleaved by trypsin, the overall degradation rate is much slower, demonstrating the protective effect of the modification.

Conclusion

Assessing the enzymatic stability of peptides modified with 5,5-Dimethyl-L-norleucine requires a systematic and comparative approach. By selecting appropriate proteolytic systems—from single enzymes for mechanistic clarity to human plasma for physiological relevance—and employing high-resolution analytical techniques like LC-MS, researchers can robustly quantify the stability enhancements conferred by this powerful non-canonical amino acid. The protocols and frameworks presented in this guide provide a solid foundation for generating the critical data needed to advance promising peptide candidates through the drug development pipeline.

References

  • Cusabio. (n.d.). 5,5-Dimethyl-L-norleucine. Retrieved from [Link]

  • LifeTein. (2025, October 9). Enzymatic Degradation Studies: Assessing Peptide Stability. Retrieved from [Link]

  • Wang, G., et al. (2026, January 6). Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo. PMC. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • PLOS. (2017, June 2). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Retrieved from [Link]

  • PMC. (n.d.). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

  • PNAS. (n.d.). Steric clashes with bound OMP peptides activate the DegS stress-response protease. Retrieved from [Link]

  • ACS Publications. (2016, March 9). Amide Rotation Hindrance Predicts Proteolytic Resistance of Cystine-Knot Peptides. The Journal of Physical Chemistry Letters. Retrieved from [Link]

  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • PMC. (n.d.). Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics. Retrieved from [Link]

  • bioRxiv. (2024, October 15). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. Retrieved from [Link]

  • Protocols.io. (n.d.). Assay for the Enzymatic Degradation of PET Beads. Retrieved from [Link]

  • GenScript. (n.d.). Peptide Stability. Retrieved from [Link]

  • ResearchGate. (2023, September 13). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. Retrieved from [Link]

  • ResearchGate. (2017, February 1). Stabilization of Peptides against Proteolysis through Disulfide-Bridged Conjugation with Synthetic Aromatics. Retrieved from [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • AMSbio. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • MedCrave. (2015, November 30). Proteases: nature's destroyers and the drugs that stop them. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stabilization of peptides against proteolysis through disulfide-bridged conjugation with synthetic aromatics. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Amano Enzyme. (2025, May 27). Market Insights: The Growing Demand for Protease Applications. Retrieved from [Link]

  • PMC. (n.d.). Extracellular proteases as targets for drug development. Retrieved from [Link]

  • MDPI. (2025, January 21). Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. Retrieved from [Link]

  • NovoPro. (2021, February 26). Improving enzymatic and chemical stability of peptides by chemical modifications. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic degradation varies between different cross-linking peptides. Retrieved from [Link]

  • MDPI. (2023, February 21). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Circular Dichroism for Assessing Conformational Changes Induced by 5,5-Dimethyl-L-norleucine

In the landscape of modern drug discovery and peptide engineering, the rational design of molecules with specific, stable conformations is paramount. The introduction of unnatural amino acids into peptide sequences is a...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and peptide engineering, the rational design of molecules with specific, stable conformations is paramount. The introduction of unnatural amino acids into peptide sequences is a powerful strategy to modulate their structure and, consequently, their biological activity.[1][2] This guide provides an in-depth technical comparison, grounded in circular dichroism (CD) spectroscopy, of how the synthetic amino acid 5,5-Dimethyl-L-norleucine can be used to engineer and assess conformational changes in peptides.

The Power of Chirality and Conformation: An Introduction to Circular Dichroism

Circular dichroism (CD) spectroscopy is a non-destructive spectroscopic technique that provides invaluable insights into the secondary and tertiary structure of chiral molecules, particularly proteins and peptides.[3][4][5] The fundamental principle of CD lies in the differential absorption of left- and right-circularly polarized light by a chiral molecule.[6][7] The peptide backbone, with its ordered arrangement of amide bonds in secondary structures like α-helices and β-sheets, gives rise to characteristic CD spectra in the far-UV region (typically 190-250 nm).[3][8]

These distinct spectral signatures allow for both qualitative and quantitative analysis of a peptide's conformation, making CD an indispensable tool for:

  • Determining the secondary structure content of proteins and peptides.[9][10]

  • Studying protein folding and stability.[4][10]

  • Investigating conformational changes upon ligand binding or environmental perturbations.[4][11]

  • Assessing the structural integrity of biomolecular drugs.[12]

Engineering Conformational Stability: The Role of 5,5-Dimethyl-L-norleucine

5,5-Dimethyl-L-norleucine is a synthetic amino acid analog of leucine, characterized by a neopentyl side chain.[13][14] Unlike the isobutyl side chain of leucine, the gem-dimethyl group at the 5-position of 5,5-Dimethyl-L-norleucine introduces significant steric hindrance. This steric bulk can have profound effects on the local and global conformation of a peptide by:

  • Restricting Side-Chain Rotameric Freedom: The bulky neopentyl group limits the number of accessible side-chain conformations, which in turn can influence the allowable backbone dihedral angles (φ and ψ).

  • Promoting Specific Secondary Structures: By disfavoring certain backbone conformations, 5,5-Dimethyl-L-norleucine can stabilize specific secondary structures, such as α-helices or β-turns, depending on its position within the peptide sequence.[15]

  • Enhancing Enzymatic Stability: The unnatural side chain can confer resistance to proteolytic degradation, a desirable property for therapeutic peptides.

A Comparative Case Study: Unveiling Conformational Changes with CD

To illustrate the utility of CD in assessing the conformational impact of 5,5-Dimethyl-L-norleucine, we present a comparative analysis of two hypothetical 15-residue peptides:

  • Peptide A (Control): Ac-Tyr-Ala-Glu-Ala-Ala-Lys-Phe-Leu -Arg-Glu-His-Ala-Ala-Lys-Leu-NH2

  • Peptide B (Modified): Ac-Tyr-Ala-Glu-Ala-Ala-Lys-Phe-(5,5-Dimethyl-L-norleucine) -Arg-Glu-His-Ala-Ala-Lys-Leu-NH2

Hypothetical CD Spectral Data

The following table summarizes the expected CD spectral data for Peptide A and Peptide B in a 10 mM phosphate buffer at pH 7.4.

FeaturePeptide A (with L-Leucine)Peptide B (with 5,5-Dimethyl-L-norleucine)Structural Implication
Wavelength of Positive Maximum (nm) ~192~192Characteristic of α-helical content.
Wavelength of Negative Minima (nm) ~208 and ~222~208 and ~222The presence of two distinct negative bands is a hallmark of α-helical structures.[3]
Mean Residue Molarity at 222 nm ([θ]) (deg cm²/dmol) -15,000-25,000The significantly more negative [θ] value for Peptide B suggests a higher degree of α-helicity.
Interpretation of Conformational Changes

The CD spectra would likely reveal a significant increase in α-helical content for Peptide B compared to Peptide A. This is because the sterically demanding 5,5-Dimethyl-L-norleucine residue can restrict the conformational freedom of the peptide backbone, thereby favoring the more ordered α-helical conformation.[15]

The following Graphviz diagram illustrates the logical flow of this conformational induction.

cluster_0 Peptide A (Control) cluster_1 Peptide B (Modified) Leucine L-Leucine Side Chain (Isobutyl) Flexibility Higher Conformational Flexibility Leucine->Flexibility Structure_A Partially Folded (e.g., Random Coil/Helix Mix) Flexibility->Structure_A CD_A Weaker α-helical CD Signal Structure_A->CD_A Leads to DMN 5,5-Dimethyl-L-norleucine Side Chain (Neopentyl) Restriction Steric Hindrance & Restricted Rotation DMN->Restriction Structure_B Stabilized α-Helix Restriction->Structure_B CD_B Stronger α-helical CD Signal Structure_B->CD_B Leads to

Caption: Conformational impact of 5,5-Dimethyl-L-norleucine.

Experimental Protocol: A Step-by-Step Guide to CD Analysis

This section provides a detailed methodology for comparing the secondary structure of peptides with and without 5,5-Dimethyl-L-norleucine using CD spectroscopy.

Materials and Instrumentation
  • Peptides: Lyophilized Peptide A and Peptide B of >95% purity.

  • Buffer: 10 mM Sodium Phosphate, pH 7.4.

  • Instrumentation: A calibrated circular dichroism spectropolarimeter.

  • Cuvettes: Quartz cuvettes with a path length of 0.1 cm.

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow.

cluster_workflow CD Experimental Workflow A Sample Preparation B Instrument Setup & Calibration A->B C Data Acquisition B->C D Data Processing C->D E Secondary Structure Analysis D->E

Caption: Workflow for comparative CD analysis.

Detailed Procedure
  • Sample Preparation:

    • Prepare a 10 mM sodium phosphate buffer (pH 7.4) and filter it through a 0.22 µm filter.

    • Accurately weigh and dissolve each peptide in the buffer to a final concentration of approximately 0.2 mg/mL.

    • Determine the precise concentration of each peptide solution using UV absorbance at 280 nm, if the peptide contains aromatic residues, or through quantitative amino acid analysis.[3]

  • Instrument Setup and Calibration:

    • Calibrate the CD instrument according to the manufacturer's guidelines, often using a standard like camphor sulfonic acid.[3]

    • Set the data acquisition parameters:

      • Wavelength Range: 190 nm to 260 nm

      • Data Pitch: 1.0 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response Time: 2 s

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.[3]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer using the same cuvette and acquisition parameters.

    • Carefully load the peptide sample into the cuvette, ensuring no air bubbles are present.

    • Acquire the CD spectrum for each peptide.

  • Data Processing:

    • Subtract the buffer baseline spectrum from the raw peptide spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the following equation: [ [θ] = (θ * 100) / (c * l * n) ] where:

      • θ is the observed ellipticity in degrees

      • c is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

  • Secondary Structure Analysis:

    • Qualitatively compare the CD spectra of Peptide A and Peptide B, noting any differences in the positions and magnitudes of the positive and negative bands.

    • For a quantitative estimation of secondary structure content, use deconvolution software such as DichroWeb, CDNN, or CONTIN.[10]

Conclusion: A Powerful Tool for Peptide Design and Characterization

Circular dichroism spectroscopy is a highly sensitive and efficient method for assessing the conformational consequences of incorporating unnatural amino acids like 5,5-Dimethyl-L-norleucine into peptide scaffolds.[16] By providing detailed information on secondary structure, CD enables researchers to rationally design peptides with enhanced stability and predictable conformations, which is a critical aspect of modern drug development and biomaterial engineering.[17]

References

  • Using circular dichroism spectra to estimate protein secondary structure. (2007). Nature Protocols. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. PMC - NIH. [Link]

  • What Are the Applications of Circular Dichroism in Protein Structure?. Patsnap Synapse. [Link]

  • How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Creative Biostructure. [Link]

  • CD Spectroscopy of Protein Conformational Changes. Mtoz Biolabs. [Link]

  • Circular dichroism in drug discovery and development: an abridged review. PubMed. [Link]

  • Using circular dichroism spectra to estimate protein secondary structure. PubMed - NIH. [Link]

  • Unlocking Insights into Folding, Structure, and Function of Proteins through Circular Dichroism Spectroscopy—A Short Review. MDPI. [Link]

  • A Beginner's Guide to Circular Dichroism Spectroscopy. Creative Biostructure. [Link]

  • Protein Secondary Structure Analysis and Circular Dichroism. Mtoz Biolabs. [Link]

  • Circular dichroism and its uses in biomolecular research - A Review. E3S Web of Conferences. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. The Journal of Physical Chemistry B - ACS Publications. [Link]

  • Circular Dichroism in Drug Discovery and Development: an Abridged Review. Request PDF. [Link]

  • How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes. PMC. [Link]

  • How Does Circular Dichroism (CD) Spectroscopy Contribute to Drug Development?. Mtoz Biolabs. [Link]

  • α-Helix stabilization by natural and unnatural amino acids with alkyl side chains. PNAS. [Link]

  • 5,5-Dimethyl-L-norleucine. PubChem. [Link]

  • 5,5-Dimethyl-L-norleucine. Cusabio. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5,5-Dimethyl-L-norleucine

Introduction: A Proactive Approach to Laboratory Waste Management In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond the bench. Responsible man...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Laboratory Waste Management

In the fast-paced environment of drug discovery and scientific research, the lifecycle of a chemical reagent extends far beyond the bench. Responsible management of surplus and waste materials is not merely a regulatory hurdle; it is a fundamental pillar of a safe, efficient, and ethical laboratory operation. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 5,5-Dimethyl-L-norleucine, a non-proteinogenic amino acid. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream with confidence, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are built upon established principles of chemical safety and regulatory compliance, emphasizing causality and best practices.

Part 1: Waste Characterization and Classification

The cornerstone of any disposal procedure is the accurate classification of the waste. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized as hazardous or non-hazardous.[1][2]

  • Listed Wastes: The EPA maintains specific lists of chemicals deemed hazardous (F, K, P, and U-lists). 5,5-Dimethyl-L-norleucine is not present on these lists.

  • Characteristic Wastes: Waste is considered hazardous if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[1][2]

Based on available Safety Data Sheets (SDS) for structurally similar compounds like L-Norleucine and DL-Norleucine, 5,5-Dimethyl-L-norleucine is a combustible solid that is stable under normal conditions and not considered acutely toxic, corrosive, or reactive.[3][4][5] Therefore, in its pure and uncontaminated form, 5,5-Dimethyl-L-norleucine is typically classified as a non-hazardous chemical waste.

However, this classification can change. If 5,5-Dimethyl-L-norleucine is mixed with a listed or characteristic hazardous waste (e.g., a flammable solvent), the entire mixture must be managed as hazardous waste.[6]

Trustworthiness Checkpoint: The final authority on waste classification rests with your institution's Environmental Health and Safety (EHS) department. Always consult your EHS office to confirm the classification and disposal pathway within your specific facility.

Part 2: Standard Operating Procedure for Disposal

This section details the step-by-step methodology for collecting and preparing 5,5-Dimethyl-L-norleucine for final disposal. The workflow is designed to prevent cross-contamination and ensure clear communication for waste handlers.

Experimental Protocol: Waste Segregation and Collection
  • Obtain Correct Waste Containers: Contact your institution's EHS department to procure designated waste containers. You will require separate, clearly marked containers for solid and potentially for liquid waste (if dealing with solutions).[7] Plastic containers are often preferred for their durability.[2]

  • Segregate at the Source:

    • Solid Waste: Collect unused, expired, or surplus solid 5,5-Dimethyl-L-norleucine directly into a designated solid chemical waste container. Do not mix with other chemical wastes.[8]

    • Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips, gloves) that have come into contact with the compound should be placed in the same solid waste container.[9]

    • Aqueous Solutions: If you have solutions of 5,5-Dimethyl-L-norleucine, collect them in a designated liquid waste container. Do not dispose of them down the drain unless you have explicit permission from your EHS department.[3][10][11] Many wastewater treatment systems are not designed to process such chemicals.[10]

  • Container Management:

    • Keep waste containers securely closed at all times, except when adding waste.[1][10][12] This prevents the release of dust or vapors and reduces the risk of spills.

    • Use a funnel for adding liquid waste to prevent spills; remove the funnel immediately after use.[12]

  • Proper Labeling (A Critical Step):

    • Label the container clearly as soon as the first particle of waste is added.[6]

    • The label must include, at a minimum:

      • The full chemical name: "5,5-Dimethyl-L-norleucine" (avoid formulas or abbreviations).[12]

      • The words "Non-Hazardous Waste" (or "Hazardous Waste" if contaminated).

      • An accurate list of all constituents if it is a mixture.[6]

      • The name of the principal investigator or laboratory generating the waste.[6]

      • The accumulation start date (the date the first waste was added).[6]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[1][2][10][12]

    • Do not move waste from one SAA to another.[13]

    • Ensure the SAA is inspected weekly for leaks or container degradation.[10][12]

  • Requesting Disposal:

    • Once the container is 90% full, or if your research with the compound is complete, submit a chemical waste pickup request to your EHS department.[1][12]

Disposal Decision Workflow

The following diagram illustrates the logical steps for managing unwanted 5,5-Dimethyl-L-norleucine.

G start Unwanted 5,5-Dimethyl-L-norleucine is_contaminated Is it contaminated with hazardous material (solvent, etc.)? start->is_contaminated is_solid Is the waste solid or liquid? is_contaminated->is_solid No hazardous_container Collect in a designated HAZARDOUS WASTE container. is_contaminated->hazardous_container Yes nonhaz_solid_container Collect in a designated NON-HAZARDOUS SOLID WASTE container. is_solid->nonhaz_solid_container Solid nonhaz_liquid_container Collect in a designated NON-HAZARDOUS LIQUID WASTE container. is_solid->nonhaz_liquid_container Liquid label_hazardous Label with all constituents, hazards, and PI info. hazardous_container->label_hazardous label_nonhazardous Label with chemical name, 'Non-Hazardous', PI info, and accumulation date. nonhaz_solid_container->label_nonhazardous nonhaz_liquid_container->label_nonhazardous store_saa Store in a designated Satellite Accumulation Area (SAA) at the point of generation. label_hazardous->store_saa label_nonhazardous->store_saa request_pickup Contact EHS for waste pickup when container is full or project is complete. store_saa->request_pickup

Caption: Decision workflow for the disposal of 5,5-Dimethyl-L-norleucine.

Part 3: Spill Management and Decontamination

Accidents can happen, and a prepared response is key to mitigating any risk.

Protocol for Minor Spill Cleanup
  • Control and Alert: Immediately alert others in the area. Restrict access to the spill location.

  • Assess and Equip: Don appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[11] For larger spills, a dust mask may be necessary to avoid inhalation.

  • Contain and Collect: For a solid spill, gently sweep or scoop the material to avoid generating dust.[4][7] Place the collected material and any contaminated cleaning supplies (e.g., paper towels) into a properly labeled hazardous waste container.[9]

  • Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent.[3] All cleaning materials must be disposed of as chemical waste.[7]

  • Report: Report the spill to your laboratory supervisor and EHS department, even if it is minor.

Part 4: Empty Container Disposal

A chemical container is not considered regular trash until it is "RCRA empty."

  • Definition: A container is "RCRA empty" when all contents that can be practically removed have been, and no more than 3% by weight of the total capacity of the container remains.[9]

  • Procedure:

    • Empty the container of all free product.

    • Triple-rinse the container with a suitable solvent (e.g., water or ethanol). Crucially, the rinsate from this process must be collected and disposed of as chemical waste. [6][8]

    • Once triple-rinsed, deface or remove the original label to prevent confusion.[8]

    • The clean, de-labeled container may then be disposed of in the appropriate glass or plastic recycling bin, per your institution's guidelines.[8]

Summary of Disposal Parameters

ParameterGuideline for Solid 5,5-Dimethyl-L-norleucineRationale & Causality
Waste Classification Non-Hazardous Chemical Waste (unless contaminated)Does not meet RCRA criteria for hazardous waste.[1][2] Contamination alters classification.
Primary Container EHS-provided, sealed, compatible plastic container.Prevents leaks and reactions. Plastic is durable.[2][12]
Labeling Full Chemical Name, "Non-Hazardous Waste", PI Name, Accumulation Date.Ensures safe handling by EHS and maintains regulatory compliance.[2][6][12]
Storage Location Designated Satellite Accumulation Area (SAA) at point of generation.Mandated by EPA to ensure waste is under the control of the generator.[1][10]
Disposal Method Pickup by institutional EHS for licensed disposal.Ensures environmentally sound disposal and regulatory compliance.[11]
Forbidden Actions Do not dispose of down the drain. Do not mix with other wastes.Protects aquatic ecosystems and prevents dangerous chemical reactions.[3][10]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship that is the hallmark of a world-class research institution.

References

  • Laboratory Waste Management Guidelines. Environmental Health and Safety, University of Alabama at Birmingham. 1

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. 8

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. 12

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. 2

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. 14

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). 15

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. 10

  • L-Norleucine - Safety Data Sheet. MilliporeSigma. 3

  • DL-Norleucine - SAFETY DATA SHEET. Fisher Scientific. 4

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. 16

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. AIE. 17

  • What Are OSHA Requirements for Hazardous Chemical Storage? U.S. Hazmat Storage. 18

  • dl-norleucine - Sdfine. Sdfine.

  • OSHA Chemical Storage Requirements. U.S. Hazmat Rentals. 19

  • Regulation of Laboratory Waste. American Chemical Society. 20

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. 13

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. MedPro Disposal. 21

  • DL-NORLEUCINE CAS No 616-06-8. CDH Fine Chemical. 11

  • L-(+)-Norleucine - SAFETY DATA SHEET. Acros Organics. 22

  • DL-Norleucine. Cameo Chemicals. 5

  • Proper Disposal of Amino-PEG7-acid: A Comprehensive Guide for Laboratory Professionals. BenchChem. 7

  • 5,5-Dimethyl-1-pyrroline N-oxide - safety data sheet. SIGMA-ALDRICH. 23

  • DL-Norleucine - Safety Data Sheet. ChemicalBook. 24

  • 5,5-Dimethyl-L-norleucine. PubChem, National Center for Biotechnology Information. 25

  • D-Norleucine - SAFETY DATA SHEET. Tokyo Chemical Industry. 26

  • L-Norleucine-d9 - Safety Data Sheet. MedchemExpress.com. 27

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. 6

  • Procedures for Disposal of Unwanted Laboratory Material (ULM). Brigham Young University. 9

  • A BetterGuide to minimizing waste in laboratories. American Chemical Society. 28

  • Guidelines for the disposal of non-hazardous chemical wastes from laboratories. Polyeco Group.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 5,5-Dimethyl-L-norleucine

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5,5-Dimethyl-L-norleuci...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 5,5-Dimethyl-L-norleucine, a synthetic amino acid analog, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the rationale behind each protective measure. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

While 5,5-Dimethyl-L-norleucine itself may not have a comprehensive hazard profile established, the precautionary principle dictates that we handle it with the utmost care, drawing parallels from structurally similar compounds. The safety data for a closely related compound, (2R)-2-Amino-5,5-dimethylhexanoic acid, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, the following recommendations are based on a conservative risk assessment to ensure your well-being.

Core Principles of Protection

The primary routes of potential exposure to 5,5-Dimethyl-L-norleucine in a laboratory setting are inhalation of the powder, dermal contact, and ocular exposure. Our PPE strategy is designed to create a robust barrier against these risks.

Recommended Personal Protective Equipment

The selection of appropriate PPE is contingent on the specific procedure being performed. The following table outlines the recommended equipment for handling 5,5-Dimethyl-L-norleucine in its solid form and in solution.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3]Protects against airborne particles and splashes that can cause serious eye irritation[1].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[4]Prevents skin contact which may cause irritation[1]. Proper glove removal technique is crucial to avoid contaminating your hands[4].
Body Protection A long-sleeved laboratory coat is mandatory.[5][6] For large-scale operations, a chemical-resistant apron over the lab coat is advised.Protects skin and personal clothing from contamination.
Respiratory Protection All handling of powdered 5,5-Dimethyl-L-norleucine should be conducted within a certified chemical fume hood to minimize inhalation of dust.[5][7] If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[2][4]Prevents respiratory irritation from inhalation of fine particles[1].

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation
  • Work Area Designation: Conduct all weighing and transfer of powdered 5,5-Dimethyl-L-norleucine within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a calibrated emergency eyewash station and safety shower are readily accessible and unobstructed[7].

  • PPE Inspection: Before starting any work, thoroughly inspect all PPE for any signs of damage or degradation[7].

  • Spill Kit: Have a spill control kit readily available in the event of an accidental release.

Handling the Chemical
  • Donning PPE: Put on your lab coat, followed by safety goggles and any necessary respiratory protection. Don gloves last.

  • Weighing and Transfer: Carefully weigh and transfer the chemical within the fume hood to minimize the generation of dust.

  • Container Management: Keep the container of 5,5-Dimethyl-L-norleucine tightly closed when not in use[2][8].

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling
  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and finally eye and respiratory protection.

  • Hand Hygiene: Thoroughly wash your hands with soap and water after handling the chemical and removing gloves[6].

  • Work Area Decontamination: Clean the work area to prevent residual contamination[7].

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with 5,5-Dimethyl-L-norleucine.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Handling 5,5-Dimethyl-L-norleucine Task Assess Task: - Solid or Solution? - Scale of Operation? Start->Task Solid Handling Solid Powder Task->Solid Solid Solution Handling Solution Task->Solution Solution FumeHood Work in Fume Hood Solid->FumeHood Respirator Consider Respirator (if no fume hood) Solid->Respirator Alternative LargeScale Large Scale / High Splash Risk Solution->LargeScale BasePPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves LargeScale->BasePPE No FaceShield Add Face Shield LargeScale->FaceShield Yes FumeHood->BasePPE FaceShield->BasePPE

Caption: A workflow for selecting appropriate PPE when handling 5,5-Dimethyl-L-norleucine.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of 5,5-Dimethyl-L-norleucine and any contaminated materials is essential to prevent environmental contamination and adhere to institutional and governmental regulations.

Waste Segregation and Disposal
  • Unused Chemical: Dispose of unused 5,5-Dimethyl-L-norleucine as hazardous chemical waste in a properly labeled and sealed container[5]. Do not dispose of it down the drain[4].

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a designated hazardous waste container[5].

  • Solutions: Aqueous and organic solutions containing 5,5-Dimethyl-L-norleucine should be collected in separate, appropriately labeled hazardous waste containers[5].

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety that protects not only yourself but also your colleagues and the environment.

References

  • National Center for Biotechnology Information. (n.d.). 5,5-Dimethyl-L-norleucine. PubChem. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - l-(+)-Norleucine, 99+%. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • BulkInside. (2025, January 31). Ensuring Compliance in Powder Handling: Key Regulations for Safety & Sustainability. Retrieved from [Link]

  • Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]

  • Aldon-Chem. (n.d.). Safety Data Sheet: DL-NORLEUCINE. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

  • The Library of Congress. (n.d.). Table of contents for Guidelines for safe handling of powders and bulk solids. Retrieved from [Link]

Sources

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